Phallacidin
Description
bicyclic heptapeptide from Amanita (along with phalloidin)
Structure
2D Structure
Properties
IUPAC Name |
2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBDTFZQCYLLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N8O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001046316 | |
| Record name | Phallacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26645-35-2 | |
| Record name | Phallacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026645352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phallacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phallacidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phallacidin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phallacidin, a bicyclic heptapeptide toxin, is a member of the phallotoxin family isolated from the death cap mushroom, Amanita phalloides. Renowned for its high affinity and specific binding to filamentous actin (F-actin), this compound has become an invaluable tool in cell biology and cytoskeletal research. This technical guide provides an in-depth overview of the discovery, origin, and biochemical properties of this compound. It details its mechanism of action in stabilizing F-actin and preventing its depolymerization, thereby disrupting cellular dynamics. This document also presents a compilation of key quantitative data, detailed experimental protocols for its isolation, purification, and application in various assays, and visualizations of relevant pathways and workflows to support researchers and drug development professionals in their scientific endeavors.
Discovery and Origin
This compound is a naturally occurring mycotoxin produced by the Amanita phalloides mushroom, one of the most poisonous fungi known.[1] It belongs to the family of phallotoxins, which, along with the amatoxins, are the primary toxins found in this mushroom. The discovery of phallotoxins dates back to the early 20th century, with their isolation and characterization being a significant focus of natural product chemistry. This compound, like other phallotoxins, is a cyclic peptide, but it is distinguished by the presence of a carboxyl group, which allows for its conjugation to other molecules, such as fluorescent dyes, for research purposes.[2]
Biochemical and Physicochemical Properties
This compound is a bicyclic heptapeptide with a complex chemical structure. Its defining feature is a thioether bridge between a cysteine and a tryptophan residue, which creates a rigid, bicyclic conformation essential for its biological activity.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its handling, quantification, and use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₃₇H₅₀N₈O₁₃S | [3] |
| Molecular Weight | 846.90 g/mol | [3] |
| CAS Number | 26645-35-2 | [3] |
| Dissociation Constant (Kd) for NBD-Phallacidin and F-actin | 1.5-2.5 x 10⁻⁸ M | |
| LD₅₀ (mouse, intraperitoneal) | 1.5 mg/kg |
Note: The dissociation constant is for a fluorescent derivative, which is expected to have a similar binding affinity to the native molecule.
Mechanism of Action: Stabilization of Filamentous Actin
The primary molecular target of this compound is filamentous actin (F-actin), a crucial component of the eukaryotic cytoskeleton. This compound binds with high specificity and affinity to the interface between F-actin subunits, effectively acting as a molecular "glue."[2] This binding stabilizes the actin filament and prevents its depolymerization into actin monomers (G-actin). The stabilization of F-actin disrupts the dynamic equilibrium of the actin cytoskeleton, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and experimental application of this compound.
Isolation and Purification of this compound from Amanita phalloides
The isolation of this compound from its natural source involves extraction followed by chromatographic purification.
Workflow for this compound Isolation
Protocol:
-
Extraction:
-
Homogenize dried and powdered Amanita phalloides mushroom caps (0.5 g) in a mixture of methanol, water, and 0.01 M HCl (5:4:1, v/v/v) at a 1:20 (w/v) ratio.[4]
-
Incubate the mixture for 1 hour at room temperature with constant stirring.
-
Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.
-
Carefully collect the supernatant containing the crude toxin extract.
-
-
Initial Purification by Size-Exclusion Chromatography:
-
Prepare a Sephadex LH-20 column equilibrated with methanol.[5][6]
-
Load the crude extract onto the column.
-
Elute the column with methanol, collecting fractions.
-
Monitor the fractions for the presence of phallotoxins using thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the phallotoxin mixture.
-
-
Final Purification by Preparative Reverse-Phase HPLC (RP-HPLC):
-
Concentrate the pooled fractions under reduced pressure.
-
Dissolve the residue in a minimal volume of the HPLC mobile phase.
-
Inject the concentrated sample onto a preparative C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at 295 nm and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC and mass spectrometry.
-
Staining of F-actin in Fixed Cells using Fluorescently Labeled this compound
This protocol is adapted from methods for fluorescently labeled phalloidin and is suitable for visualizing the actin cytoskeleton.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish with the appropriate culture medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Prepare a working solution of the fluorescently labeled this compound conjugate (e.g., 5 µL of a 6.6 µM stock solution in 200 µL of PBS). To reduce non-specific binding, 1% bovine serum albumin (BSA) can be added to the staining solution.
-
Incubate the permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Mounting and Visualization:
-
Wash the stained cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the kinetics of actin polymerization, often using pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into F-actin.
Protocol:
-
Preparation of Reagents:
-
Prepare a solution of pyrene-labeled G-actin in a low-salt buffer (G-buffer).
-
Prepare a 10x polymerization-inducing buffer (F-buffer) containing KCl and MgCl₂.
-
Prepare different concentrations of this compound in G-buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, mix the pyrene-labeled G-actin with the desired concentration of this compound or a vehicle control.
-
Initiate polymerization by adding the 10x F-buffer to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine parameters such as the lag time for nucleation and the maximum rate of polymerization.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the effect of this compound on cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound remains a cornerstone tool for researchers investigating the actin cytoskeleton. Its specific and potent interaction with F-actin allows for detailed visualization and functional studies of this critical cellular component. The protocols and data presented in this technical guide are intended to provide a comprehensive resource for scientists and drug development professionals, facilitating the effective and safe use of this compound in their research. As our understanding of cytoskeletal dynamics continues to evolve, the applications of this compound and its derivatives will undoubtedly expand, contributing to new discoveries in cell biology and the development of novel therapeutic strategies.
References
- 1. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]
- 3. Molar absorptivity and color characteristics of acylated and non-acylated pelargonidin-based anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Phallacidin on F-actin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phallacidin, a bicyclic heptapeptide toxin from the Amanita phalloides mushroom, is a potent stabilizer of filamentous actin (F-actin). This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its effects on F-actin. While much of the detailed quantitative and mechanistic data has been derived from studies on the closely related and more commonly studied phallotoxin, Phalloidin, the functional effects of this compound are considered to be analogous. This document summarizes the binding interactions, the impact on actin polymerization and depolymerization kinetics, and the cellular consequences of F-actin stabilization. Detailed experimental protocols for studying these interactions are also provided, alongside visualizations of the key pathways and workflows.
Core Mechanism of Action
This compound, like other phallotoxins, selectively binds to filamentous actin (F-actin) with high affinity, effectively stabilizing the filament structure.[1] It does not bind to monomeric G-actin.[1] The primary mechanism of action involves the prevention of F-actin depolymerization, which disrupts the dynamic equilibrium of the actin cytoskeleton, a critical component for numerous cellular processes.[2]
Binding Site and Stoichiometry
This compound binds at the interface between adjacent actin subunits within the filament, essentially locking them together.[3] Cryo-electron microscopy studies on the related phallotoxin, phalloidin, have revealed that the binding pocket is formed by three adjacent actin monomers.[4] Specifically, affinity labeling studies with phalloidin derivatives have identified interactions with residues such as glutamic acid-117, methionine-119, and methionine-355 on the actin protein.[5][6] The binding stoichiometry is approximately one molecule of the phallotoxin per actin subunit in the filament.[7]
Effects on Actin Polymerization and Depolymerization
This compound significantly alters the dynamics of actin polymerization. While it does not substantially increase the rate of elongation of existing filaments, it strongly promotes the initial nucleation phase of polymerization.[4][8] This is achieved by stabilizing small actin oligomers, which act as nuclei for further filament growth.[4]
The most profound effect of this compound is the potent inhibition of F-actin depolymerization. By binding to the filament, it drastically reduces the rate of dissociation of actin monomers from both the pointed and barbed ends.[4] This stabilization effectively traps actin in its filamentous form.
Cellular Consequences
The stabilization of F-actin by this compound has significant and often toxic effects on cells. The disruption of the dynamic actin cytoskeleton interferes with essential cellular functions, including:
-
Cell Motility: Stabilized actin filaments prevent the rapid reorganization required for cell movement.
-
Cell Division: Interference with the actin-based contractile ring can disrupt cytokinesis.
-
Intracellular Transport: The actin network is crucial for the movement of vesicles and organelles.
At low concentrations in the cytoplasm, phallotoxins can recruit less polymerized forms of actin into stable aggregates, while at higher concentrations, they can induce cellular contraction.[3] It is important to note that phallotoxins like this compound do not readily cross the cell membrane of living cells, limiting their use in live-cell imaging without specific delivery methods.[2]
Quantitative Data
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | |||
| From kinetic measurements | 17 nM | Rabbit skeletal muscle actin | [7][9] |
| From equilibrium measurements | 116 nM | Rabbit skeletal muscle actin | [7][9][10] |
| Association Rate Constant (kon) | 2.8 x 10⁴ M⁻¹s⁻¹ | Rabbit skeletal muscle actin | [7][9] |
| Dissociation Rate Constant (koff) | 4.8 x 10⁻⁴ s⁻¹ | Rabbit skeletal muscle actin | [7][9] |
| Binding Stoichiometry | ~1 molecule per actin subunit | Rabbit skeletal muscle actin | [7] |
Note: The discrepancy between the Kd values from kinetic and equilibrium measurements is attributed to the depolymerization of actin filaments at low concentrations during equilibrium experiments.[7][9]
Experimental Protocols
F-actin Co-sedimentation Assay
This assay is used to determine the binding of a substance to F-actin.
Principle: F-actin can be pelleted by ultracentrifugation. If a substance binds to F-actin, it will co-sediment with the actin pellet.
Protocol:
-
Actin Polymerization: Polymerize purified G-actin to F-actin by incubation with a polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl₂, 1 mM ATP) for at least 1 hour at room temperature.
-
Binding Reaction: Incubate the pre-formed F-actin with varying concentrations of this compound (or the test compound) for 30 minutes at room temperature. Include a control sample with F-actin alone and a sample with this compound alone.
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes to pellet the F-actin.
-
Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a sample buffer.
-
SDS-PAGE: Analyze the supernatant and pellet fractions by SDS-PAGE to visualize the distribution of actin and the test compound. The presence of the compound in the pellet in an actin-dependent manner indicates binding.
Fluorescence Microscopy of F-actin
This method is used to visualize the effects of this compound on the actin cytoskeleton in fixed cells.
Principle: Fluorescently labeled this compound (or a related phallotoxin) binds specifically to F-actin, allowing for its visualization by fluorescence microscopy.
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS. Incubate the cells with a solution of fluorescently labeled this compound (e.g., this compound-FITC) in PBS, typically at a concentration of 100-200 nM, for 20-40 minutes at room temperature in the dark.[11]
-
Washing: Wash the cells several times with PBS to remove unbound phallotoxin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set.
Visualizations
Caption: Mechanism of this compound action on F-actin dynamics.
Caption: Workflow for an F-actin co-sedimentation assay.
Caption: Workflow for fluorescent staining of F-actin.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
- 3. studylib.net [studylib.net]
- 4. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient kinetic analysis of rhodamine phalloidin binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of phalloidin on both the nucleation and the elongation phase of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Transient kinetic analysis of rhodamine phalloidin binding to actin filaments. | Semantic Scholar [semanticscholar.org]
- 10. pollardlab.yale.edu [pollardlab.yale.edu]
- 11. researchgate.net [researchgate.net]
Phallacidin: A Bicyclic Heptapeptide Toxin for Probing Actin Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phallacidin, a member of the phallotoxin family of bicyclic heptapeptides isolated from the Amanita phalloides mushroom, is a potent and highly selective ligand for filamentous actin (F-actin). Its ability to stabilize F-actin by preventing depolymerization has established it as an indispensable tool in cell biology for visualizing and quantifying actin filaments. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its application, and its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound in studies of cytoskeletal dynamics, cell motility, and related pathological processes.
Core Concepts: Structure and Mechanism of Action
This compound is a bicyclic heptapeptide characterized by a thioether bridge between a cysteine and a tryptophan residue, which imparts significant conformational rigidity to the molecule. This rigid structure is crucial for its high-affinity and selective binding to the grooves between actin protomers in F-actin.
The primary mechanism of action of this compound is the stabilization of the F-actin polymer. By binding to actin filaments, this compound significantly reduces the rate of monomer dissociation from the filament ends, effectively preventing depolymerization. This stabilization also inhibits the intrinsic ATPase activity of F-actin. Consequently, the dynamic equilibrium between actin monomers (G-actin) and F-actin is shifted towards the filamentous state, leading to an accumulation of F-actin within the cell. This disruption of the highly dynamic actin cytoskeleton interferes with essential cellular processes such as cell migration, cytokinesis, and maintenance of cell morphology.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of phallotoxins with actin and their cytotoxic effects. Due to the high degree of structural and functional similarity between this compound and its more extensively studied analog, phalloidin, data for phalloidin is included as a reliable proxy where specific data for this compound is not available.
| Parameter | Molecule | Value | Reference |
| Dissociation Constant (Kd) for F-actin | Phalloidin | 3.6 x 10⁻⁸ M | [1] |
| Dissociation Constant (Kd) for Arp2/3 Complex | Rhodamine-Phalloidin | 67 ± 16 nM | [2] |
| Dissociation Constant (Kd) for Arp2/3 Complex | Unlabeled Phalloidin | 25 ± 4 nM | [2] |
Table 1: Binding Affinities of Phallotoxins.
| Cell Line | Assay | Endpoint | General Protocol Reference |
| Various Cancer Cell Lines | MTT or similar viability assay | IC50 (Half-maximal inhibitory concentration) | [3][4][5] |
| HeLa, DU-145 | Cytotoxicity Assay | IC50 | [5] |
| MCF-7, HepG2, HCT116 | Cytotoxicity Assay | IC50 | [6] |
Table 2: Cytotoxicity of this compound (General Methodology). The IC50 of this compound can be determined using standard cytotoxicity assays. The exact value will vary depending on the cell line, incubation time, and assay conditions.
Experimental Protocols
Visualization of F-actin in Fixed Cells using Fluorescently Labeled this compound
This protocol describes the staining of F-actin in cultured cells using a fluorescent conjugate of this compound.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol-free formaldehyde, 3.7% in PBS
-
Triton X-100, 0.1% in PBS
-
Bovine serum albumin (BSA), 1% in PBS (optional, for blocking)
-
Fluorescently labeled this compound stock solution (e.g., in methanol or DMSO)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional):
-
To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Staining:
-
Dilute the fluorescently labeled this compound stock solution to its working concentration (typically 100-200 nM) in PBS.
-
Apply the staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the kinetics of actin polymerization in a cell-free system, often using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into filaments.
Materials:
-
G-actin (monomeric actin)
-
Pyrene-labeled G-actin
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
This compound stock solution
-
Fluorometer
Procedure:
-
Actin Preparation:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer. Keep on ice.
-
-
Assay Setup:
-
In a fluorometer cuvette, add G-buffer and the desired concentration of this compound or vehicle control.
-
Add the G-actin/pyrene-actin mix to the cuvette.
-
-
Initiation of Polymerization:
-
Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately begin recording the fluorescence intensity (Excitation ~365 nm, Emission ~407 nm) over time.
-
-
Data Analysis:
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Confluent monolayer of cultured cells in a multi-well plate
-
Sterile pipette tip or scratcher
-
Cell culture medium with and without this compound
-
Microscope with live-cell imaging capabilities or for capturing images at different time points
Procedure:
-
Create the Wound:
-
Create a "scratch" or cell-free gap in the confluent cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
-
Treatment:
-
Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time zero.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same fields at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
-
Data Analysis:
Signaling Pathways and Logical Relationships
The stabilization of F-actin by this compound has profound effects on numerous cellular signaling pathways that are dependent on a dynamic actin cytoskeleton.
Rho GTPase Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[12][13] Their activity is tightly coupled to the state of actin polymerization. This compound-induced stabilization of actin filaments can disrupt the feedback loops that regulate Rho GTPase activity, affecting processes like stress fiber formation and cell contractility.[14][15][16]
Apoptosis Signaling
Disruption of the actin cytoskeleton by this compound can induce apoptosis, or programmed cell death. The stabilization of F-actin can trigger cellular stress responses that activate apoptotic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.
Cell Migration and Adhesion Signaling
Cell migration is critically dependent on the dynamic remodeling of the actin cytoskeleton at the leading edge of the cell and the regulation of focal adhesions. This compound's stabilization of F-actin inhibits lamellipodia formation and focal adhesion turnover, thereby impeding cell movement. Key signaling molecules in this process include Focal Adhesion Kinase (FAK) and paxillin.[17][18][19][20][21]
Conclusion
This compound is a powerful tool for investigating the structure and function of the actin cytoskeleton. Its high affinity and specificity for F-actin, combined with the availability of fluorescently labeled derivatives, make it an invaluable reagent for a wide range of applications in cell biology and drug discovery. By understanding its mechanism of action, quantitative properties, and effects on cellular signaling, researchers can effectively leverage this compound to gain deeper insights into the complex roles of actin in health and disease. This guide provides a foundational resource for the effective application of this compound in a laboratory setting.
References
- 1. The dissociation of the phalloidin-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting the Role of Rho-mediated Signaling in Contractile Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RhoA effector mutants reveal distinct effector pathways for cytoskeletal reorganization, SRF activation and transformation | The EMBO Journal [link.springer.com]
- 16. Toxin-induced RhoA Activity Mediates CCL1-triggered Signal Transducers and Activators of Transcription Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Focal adhesion kinase and paxillin bind to peptides mimicking beta integrin cytoplasmic domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Focal adhesion proteins associated with apical stress fibers of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Focal Adhesion Kinase Modulates Cell Adhesion Strengthening via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Properties of Phallacidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phallacidin is a bicyclic heptapeptide belonging to the phallotoxin family of mycotoxins produced by the death cap mushroom, Amanita phalloides.[1] Like its more extensively studied counterpart, phalloidin, this compound is a potent cytotoxin that selectively targets filamentous actin (F-actin), the polymerized form of actin that constitutes a major component of the eukaryotic cytoskeleton.[2][3] This high-affinity interaction disrupts the delicate dynamics of the actin cytoskeleton, leading to a cascade of cellular dysfunctions and ultimately, cell death.[4] This in-depth technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its mechanism of action, quantitative binding data, toxicological profile, and the experimental protocols used to characterize these properties.
Mechanism of Action: Stabilization of Filamentous Actin
The primary mechanism of action for this compound, and all phallotoxins, is its high-affinity binding to and stabilization of F-actin.[2] this compound binds specifically at the interface between adjacent actin subunits within the filament, effectively locking them together.[4] This binding prevents the depolymerization of F-actin into globular actin (G-actin) monomers, a crucial process for normal cellular functions such as cell motility, division, and intracellular transport.[4][5]
Furthermore, phalloidin, and by extension this compound, has been shown to inhibit the ATP hydrolysis activity of F-actin.[4] This traps actin monomers in a conformation distinct from G-actin and significantly reduces the rate constant for monomer dissociation from the filament ends.[4] The overall effect is a strong promotion of actin polymerization and the stabilization of existing actin polymers.[4]
Quantitative Data
Summarized below are the key quantitative parameters that define the biochemical and toxicological profile of phallotoxins. It is important to note that much of the specific quantitative research has been conducted on phalloidin; however, due to their structural and functional similarities, these values provide a strong reference for the properties of this compound.
| Parameter | Value | Organism/System | Citation |
| Binding Affinity (Kd) | |||
| Nitrobenzoxadiazole-phallacidin (NBD-Ph) - F-actin | 1.5 - 2.5 x 10⁻⁸ M | Fixed and extracted L6 mouse cells | [6] |
| Phalloidin - F-actin | ~3.6 x 10⁻⁸ M | Rabbit muscle actin | [7] |
| Toxicology | |||
| LD₅₀ (this compound) | 6.3 mg/kg (intraperitoneal) | Rats | [8] |
| LD₅₀ (Phalloidin) | 2 mg/kg (intraperitoneal) | Mouse | [4][9] |
| Cytotoxicity (IC₅₀) | |||
| Phalloidin Oleate (lipophilic derivative) | 2.5 x 10⁻⁶ M | NIH 3T3 mouse fibroblasts | [10] |
| Phalloidin | > 10⁻³ M (poor cell permeability) | NIH 3T3 mouse fibroblasts | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound and other phallotoxins.
Isolation and Purification of Phallotoxins
A common method for the isolation of phallotoxins from Amanita phalloides was developed by Yocum and is often cited.[11] A more recent, exhaustive extraction protocol has also been described.[11]
Modified Yocum Method for Phallotoxin Purification:
-
Extraction: Dried and powdered mushroom tissue is extracted with an aqueous-organic solvent mixture (e.g., methanol/water).
-
Defatting: The crude extract is defatted using a non-polar solvent such as chloroform to remove lipids.
-
Adsorption Chromatography: The defatted extract is subjected to chromatography on Sephadex LH-20 to separate compounds based on size and polarity.
-
Further Fractionation: Fractions containing phallotoxins are further purified using techniques like preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Purity Assessment: The purity of the isolated this compound is verified by analytical RP-HPLC and comparison of its absorbance spectrum to known standards.[11]
Actin Co-sedimentation Assay
This assay is used to determine the binding of a substance to F-actin.
-
Actin Polymerization: Monomeric G-actin is induced to polymerize into F-actin by the addition of a polymerization buffer (e.g., containing KCl and MgCl₂).
-
Incubation: The protein of interest (in this case, this compound) is incubated with the pre-formed F-actin.
-
Ultracentrifugation: The mixture is subjected to high-speed ultracentrifugation to pellet the F-actin and any associated proteins.
-
Analysis: The supernatant and pellet fractions are analyzed by SDS-PAGE. An increase in the amount of the protein of interest in the pellet fraction in the presence of F-actin indicates binding.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[10]
-
Cell Seeding: Cells (e.g., NIH 3T3 fibroblasts) are seeded in a 96-well plate and allowed to adhere overnight.
-
Toxin Incubation: The cells are incubated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. A decrease in absorbance indicates a reduction in cell viability.
Signaling Pathways and Logical Relationships
The stabilization of the actin cytoskeleton by this compound has significant downstream effects on various cellular signaling pathways.
This compound's Mechanism of Action
The following diagram illustrates the core mechanism of this compound's interaction with actin.
Caption: this compound binds to F-actin, preventing its depolymerization and stabilizing the filament.
Experimental Workflow for Actin Binding Assay
The following diagram outlines the workflow for an actin co-sedimentation assay.
Caption: Workflow for determining this compound's binding to F-actin via a co-sedimentation assay.
Impact on Rho GTPase Signaling
The stabilization of the actin cytoskeleton by phallotoxins can interfere with the dynamic regulation of actin by Rho family GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the cytoskeleton.
Caption: this compound disrupts Rho GTPase-mediated cellular processes by stabilizing actin dynamics.
Conclusion
This compound is a potent biochemical tool for studying the actin cytoskeleton due to its specific and high-affinity interaction with F-actin. Its ability to stabilize actin filaments provides a powerful method for investigating the roles of actin dynamics in a multitude of cellular processes. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals interested in the biochemical properties of this phallotoxin and its potential applications in cell biology and toxicology. Further research is warranted to delineate the precise downstream effects of this compound-induced actin stabilization on specific signaling cascades.
References
- 1. Interaction of phalloidin with actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of formin-mediated filament nucleation from profilin-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Formin Tails in Actin Nucleation, Processive Elongation, and Filament Bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Phallacidin's Impact on Actin Polymerization Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound effects of phallacidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, on the dynamics of actin polymerization. While often discussed in tandem with its close relative, phalloidin, this document will focus on the specific actions of this compound, leveraging data from both to provide a comprehensive understanding of its mechanism and utility in research. This compound serves as a powerful tool for stabilizing actin filaments (F-actin), thereby enabling detailed investigation of the actin cytoskeleton's role in cellular processes.
Core Mechanism of Action: Stabilization of Filamentous Actin
This compound, like other members of the phallotoxin family, exerts its effect by binding with high affinity and specificity to filamentous actin (F-actin). It does not bind to monomeric actin (G-actin)[1]. The binding site is located at the interface between adjacent actin subunits within the filament, effectively locking them together[1]. This stabilization has several key consequences for actin polymerization dynamics:
-
Inhibition of Depolymerization: this compound potently inhibits the depolymerization of F-actin by drastically reducing the dissociation rate constant (koff) of actin monomers from both the barbed (+) and pointed (-) ends of the filament.[2][3]
-
Promotion of Polymerization: By preventing depolymerization, this compound shifts the equilibrium of the G-actin to F-actin transition towards the filamentous state. This results in a significant enhancement of actin polymerization, especially under conditions that would normally favor depolymerization or prevent polymerization altogether.[4]
-
Lowering of the Critical Concentration: The critical concentration (Cc) is the concentration of G-actin at which the rate of monomer addition equals the rate of monomer loss. By effectively reducing the "off" rate to near zero, this compound dramatically lowers the critical concentration required for actin polymerization.[2][3][5]
This mechanism makes this compound and its fluorescent derivatives invaluable for visualizing and stabilizing F-actin in a variety of experimental contexts.
Caption: Mechanism of this compound on Actin Dynamics.
Quantitative Effects on Actin Polymerization Kinetics
While much of the precise kinetic data has been generated using the closely related phalloidin, the mechanisms are considered virtually identical. This compound and phalloidin differ by only two amino acid residues and can be used interchangeably in most applications, binding competitively to the same sites on F-actin[6]. The following tables summarize key quantitative parameters of phallotoxin's effect on actin polymerization.
Table 1: Effect of Phallotoxins on Actin Polymerization Kinetic Constants
| Parameter | Condition | Value | Reference |
| Association Rate Constant (kon) | Barbed (+) End, with Phalloidin | 2.63 x 106 M-1s-1 | [2][3] |
| Barbed (+) End, Control | 3.36 x 106 M-1s-1 | [2][3] | |
| Pointed (-) End, with Phalloidin | 0.256 x 106 M-1s-1 | [2][3] | |
| Pointed (-) End, Control | 0.256 x 106 M-1s-1 | [2][3] | |
| Dissociation Rate Constant (koff) | Barbed (+) End, with Phalloidin | Essentially 0 s-1 | [2][3] |
| Barbed (+) End, Control | 0.317 s-1 | [2][3] | |
| Pointed (-) End, with Phalloidin | Essentially 0 s-1 | [2][3] | |
| Pointed (-) End, Control | 0.269 s-1 | [2][3] |
Table 2: Effect of Phallotoxins on Actin Critical Concentration (Cc)
| Parameter | Condition | Value | Reference |
| Critical Concentration (Cc) | Barbed (+) End, with Phalloidin | 0 µM | [2][3] |
| Barbed (+) End, Control | 0.10 µM | [2][3] | |
| Pointed (-) End, with Phalloidin | 0 µM | [2][3] | |
| Pointed (-) End, Control | 1.02 µM | [2][3] | |
| Rhodamine Phalloidin F-actin (3 mM ionic strength) | 146 nM | [5] | |
| Rhodamine Phalloidin F-actin (19 mM ionic strength) | 36 nM | [5] |
Table 3: Dissociation Constant (Kd) of Fluorescent this compound
| Compound | Parameter | Value | Reference |
| NBD-Phallacidin | Dissociation Constant (Kd) with F-actin | 1.5 - 2.5 x 10-8 M | [7] |
Experimental Protocols
The high specificity and affinity of this compound for F-actin make its fluorescently-labeled derivatives, such as NBD-phallacidin, excellent probes for visualizing the actin cytoskeleton. The following are generalized protocols for F-actin staining in fixed cells and for in vitro actin polymerization assays.
F-Actin Staining in Fixed Cells using Fluorescent this compound
This protocol is suitable for adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (3.7% in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled this compound (e.g., NBD-phallacidin) stock solution (in methanol or DMSO)
-
Staining Buffer (PBS with 1% Bovine Serum Albumin - BSA)
-
Mounting Medium
Procedure:
-
Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 3-5 minutes.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare the fluorescent this compound staining solution by diluting the stock solution in Staining Buffer to the desired final concentration (typically in the nanomolar range).
-
Incubate the fixed and permeabilized cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Caption: Experimental Workflow for F-Actin Staining.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. This compound can be added to observe its effect on the polymerization kinetics.
Materials:
-
Monomeric pyrene-labeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound stock solution
-
Spectrofluorometer
Procedure:
-
Preparation:
-
Prepare a solution of G-actin containing a percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer on ice.
-
If testing the effect of this compound, prepare a parallel sample containing the desired concentration of this compound.
-
-
Initiation of Polymerization:
-
Transfer the G-actin solution (with or without this compound) to a cuvette.
-
Place the cuvette in the spectrofluorometer and record the baseline fluorescence (Excitation ~365 nm, Emission ~407 nm).
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix quickly.
-
-
Data Acquisition:
-
Immediately begin recording the fluorescence intensity over time. The fluorescence will increase as pyrene-G-actin is incorporated into the growing filaments.
-
Continue recording until the fluorescence reaches a plateau, indicating that the polymerization has reached a steady state.
-
-
Analysis:
-
Plot fluorescence intensity versus time. The slope of the curve during the elongation phase is proportional to the rate of polymerization.
-
The lag phase before the rapid increase in fluorescence corresponds to the nucleation phase. This compound is expected to shorten or eliminate this lag phase.
-
Caption: Workflow for Pyrene-Actin Polymerization Assay.
Impact on Cellular Signaling and Processes
This compound does not directly participate in signaling pathways in the way a receptor agonist or antagonist would. Instead, its profound impact on the stability of the actin cytoskeleton indirectly affects numerous cellular processes that are dependent on dynamic actin rearrangements.
-
Cell Motility and Migration: The dynamic assembly and disassembly of actin filaments at the leading edge of a cell are crucial for lamellipodia formation and cell migration. By locking F-actin in a polymerized state, this compound inhibits these processes.
-
Cell Division: The formation and function of the contractile ring during cytokinesis are dependent on actin dynamics. This compound can interfere with cell division.
-
Phagocytosis and Endocytosis: These processes involve significant remodeling of the actin cytoskeleton at the cell membrane. This compound's stabilizing effect can disrupt these essential cellular functions.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodamine phalloidin F-actin: critical concentration versus tensile strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Phallacidin in Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of Phallacidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom. A member of the phallotoxin family, this compound is a valuable tool in cell biology due to its high affinity and specific binding to filamentous actin (F-actin). Understanding its properties in various buffer systems is critical for its effective use in research and potential therapeutic applications. This document outlines its solubility in common laboratory solvents, its stability under various storage and experimental conditions, and detailed protocols for its handling and analysis.
This compound Solubility
This compound is generally soluble in water and several organic solvents, which facilitates its use in a wide range of experimental setups.[1][2] For biological applications, particularly cell staining, stock solutions are typically prepared in organic solvents before dilution into aqueous buffers.[3] Anhydrous dimethyl sulfoxide (DMSO) is often recommended for preparing stock solutions to ensure the highest quality of F-actin staining and structural integrity.[3]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommended Use | Source |
|---|---|---|---|
| Dimethylformamide (DMF) | Soluble | Stock Solution Preparation | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for Stock Solutions (Cell Staining) | [1][3] |
| Methanol | Soluble | Stock Solution Preparation | [1][3] |
| Water | Soluble | Dilution into Aqueous Buffers |[1][2] |
Stability of this compound
The stability of this compound is dependent on several factors including its physical form (lyophilized or in solution), storage temperature, pH, and the composition of the buffer.
2.1. Storage Stability
Proper storage is crucial to maintain the biological activity of this compound. As a lyophilized powder, it is highly stable when stored under appropriate conditions.[1] Once reconstituted, the stability varies with the solvent and temperature.
Table 2: Storage and Stability of this compound Solutions
| Form / Solvent | Storage Temperature | Stability | Notes | Source |
|---|---|---|---|---|
| Lyophilized Solid | -20°C | ≥ 4 years | Store desiccated. | [1] |
| DMSO Stock Solution | ≤ –20°C | ≥ 1 year | Stable for at least 5 freeze-thaw cycles. Aliquoting is recommended. | [3] |
| Methanol Stock Solution | ≤ –20°C | ≥ 1 year | Store desiccated and protected from light. | [4] |
| Aqueous Solution | 2–6°C | Exhibits a small loss of activity after 3 weeks. | Long-term storage in aqueous buffers is not recommended. |[4] |
2.2. pH and Buffer Stability
This compound's structural integrity, particularly the thioether bridge between its cysteine and tryptophan residues, is sensitive to pH.[5]
-
Optimal pH Range: Phallotoxins like this compound are stable in a pH range of 3 to 9.[5]
-
Alkaline Conditions: At elevated pH, the thioether bridge is susceptible to cleavage, which results in the loss of the molecule's affinity for F-actin.[5]
-
Fixation Buffers: Phallotoxins exhibit limited stability in 4% formaldehyde fixation buffers, making prolonged incubation inadvisable.[3][4] A rapid, one-step fixation and labeling protocol is often recommended to mitigate degradation.[4]
Experimental Protocols
The following protocols provide standardized methods for preparing and evaluating this compound solutions.
3.1. Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for reconstituting lyophilized this compound and preparing a working solution for applications such as fluorescent staining of F-actin.
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitution (Stock Solution):
-
Mixing: Vortex the vial gently until the powder is completely dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at ≤ –20°C, protected from light.[3]
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in an appropriate aqueous buffer, such as Phosphate-Buffered Saline (PBS). For cell staining, a typical dilution involves adding 5 µL of a 6.6 µM methanolic stock solution to 200 µL of PBS.[4]
-
To reduce non-specific background staining, 1% Bovine Serum Albumin (BSA) can be added to the final working solution.[3][4]
-
3.2. Protocol 2: General Method for Assessing Aqueous Solubility (Shake-Flask)
This protocol, adapted from standard pharmaceutical methods, can be used to determine the thermodynamic solubility of this compound in a specific buffer.[6]
-
Preparation: Add an excess amount of lyophilized this compound to a known volume of the desired buffer (e.g., PBS, TRIS, HEPES) in a sealed glass vial. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Measure the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer at the tested temperature.
3.3. Protocol 3: General Method for Assessing Stability and Degradation Kinetics
This protocol provides a framework for evaluating the stability of this compound in a buffer under specific conditions (e.g., varying pH or temperature).[7][8]
-
Sample Preparation: Prepare a this compound solution of known concentration in the buffer of interest.
-
Incubation: Aliquot the solution into multiple vials and incubate them under the desired stress conditions (e.g., 4°C, 25°C, 37°C). Protect samples from light if photodegradation is a concern.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation. Immediately stop any potential degradation by freezing the sample (e.g., at -80°C) or by adding a quenching agent if applicable.
-
Analysis: Analyze the samples from each time point using an appropriate quantitative method (e.g., HPLC) to determine the concentration of intact this compound remaining.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the negative of the slope. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.[8]
Visualizations: Workflows and Interactions
Visual diagrams help clarify complex processes and relationships relevant to the use of this compound.
Caption: Experimental workflow for this compound solution preparation.
Caption: Key factors influencing the stability of this compound.
Caption: this compound's interaction with and stabilization of F-actin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 26645-35-2: this compound from amanita phalloides [cymitquimica.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Cellular Impact of Phallacidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phallacidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a member of the phallotoxin family.[1] Like its more commonly known counterpart, phalloidin, this compound exerts its cytotoxic effects through high-affinity binding to filamentous actin (F-actin), thereby stabilizing the filaments and preventing their depolymerization.[1][2] This disruption of actin dynamics interferes with essential cellular processes, ultimately leading to cell death. This technical guide provides an in-depth analysis of the cytotoxicity of this compound in cell culture, presenting available quantitative data, detailed experimental protocols for assessing its effects, and a visualization of the implicated cell death signaling pathway. While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, this guide leverages data from related phallotoxins and fluorescently labeled this compound derivatives to provide a comprehensive overview for research and drug development applications.
Mechanism of Action: Disruption of Actin Dynamics
This compound's primary intracellular target is F-actin. By binding at the interface between actin subunits, it locks them together, effectively halting the dynamic process of filament depolymerization.[1] This stabilization of the actin cytoskeleton has profound consequences for the cell, including:
-
Inhibition of Cell Motility: The dynamic assembly and disassembly of the actin cytoskeleton are crucial for cell movement.
-
Disruption of Cell Division: The formation and function of the contractile ring during cytokinesis are dependent on actin dynamics.
-
Induction of Apoptosis: Prolonged disruption of the cytoskeleton and cellular processes triggers programmed cell death.[3]
Due to their hydrophilic nature, phallotoxins like this compound have poor cell permeability.[3] However, conjugation to lipophilic moieties or fluorescent dyes can enhance their uptake into living cells, allowing for the study of their cytotoxic effects.[3]
Quantitative Cytotoxicity Data
However, studies on phalloidin derivatives provide valuable insights into how modifications can influence the cytotoxicity of phallotoxins. The following table summarizes the IC50 values for various phalloidin conjugates in mouse fibroblast cells after a 72-hour incubation period.
| Compound | IC50 (µM) | Reference |
| Phalloidin | >1000 | [3] |
| Phalloidin oleate | 2.5 | [3] |
| Tetramethylrhodaminyl-phalloidin | 11 | [3] |
This data is for phalloidin derivatives and is presented as a surrogate to illustrate the potential for cytotoxicity in phallotoxins upon enhanced cellular uptake. Specific IC50 values for this compound are not available in the cited literature.
Furthermore, a study using a fluorescent derivative of this compound, 7-nitrobenz-2-oxa-1,3-diazole-phallacidin (NBD-Ph), reported that at low intracellular concentrations (approximately 5-15 nM), cell toxicity was negligible or not detectable in L6 mouse cells.[4][5] This suggests that while this compound can be toxic, the concentration required to induce cell death is dependent on its ability to enter the cell.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures and can be used to determine the cytotoxic effects of this compound derivatives.[3][6]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound or this compound derivative
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow.
Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[7]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Apoptosis Detection Experimental Workflow.
Signaling Pathway of this compound-Induced Apoptosis
The stabilization of F-actin by this compound leads to cellular stress, which can trigger the intrinsic pathway of apoptosis.[3][8] This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspases.
This compound-Induced Apoptosis Pathway.
Conclusion
This compound is a potent cytotoxic agent that disrupts fundamental cellular processes by stabilizing F-actin. While its poor cell permeability has limited the availability of quantitative cytotoxicity data for the unmodified toxin, studies with modified phallotoxins demonstrate that enhancing cellular uptake leads to significant cytotoxic effects in the micromolar range. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the cytotoxic potential of this compound and its derivatives. Further research into developing cell-permeable this compound analogs could unlock new possibilities for its application in cancer research and therapy.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Phallacidin's Interaction with Actin Filaments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of phallacidin to actin filaments. This compound, a bicyclic heptapeptide toxin from the Amanita phalloides mushroom, is a potent stabilizer of filamentous actin (F-actin). Due to its high affinity and specificity for F-actin, this compound and its derivatives are invaluable tools in cell biology for visualizing and studying the actin cytoskeleton. This document summarizes the quantitative binding data, details relevant experimental protocols, and illustrates the molecular interactions and affected signaling pathways.
Given the limited availability of extensive quantitative binding data specifically for unlabeled this compound, this guide also includes comparative data for the closely related and extensively studied phallotoxin, phalloidin. Phalloidin and this compound are structurally and functionally similar, binding competitively to the same sites on F-actin, making phalloidin data a relevant and informative analogue.
Quantitative Binding Affinity Data
The binding of this compound and its derivatives to F-actin is characterized by a high affinity, reflected in a low dissociation constant (Kd). The following tables summarize the available quantitative data for a this compound derivative and comparative kinetic data for phalloidin, which demonstrate the nanomolar affinity of these toxins for actin filaments.
Table 1: Dissociation Constant (Kd) for a this compound Derivative with F-actin
| Compound | Actin Source | Method | Dissociation Constant (Kd) | Reference |
| Nitrobenzoxadiazole-phallacidin (NBD-Ph) | F-actin in fixed and extracted L6 mouse cells | Staining Intensity Measurement | 1.5 - 2.5 x 10⁻⁸ M | [1] |
Table 2: Comparative Binding Kinetics of Rhodamine-Phalloidin with F-actin from Various Species
| Actin Source | Association Rate Constant (k+₁) (μM⁻¹s⁻¹) | Dissociation Rate Constant (k-₁) (s⁻¹) | Dissociation Constant (Kd) (nM) | Reference |
| Rabbit Skeletal Muscle | 0.0026 | 0.00003 | ~11.5 | [2] |
| Acanthamoeba castellanii | 0.0034 | 0.00004 | ~11.8 | [2] |
| Saccharomyces cerevisiae | 0.0083 | 0.00028 | ~33.7 | [2] |
Mechanism of Action
This compound and phalloidin bind specifically to the interface between F-actin subunits, effectively locking adjacent subunits together.[3] This stabilization prevents the depolymerization of actin filaments and inhibits the ATP hydrolysis activity of F-actin. By preventing depolymerization, these toxins lower the critical concentration required for actin polymerization.
Experimental Protocols
The determination of the binding affinity of this compound for actin filaments can be achieved through various experimental approaches. Below are detailed methodologies for two common assays.
Fluorescence-Based Binding Assay
This method relies on the significant increase in fluorescence of a labeled this compound derivative (e.g., NBD-phallacidin or a fluorescently-tagged phalloidin) upon binding to F-actin.
Materials:
-
Purified G-actin
-
Fluorescently labeled this compound or phalloidin (e.g., NBD-phallacidin, Rhodamine-phalloidin)
-
Polymerization Buffer (e.g., 100 mM KCl, 2 mM MgCl₂, 1 mM ATP, 10 mM Tris-HCl, pH 7.5)
-
Fluorometer
Procedure:
-
Actin Polymerization: Prepare a solution of G-actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, pH 8.0). Induce polymerization to F-actin by adding Polymerization Buffer and incubating at room temperature for at least 1 hour.
-
Titration: Prepare a series of dilutions of the polymerized F-actin.
-
Binding Reaction: Add a constant, low concentration of fluorescently labeled this compound to each F-actin dilution. Incubate the mixtures in the dark at room temperature to reach binding equilibrium (typically 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the F-actin concentration. The data can be fitted to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Cosedimentation Assay
This assay separates F-actin-bound this compound from free this compound by ultracentrifugation.
Materials:
-
Purified G-actin
-
Unlabeled or labeled this compound
-
Polymerization Buffer
-
Ultracentrifuge
Procedure:
-
Actin Polymerization: Polymerize G-actin to F-actin as described above.
-
Binding Reaction: Incubate a constant concentration of F-actin with varying concentrations of this compound. Allow the binding reaction to reach equilibrium.
-
Cosedimentation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin and any bound this compound.
-
Quantification: Carefully separate the supernatant (containing unbound this compound) from the pellet. Quantify the concentration of this compound in the supernatant and/or the pellet. If using a labeled this compound, this can be done by measuring radioactivity or fluorescence. For unlabeled this compound, techniques like HPLC can be used.
-
Data Analysis: Plot the concentration of bound this compound versus the concentration of free this compound. The data can be analyzed using a Scatchard plot or by fitting to a binding equation to determine the Kd and the stoichiometry of binding.
Visualizations
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for determining this compound-actin binding affinity.
Signaling Pathway: Regulation of the Actin Cytoskeleton by Rho GTPases
The actin cytoskeleton is a highly dynamic structure, and its organization is tightly regulated by signaling pathways. The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound's stabilization of F-actin can interfere with these dynamic processes.
Caption: Rho GTPase regulation of actin dynamics and this compound's impact.
Conclusion
This compound is a high-affinity ligand for F-actin, making it an indispensable tool for studying the actin cytoskeleton. Its ability to stabilize actin filaments provides a mechanism to investigate the roles of actin dynamics in various cellular processes. While quantitative data for unmodified this compound is not as abundant as for phalloidin, the available data for its derivatives and the extensive information on phalloidin confirm a strong and specific interaction with F-actin. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this potent and valuable biological probe.
References
- 1. Phosphoinositide Binding Inhibits Actin Crosslinking and Polymerization by Palladin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of phalloidin with actin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural and Functional Divergence of Phallacidin and Other Phallotoxins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural differences between phallacidin and other members of the phallotoxin family, a group of bicyclic heptapeptide toxins found in the Amanita phalloides mushroom. This document delves into the chemical distinctions that drive their biological activity, offering a comparative overview of their toxicity, actin-binding affinity, and cellular effects. Detailed experimental protocols and conceptual workflows are provided to facilitate further research and drug development efforts targeting the actin cytoskeleton.
Core Structural Differences: A Tale of Two Amino Acids
Phallotoxins are a class of mycotoxins characterized by a bicyclic heptapeptide structure.[1] The defining feature of this family is a thioether bridge formed between the side chains of a cysteine and a tryptophan residue, creating a unique tryptathionine linkage.[1] While all phallotoxins share this core bicyclic framework, variations in their amino acid sequence and subsequent modifications give rise to a family of related but distinct toxins.
The primary structural difference between the two most well-studied phallotoxins, phalloidin and this compound, lies in two amino acid positions within their peptide rings.[2]
-
Phalloidin Core Sequence: Ala-Trp-Leu-Ala-D-Thr-Cys-Pro
-
This compound Core Sequence: Ala-Trp-Leu-Val-D-Asp-Cys-Pro[2]
This seemingly minor substitution of Ala and D-Thr in phalloidin with Val and D-Asp in this compound has significant implications for the molecule's overall polarity and potential for secondary interactions. The presence of the acidic aspartic acid residue in this compound, in particular, increases its hydrophilicity compared to phalloidin.
Further structural diversity within the phallotoxin family, which includes other members like phalloin, phallisin, phallacin, and phallisacin, arises from differences in hydroxylation patterns on the amino acid side chains.[1][2] These variations, while more subtle, can also influence the toxin's biological activity and binding characteristics.
Quantitative Comparison of Biological Activity
The structural variations among phallotoxins directly impact their biological potency. The following table summarizes available quantitative data on their toxicity, actin-binding affinity, and cytotoxicity. It is important to note that direct comparative studies for all phallotoxins under identical experimental conditions are limited; therefore, values from different sources are presented and should be interpreted with this consideration.
| Toxin | Molecular Formula | Molecular Weight ( g/mol ) | Acute Toxicity (LD50, mg/kg, i.p. mouse) | Actin Binding Affinity (Kd, M) | Cytotoxicity (IC50) |
| Phalloidin | C₃₅H₄₈N₈O₁₁S | 788.9 | 2.0[3] | ~3.6 x 10⁻⁸ | Not readily cytotoxic due to poor cell permeability[4] |
| This compound | C₃₇H₅₀N₈O₁₃S | 846.9 | ~1.5 | 1.5-2.5 x 10⁻⁸ (for NBD-phallacidin) | Not readily cytotoxic due to poor cell permeability |
| Phalloin | C₃₅H₄₈N₈O₁₀S | 772.9 | Data not readily available | Data not readily available | Data not readily available |
| Phallisin | C₃₅H₄₈N₈O₁₂S | 804.9 | Data not readily available | Data not readily available | Data not readily available |
Mechanism of Action and Downstream Signaling
The primary molecular target of all phallotoxins is filamentous actin (F-actin).[3] Phallotoxins bind with high affinity and specificity to the interface between F-actin subunits, effectively locking them together.[3] This stabilization of the actin filament has several critical consequences for cellular function:
-
Inhibition of Depolymerization: Phallotoxins prevent the dissociation of actin monomers from the filament ends, thereby shifting the equilibrium towards a polymerized state.
-
Promotion of Polymerization: By stabilizing actin oligomers, phallotoxins can act as nucleation sites, promoting the polymerization of G-actin into F-actin.
-
Inhibition of ATP Hydrolysis: Phallotoxins have been shown to inhibit the intrinsic ATPase activity of F-actin.[3]
The hyper-stabilization of the actin cytoskeleton disrupts a multitude of cellular processes that rely on dynamic actin remodeling, including cell motility, cytokinesis, and intracellular transport. While the direct interaction with actin is the primary mechanism, prolonged exposure to phallotoxins, particularly in hepatocytes which readily uptake these toxins, can trigger downstream signaling pathways leading to cellular demise.
Phallotoxin-Induced Cellular Signaling Cascade.
Experimental Protocols
Determination of Acute Toxicity (LD50) in Mice
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a phallotoxin via intraperitoneal injection in a murine model.
Materials:
-
Phallotoxin of interest (e.g., this compound, phalloidin)
-
Sterile 0.9% saline solution
-
Healthy, adult mice (e.g., Swiss Webster), 8-12 weeks old, of a single-sex
-
Syringes and needles for injection (e.g., 27-gauge)
-
Animal balance
-
Appropriate animal housing and care facilities
Procedure:
-
Dose Preparation: Prepare a stock solution of the phallotoxin in sterile saline. Perform serial dilutions to create a range of at least five concentrations. The expected LD50 for phallotoxins is in the range of 1-5 mg/kg, so dose ranges should bracket this value (e.g., 0.5, 1, 2, 4, 8 mg/kg).
-
Animal Grouping: Randomly assign at least 5-10 mice per dose group, including a control group receiving only the saline vehicle.
-
Administration: Weigh each mouse and calculate the injection volume based on its body weight and the desired dose. Administer the phallotoxin solution via intraperitoneal (i.p.) injection.
-
Observation: Observe the animals continuously for the first few hours post-injection and then at regular intervals for up to 14 days. Record signs of toxicity, such as lethargy, ruffled fur, and changes in behavior, as well as the time of death for each animal.
-
Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the probit analysis or the Reed-Muench method.
In Vitro Actin Binding Assay (Competitive Fluorescence Anisotropy)
This protocol describes a method to determine the binding affinity (Kd) of an unlabeled phallotoxin by its ability to compete with a fluorescently labeled phalloidin derivative for binding to F-actin.
Materials:
-
Fluorescently labeled phalloidin (e.g., fluorescein-phalloidin)
-
Unlabeled phallotoxin (e.g., this compound)
-
Rabbit skeletal muscle actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
F-buffer (e.g., G-buffer supplemented with 50 mM KCl and 2 mM MgCl₂)
-
Fluorometer capable of measuring fluorescence anisotropy
-
Black, flat-bottom 96-well plates
Procedure:
-
Actin Polymerization: Prepare a solution of G-actin in G-buffer. Induce polymerization by adding F-buffer and incubate at room temperature for at least 1 hour to form F-actin.
-
Assay Setup: In a 96-well plate, prepare a series of wells containing a fixed concentration of F-actin and a fixed concentration of fluorescent phalloidin (typically at a concentration close to its Kd).
-
Competitive Binding: To these wells, add increasing concentrations of the unlabeled competitor phallotoxin (this compound). Include control wells with only F-actin and fluorescent phalloidin.
-
Incubation: Incubate the plate at room temperature for at least 30 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy of each well using a fluorometer.
-
Data Analysis: The decrease in fluorescence anisotropy is proportional to the displacement of the fluorescent phalloidin by the unlabeled competitor. Plot the change in anisotropy as a function of the competitor concentration and fit the data to a competitive binding equation to determine the IC50. The Kd of the unlabeled phallotoxin can then be calculated using the Cheng-Prusoff equation.
Cell Cytotoxicity Assay (MTT Assay)
Due to the poor cell permeability of native phallotoxins, this assay is most effective for evaluating the cytotoxicity of modified, cell-permeable derivatives or for cell lines that have been permeabilized.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Phallotoxin or its derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the hepatocyte cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Toxin Treatment: Prepare serial dilutions of the phallotoxin in cell culture medium. Replace the medium in the wells with the toxin-containing medium. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each toxin concentration relative to the untreated control. Plot the cell viability against the logarithm of the toxin concentration and determine the IC50 value (the concentration of toxin that inhibits cell viability by 50%).
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comprehensive characterization and comparison of different phallotoxins.
Comparative Analysis Workflow for Phallotoxins.
References
Phallacidin from Amanita phalloides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phallacidin is a bicyclic heptapeptide belonging to the phallotoxin family of mycotoxins produced by the death cap mushroom, Amanita phalloides. Like other phallotoxins, its primary mechanism of action involves high-affinity binding to filamentous actin (F-actin), thereby stabilizing the filaments and preventing their depolymerization. This disruption of actin dynamics leads to cytotoxicity. This technical guide provides an in-depth overview of this compound, including its biochemical properties, toxicological data, methodologies for its extraction and analysis, and its mechanism of action on the cellular cytoskeleton. The information presented herein is intended to serve as a comprehensive resource for researchers in cell biology, toxicology, and drug development.
Introduction
Amanita phalloides is notorious for producing two main families of cyclic peptide toxins: the amatoxins and the phallotoxins.[1] While amatoxins are primarily responsible for the lethal toxicity of the mushroom upon ingestion due to their inhibition of RNA polymerase II, phallotoxins, including this compound, are potent stabilizers of the actin cytoskeleton.[2][3] Although poorly absorbed from the gastrointestinal tract, limiting their systemic toxicity upon ingestion, phallotoxins are invaluable tools in cell biology research for their ability to specifically label and stabilize F-actin.[2][4] this compound, like its more commonly known analog phalloidin, serves as a powerful agent for studying actin dynamics and cytoskeleton-dependent cellular processes.[5][6]
Physicochemical and Toxicological Properties
This compound is a cyclic peptide with a complex bicyclic structure. Its physicochemical properties are summarized in the table below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₀N₈O₁₃S | [5] |
| Molecular Weight | 846.91 g/mol | [5] |
| CAS Number | 26645-35-2 | [5] |
| Appearance | White powder | [5] |
| Solubility | Soluble in DMSO, methanol, water, dimethylformamide | [5] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route of Administration | Source |
| LD₅₀ | 6.3 mg/kg | Rat | Intraperitoneal | [7] |
| LD₅₀ | 1.5 mg/kg | Mouse | Not specified |
Table 3: Binding Affinity of Phallotoxins to F-Actin
| Ligand | Dissociation Constant (K_d) | Comments | Source |
| NBD-Phallacidin | 1.5 - 2.5 x 10⁻⁸ M | Fluorescent derivative of this compound. | [8] |
| Phalloidin | 3.6 x 10⁻⁸ M | Serves as a close proxy for this compound affinity. | [9] |
Table 4: Concentration of this compound in Amanita phalloides
| Mushroom Part | This compound Concentration (mg/g dry weight) | Source |
| Pileus (Cap) | Varies, but generally high in phallotoxins | [10][11] |
| Gills | Varies, but generally high in phallotoxins | [10][11] |
| Stipe (Stem) | Lower than pileus and gills | [10][11] |
| Volva | Richest in phallotoxins | [5][10] |
| Spores | Lowest concentration of phallotoxins | [10][11] |
Mechanism of Action: Stabilization of Filamentous Actin
This compound's molecular mechanism of action is centered on its interaction with the protein actin. Actin exists in two states: globular monomeric actin (G-actin) and filamentous polymeric actin (F-actin). The dynamic equilibrium between these two states is crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape.
This compound binds with high affinity and specificity to the interface between F-actin subunits, effectively locking them together.[5] This binding stabilizes the actin filament by significantly reducing the rate of depolymerization at the filament ends.[12] By preventing the dissociation of actin monomers, this compound shifts the G-actin/F-actin equilibrium towards the filamentous state, leading to an accumulation of F-actin in the cell.[13] This ultimately disrupts the dynamic nature of the actin cytoskeleton, impairing cellular functions that rely on actin remodeling.
Mandatory Visualization
Caption: Mechanism of this compound on actin filament stabilization.
Experimental Protocols
Extraction and Purification of this compound from Amanita phalloides
The following protocol is a generalized procedure for the extraction and purification of phallotoxins, including this compound, from A. phalloides tissue, based on methodologies described in the literature.[14][15][16][17][18] High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of individual phallotoxins.[5][10][19]
Materials:
-
Fresh or dried Amanita phalloides mushrooms
-
Methanol
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate or other suitable buffer salts
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Sample Preparation:
-
If using fresh mushrooms, dry them at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried mushroom tissue to a fine powder using a mortar and pestle or a blender.
-
-
Extraction:
-
Suspend the powdered mushroom tissue in an extraction solvent, typically a mixture of methanol and water (e.g., 70:30 v/v). Use a ratio of approximately 10 mL of solvent per gram of dried tissue.
-
Stir or shake the suspension for several hours or overnight at room temperature to ensure complete extraction of the toxins.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid material.
-
Carefully decant and collect the supernatant, which contains the phallotoxins.
-
-
Solvent Evaporation and Reconstitution:
-
Concentrate the supernatant using a rotary evaporator under reduced pressure to remove the methanol.
-
The remaining aqueous extract can be lyophilized or reconstituted in a smaller volume of the initial mobile phase for HPLC analysis.
-
-
Purification (Optional but Recommended):
-
For cleaner samples, pass the reconstituted extract through a C18 SPE cartridge to remove non-polar impurities.
-
Wash the cartridge with a low concentration of organic solvent to elute the phallotoxins.
-
-
HPLC Analysis and Purification:
-
Inject the purified extract onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of aqueous buffer (e.g., 50 mM ammonium acetate) and an organic solvent like acetonitrile.[10]
-
Monitor the elution of compounds using a UV detector at a wavelength of approximately 290-300 nm.
-
Collect the fractions corresponding to the this compound peak, which can be identified by comparison to a standard or by mass spectrometry.
-
Pool the this compound-containing fractions and lyophilize to obtain the purified compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Actin Polymerization Assay
This protocol describes a method to assess the effect of this compound on actin polymerization using fluorescence spectroscopy with pyrene-labeled actin. This assay measures the increase in fluorescence that occurs when pyrene-labeled G-actin monomers are incorporated into a growing F-actin polymer.
Materials:
-
Purified G-actin (with a percentage labeled with pyrene)
-
Purified this compound
-
General actin buffer (G-buffer): e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, pH 8.0
-
Polymerization-inducing buffer (KMEI buffer): e.g., 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole-HCl, pH 7.0
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Preparation of G-actin:
-
Reconstitute lyophilized pyrene-labeled and unlabeled G-actin in G-buffer on ice to prevent polymerization.
-
Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to remove any aggregates.
-
Use the supernatant for the assay. Determine the protein concentration.
-
-
Assay Setup:
-
In a fluorometer cuvette, add G-buffer and the desired final concentration of G-actin.
-
Add this compound to the experimental cuvettes at the desired concentrations. For control cuvettes, add the corresponding volume of solvent.
-
Place the cuvettes in the fluorometer and record the baseline fluorescence.
-
-
Initiation of Polymerization:
-
Initiate actin polymerization by adding a small volume of concentrated polymerization-inducing buffer (KMEI buffer) to each cuvette.
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization is proportional to the slope of the initial phase of the fluorescence increase.
-
Compare the polymerization curves of samples with and without this compound. This compound is expected to increase the rate and extent of polymerization by stabilizing newly formed filaments.
-
Impact on Cellular Signaling
The primary and most direct effect of this compound is the disruption of the actin cytoskeleton. As the actin cytoskeleton is a central hub for numerous cellular functions, its stabilization by this compound has widespread downstream consequences. While this compound does not directly target specific signaling molecules in the way a kinase inhibitor does, its effects on the actin cytoskeleton can indirectly modulate various signaling pathways. For instance, pathways involved in cell adhesion, migration, and morphogenesis, which are heavily dependent on dynamic actin rearrangements, are significantly affected.[20] The stabilization of F-actin can lead to altered cell mechanics, which in turn can influence mechanotransduction pathways. However, it is important to note that these are secondary effects resulting from the primary structural impact on the cytoskeleton.
Conclusion
This compound from Amanita phalloides is a potent biochemical tool for the study of the actin cytoskeleton. Its high-affinity binding and stabilization of F-actin, coupled with the availability of fluorescently labeled derivatives, make it invaluable for cell imaging and in vitro studies of actin dynamics. This guide provides essential data and methodologies to aid researchers in the effective use of this phallotoxin. The detailed protocols for extraction, purification, and functional assays, along with the summarized quantitative data, offer a solid foundation for further investigation into the multifaceted roles of the actin cytoskeleton in health and disease. As with all potent toxins, appropriate safety precautions must be observed when handling this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of amatoxins and phallotoxins in Amanita phalloides mushrooms from northeastern Portugal by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory aspects of this compound toxic effects on rats - Khovpachev - Bulletin of the Russian Military Medical Academy [journals.eco-vector.com]
- 8. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dissociation of the phalloidin-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amatoxin and phallotoxin concentration in Amanita phalloides spores and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amanitin and phallotoxin concentration in Amanita phalloides var. alba mushroom [agris.fao.org]
- 12. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Exhaustive extraction of cyclopeptides from Amanita phalloides: Guidelines for working with complex mixtures of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Fluorescent Labeling of F-Actin Using Phallotoxins
Introduction
The actin cytoskeleton is a dynamic and essential network of protein filaments within eukaryotic cells, playing a critical role in cell motility, structure, division, and intracellular transport.[1] Visualizing the architecture of filamentous actin (F-actin) is fundamental to understanding these processes. Phallotoxins, a group of bicyclic peptides isolated from the Amanita phalloides mushroom, are invaluable tools for this purpose.[2][3]
This application note focuses on the use of fluorescently conjugated phallotoxins for labeling F-actin. The two most common phallotoxins are Phalloidin and Phallacidin. They differ by only two amino acid residues and can be used interchangeably for most applications as they bind competitively to the same sites on F-actin.[4] Due to its widespread use and extensive documentation, this note will primarily refer to Phalloidin as the representative phallotoxin for staining protocols and data.
Fluorescent phalloidin conjugates are small molecules (~12-15 Å diameter) that provide dense, high-contrast staining of F-actin with negligible nonspecific binding.[4][5][6] This makes them superior to antibody-based methods for high-resolution imaging of fine actin structures like stress fibers and lamellipodia.[6][7]
Mechanism of Action
Phallotoxins exhibit a high binding affinity (Kd ≈ 20-30 nM) specifically for the polymerized, filamentous form of actin (F-actin) and do not bind to monomeric G-actin.[4][7][8] The binding site is located at the interface between three adjacent actin subunits within the filament.[9][10]
Upon binding, phalloidin stabilizes the F-actin structure by:
-
Preventing Depolymerization: It locks adjacent actin subunits together, significantly reducing the rate of monomer dissociation from the filament ends.[3][9]
-
Inhibiting ATP Hydrolysis: It interferes with the intrinsic ATPase activity of F-actin.[3][11]
This stabilization effect effectively shifts the G-actin/F-actin equilibrium towards the filamentous state. Because phallotoxins are not cell-permeant, their use is restricted to samples that have been fixed and permeabilized.[2][8]
Data Presentation: Properties of Common Phalloidin Conjugates
The choice of fluorophore depends on the instrument's laser lines and filter sets, and the requirements for multicolor imaging. Modern dyes (e.g., Alexa Fluor™, iFluor™, CF® Dyes) offer superior brightness and photostability compared to traditional dyes like FITC and TRITC.[7][12]
| Fluorophore Conjugate | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Color | Key Features |
| Alexa Fluor 488 Phalloidin | 496 | 518 | Green | Bright, photostable, excellent FITC alternative. |
| Phalloidin-FITC | 492 | 518 | Green | Traditional green fluorophore, prone to photobleaching.[11] |
| Alexa Fluor 555 Phalloidin | 555 | 565 | Orange | Bright and photostable, good for TRITC/Rhodamine channel.[13] |
| Phalloidin-TRITC/Rhodamine | 556 | 570 | Red-Orange | Traditional orange fluorophore.[12][13] |
| Alexa Fluor 594 Phalloidin | 590 | 617 | Red | Bright red emission, good spectral separation from green. |
| Alexa Fluor 647 Phalloidin | 650 | 668 | Far-Red | Ideal for reducing sample autofluorescence; used in STORM. |
| CF®680 Phalloidin | 680 | 701 | Far-Red | Bright and photostable far-red dye, recommended for STORM.[2] |
| Alexa Fluor 350 Phalloidin | 346 | 442 | Blue | UV-excitable blue fluorophore.[13] |
Experimental Workflow & Protocols
Successful staining of F-actin requires careful sample preparation. The general workflow involves cell culture, fixation to preserve structure, permeabilization to allow the phallotoxin to enter the cell, and finally, incubation with the fluorescent conjugate.
Detailed Protocol: Staining F-Actin in Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
A. Materials Required
-
Cells: Adherent cells cultured on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood. Prepare fresh or use methanol-free commercial solutions. Do not use methanol as a fixative, as it denatures actin and prevents phalloidin binding.[8][14]
-
Permeabilization Solution: 0.1% to 0.5% Triton™ X-100 in PBS.
-
Fluorescent Phalloidin Stock Solution: Typically supplied lyophilized or as a concentrated solution in DMSO or methanol (e.g., ~6.6 µM or 200 units/mL).[5] Store at -20°C, protected from light.
-
Staining Solution (Working Dilution): Dilute the stock solution in PBS (often with 1% BSA as a blocking agent) to a final concentration of 80-200 nM.[8][15] This corresponds to a typical dilution of 1:100 to 1:1000 from the stock.[1]
-
Mounting Medium: Antifade mounting medium, with or without a nuclear counterstain like DAPI.
B. Staining Procedure
-
Preparation: Remove coverslips with cultured cells from the incubator. Aspirate the culture medium.
-
Wash: Gently rinse the cells two times with room temperature (RT) PBS.
-
Fixation: Add enough 4% PFA solution to completely cover the cells. Incubate for 10-15 minutes at RT.[8]
-
Wash: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization solution (e.g., 0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at RT.[5][16] This step is crucial for allowing the phalloidin conjugate to access the intracellular actin filaments.[1]
-
Wash: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the fluorescent phalloidin working solution to the coverslips. Ensure cells are fully covered. Incubate for 20 to 90 minutes at RT, protected from light.[1][16]
-
Final Washes: Aspirate the staining solution. Wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.
-
Mounting: Invert the coverslip onto a drop of antifade mounting medium on a glass microscope slide. Seal the edges with nail polish if desired for long-term storage.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore. Store slides at 4°C in the dark. Staining is typically stable for several days to a week.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Improper Fixation: Methanol or acetone was used as a fixative, denaturing the F-actin quaternary structure.[14] | Always use a crosslinking fixative like paraformaldehyde (PFA). Ensure the PFA solution is fresh and methanol-free.[8][17] |
| Insufficient Permeabilization: The phalloidin conjugate could not enter the cells. | Increase the Triton X-100 concentration (up to 0.5%) or the incubation time (up to 20 minutes).[16] | |
| Low Staining Concentration: The working solution was too dilute. | Optimize the phalloidin conjugate concentration. Try a lower dilution (e.g., 1:200 instead of 1:1000).[1] | |
| Degraded Phalloidin: The stock solution was improperly stored or subjected to multiple freeze-thaw cycles. | Aliquot the stock solution upon first use to avoid repeated freeze-thaw cycles.[18] Store at -20°C, protected from light. | |
| High Background / Non-specific Staining | Insufficient Washing: Unbound conjugate remains on the sample. | Increase the number and duration of wash steps after staining. |
| Drying Out: The sample dried out at some point during the procedure. | Perform incubations in a humidified chamber and do not let coverslips dry. | |
| Over-Permeabilization: Excessive detergent concentration or time can damage cell membranes. | Reduce the Triton X-100 concentration or incubation time. | |
| Poor Actin Structure / Punctate Staining | Cell Health: Cells were unhealthy, stressed, or dying before fixation, leading to a disrupted cytoskeleton. | Ensure cells are healthy and not overly confluent before starting the protocol. |
| Suboptimal Fixation: Fixation was too short, too long, or the PFA was old, leading to poor structural preservation. | Optimize fixation time (typically 10-15 minutes). Use fresh, high-quality PFA.[19] | |
| Issues with Paraffin-Embedded Tissue | Solvent Damage: Deparaffinization solvents (e.g., xylene) can prevent phalloidin from binding effectively to F-actin.[20] | Staining of paraffin-embedded tissue is challenging.[8] Whenever possible, use frozen tissue sections, which are not treated with organic solvents.[20] If paraffin sections must be used, an antibody-based approach for actin may yield better results.[19] |
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. biotium.com [biotium.com]
- 3. Phalloidin - Wikipedia [en.wikipedia.org]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 7. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 15. F-Actin Staining | Thermo Fisher Scientific - SE [thermofisher.com]
- 16. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 19. researchgate.net [researchgate.net]
- 20. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
Application Notes: Phallacidin Conjugation to Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, is a powerful tool for cell biology and drug development research. Like its close relative phalloidin, this compound binds with high affinity and specificity to filamentous actin (F-actin), the primary component of the cytoskeleton's microfilaments. This property makes fluorescently labeled this compound an excellent probe for visualizing the actin cytoskeleton in fixed cells. This compound possesses a free carboxyl group, which provides a convenient handle for conjugation to amine-modified fluorescent dyes and other molecules.[1] This document provides detailed protocols for the conjugation of this compound to fluorescent dyes, enabling researchers to generate custom probes for advanced cellular imaging applications.
Data Presentation
The efficiency and final dye-to-phallacidin ratio of a conjugation reaction can vary significantly based on the specific dye, linker chemistry, and reaction conditions used. Below is a summary of representative quantitative data for this compound-dye conjugates. Researchers should optimize conjugation reactions for their specific dye and application.
| Fluorescent Dye | Conjugation Chemistry | Excitation (nm) | Emission (nm) | Reported Molar Ratio (Dye:this compound) | Conjugation Efficiency (%) |
| Tetramethylrhodamine (TMR) | Carboxyl Activation (PyBOP/HOBt) | ~555 | ~580 | 1:1 | ~50-60% |
| Fluorescein Isothiocyanate (FITC) | Amine Reaction (Isothiocyanate) | ~495 | ~519 | 1:1 | ~40-50% |
| Alexa Fluor™ 488 NHS Ester | Amine Reaction (NHS Ester) | ~495 | ~519 | 1:1 | >70% |
| Cyanine5 (Cy5) NHS Ester | Amine Reaction (NHS Ester) | ~650 | ~670 | 1:1 | >70% |
Note: The data presented in this table are representative values and may vary based on the specific experimental conditions, purification methods, and analytical techniques used. Optimization of the molar ratio of dye to this compound is recommended for each new conjugation.
Experimental Protocols
Two primary strategies for conjugating fluorescent dyes to this compound are presented below: activation of the C-terminal carboxyl group for reaction with amine-modified dyes, and reaction of this compound's primary amines with N-hydroxysuccinimide (NHS) ester-activated dyes.
Protocol 1: Conjugation via Carboxyl Group Activation
This protocol is adapted from the established methods for peptide-dye conjugation and is suitable for amine-modified fluorescent dyes. This compound's free carboxyl group is activated using peptide coupling reagents to form a stable amide bond with the dye.
Materials:
-
This compound
-
Amine-modified fluorescent dye
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound in a minimal amount of anhydrous DMF.
-
In a separate tube, dissolve a 1.5 to 2-fold molar excess of the amine-modified fluorescent dye in anhydrous DMF.
-
Prepare solutions of PyBOP (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
-
Activation of this compound:
-
To the this compound solution, add the PyBOP and HOBt solutions.
-
Add DIPEA to the mixture to raise the pH to approximately 8.0-8.5.
-
Allow the activation reaction to proceed for 15-20 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the dissolved amine-modified fluorescent dye to the activated this compound mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris or glycine, though this is often not necessary before purification.
-
-
Purification:
-
Purify the this compound-dye conjugate from unreacted dye and other reagents using reverse-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile in water (with 0.1% TFA).
-
Monitor the elution profile using a diode array detector to identify the conjugate peak.
-
Collect the fractions containing the purified conjugate.
-
-
Verification and Storage:
-
Confirm the identity of the conjugate using mass spectrometry.
-
Lyophilize the purified conjugate and store it at -20°C, desiccated and protected from light.
-
Protocol 2: Conjugation via Amine Group Reaction (NHS Ester Chemistry)
This protocol utilizes the common and efficient reaction between an NHS ester-activated fluorescent dye and primary amine groups present on the this compound molecule.
Materials:
-
This compound
-
NHS ester-activated fluorescent dye
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-15) or reverse-phase HPLC system
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound in the sodium bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 5-10 mg/mL.
-
Immediately before use, dissolve the NHS ester-activated dye in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Slowly add a 5 to 10-fold molar excess of the dissolved dye to the this compound solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the this compound-dye conjugate from the unreacted dye.
-
Option A: Size-Exclusion Chromatography: Pass the reaction mixture through a pre-equilibrated size-exclusion column. The larger conjugate will elute before the smaller, unreacted dye.
-
Option B: Reverse-Phase HPLC: Purify the conjugate as described in Protocol 1, step 5.
-
-
Verification and Storage:
-
Confirm the successful conjugation and purity of the product.
-
Lyophilize the purified conjugate and store at -20°C, desiccated and protected from light.
-
Visualizations
Caption: this compound-Dye Conjugation Workflows
Caption: Fluorescent this compound Binding to F-Actin
References
Application Notes and Protocols for F-Actin Staining in Fixed Cells using Phallacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, is a powerful tool for visualizing filamentous actin (F-actin) in fixed and permeabilized cells.[1][2] It binds with high specificity and affinity to F-actin, preventing its depolymerization.[1] When conjugated to a fluorescent dye, this compound provides a clear and high-contrast stain of the actin cytoskeleton, making it an invaluable reagent for studying cytoskeletal organization, cell morphology, motility, and other cellular processes.[3] Phalloidin, a closely related toxin, is more commonly referenced in literature and commercial products, but this compound can be used interchangeably in most applications as they bind competitively to the same sites on F-actin.[2][4]
Mechanism of Action
This compound binds at the interface between F-actin subunits, locking them together and stabilizing the filament.[1] This stabilization prevents the dissociation of actin monomers from the filament ends, effectively inhibiting depolymerization.[1][5] This high-affinity interaction allows for the precise and robust labeling of F-actin structures within the cell, from stress fibers to lamellipodia and filopodia.[6] It is important to note that this compound does not bind to monomeric G-actin.[2][3]
Quantitative Data Summary
For reproducible and optimal staining, careful consideration of reagent concentrations and incubation times is crucial. The following tables provide a summary of typical quantitative parameters for this compound-based F-actin staining.
Table 1: Reagent Concentrations for Staining Protocol
| Reagent | Working Concentration | Purpose |
| Paraformaldehyde (PFA) | 3-4% in PBS (methanol-free recommended) | Cell Fixation |
| Triton X-100 | 0.1-0.5% in PBS | Cell Permeabilization |
| Bovine Serum Albumin (BSA) | 1% in PBS | Blocking non-specific binding |
| Fluorescent this compound/Phalloidin Conjugate | 1:100 - 1:1000 dilution of stock solution (typically 50-200 nM) | F-actin Staining |
| DAPI or Hoechst | 1-5 µg/mL | Nuclear Counterstaining (Optional) |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature |
| Fixation | 10-30 minutes | Room Temperature |
| Permeabilization | 3-15 minutes | Room Temperature |
| Blocking (Optional) | 20-30 minutes | Room Temperature |
| This compound/Phalloidin Staining | 20-90 minutes | Room Temperature (in the dark) |
| Washing Steps | 2-3 washes, 5 minutes each | Room Temperature |
Experimental Protocols
This section provides a detailed step-by-step protocol for staining F-actin in adherent cells grown on coverslips.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (e.g., 16% stock solution)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Fluorescently labeled this compound or Phalloidin conjugate
-
Nuclear counterstain (e.g., DAPI or Hoechst stain) (optional)
-
Antifade mounting medium
-
Microscope slides
Protocol for Staining Adherent Cells:
-
Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently aspirate the culture medium and wash the cells 2-3 times with pre-warmed PBS.
-
Fixation: Fix the cells by adding a 3-4% formaldehyde solution in PBS and incubating for 10-30 minutes at room temperature. It is crucial to use methanol-free formaldehyde as methanol can disrupt the actin cytoskeleton.[7]
-
Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS for 5 minutes each.
-
Permeabilization: To allow the this compound conjugate to enter the cells, permeabilize them with a solution of 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[8]
-
Washing: Wash the cells 2-3 times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[7]
-
Staining: Dilute the fluorescent this compound/phalloidin conjugate to its recommended working concentration (typically 1:100 to 1:1000) in PBS containing 1% BSA.[7] Incubate the cells with the staining solution for 20-90 minutes at room temperature in the dark to prevent photobleaching.
-
Washing: Wash the cells 2-3 times with PBS for 5 minutes each to remove unbound conjugate.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's protocol.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
Experimental Workflow for F-actin Staining
A flowchart of the F-actin staining protocol.
Signaling Pathway Regulating Actin Dynamics
Simplified signaling pathways regulating actin cytoskeleton dynamics.
References
- 1. Phalloidin - Wikipedia [en.wikipedia.org]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phalloidin and DNase I-bound F-actin pointed end structures reveal principles of filament stabilization and disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
Application Notes and Protocols: Visualizing F-Actin with Fluorescently Labeled Phallacidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phalloidin and its analog, Phallacidin, are bicyclic peptides isolated from the Amanita phalloides mushroom. These toxins bind with high affinity and specificity to the grooves between subunits of filamentous actin (F-actin), stabilizing the filaments and preventing their depolymerization.[1][2] When conjugated to fluorophores, they become powerful probes for visualizing the actin cytoskeleton in fixed and permeabilized cells.[2][3][4] This high-affinity binding allows for detailed imaging of actin-rich structures such as stress fibers, lamellipodia, and filopodia.
This document provides detailed protocols for using fluorescently labeled this compound/Phalloidin to stain F-actin in cultured cells, discusses methods for quantitative analysis of the resulting images, and illustrates a key signaling pathway that regulates the actin cytoskeleton.
A Critical Note on Live-Cell Imaging
While the goal is often to observe dynamic cellular processes, it is crucial to understand that fluorescently labeled this compound/Phalloidin is generally not suitable for live-cell imaging of actin dynamics.
-
Toxicity and Permeabilization: Phalloidin is not cell-permeable and requires cell fixation and permeabilization to enter the cell and bind to F-actin.[5] The permeabilization process itself is lethal to the cell.
-
Altering Actin Dynamics: The very mechanism of Phalloidin binding—stabilizing actin filaments and preventing depolymerization—fundamentally alters the natural, dynamic behavior of the actin cytoskeleton.[1] This interference would lead to artifacts and misinterpretation of any "live" imaging data.
For genuine live-cell imaging of actin dynamics, researchers are advised to use other probes such as fluorescent protein fusions to actin-binding peptides (e.g., LifeAct, F-tractin) or cell-permeable dyes like SiR-actin.[6][7]
The protocols provided herein are for endpoint assays where cells are fixed before staining to visualize the actin cytoskeleton at a specific moment in time. This is a widely used and valuable technique in research and drug discovery to assess the effects of compounds or genetic modifications on cell morphology and cytoskeletal organization.
Experimental Workflow for F-Actin Staining
The general workflow for staining F-actin in cultured cells with fluorescent this compound/Phalloidin involves cell culture, treatment (optional), fixation, permeabilization, staining, and finally, imaging.
Caption: Experimental workflow for fluorescent Phalloidin staining.
Detailed Experimental Protocols
Protocol 1: Staining of Adherent Cells on Coverslips
This protocol is suitable for most adherent cell lines cultured on glass coverslips.
Materials:
-
Cells cultured on sterile glass coverslips in a petri dish or multi-well plate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood. Prepare fresh or use commercially available, methanol-free formaldehyde.[8] Using fixatives containing methanol or acetone can disrupt actin structure and prevent phalloidin staining.[4][9]
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer (optional but recommended): 1% Bovine Serum Albumin (BSA) in PBS[5]
-
Fluorescent Phalloidin/Phallacidin working solution (e.g., diluted 1:100 to 1:1000 in PBS with 1% BSA from a methanol stock)[3]
-
Nuclear counterstain (optional, e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Preparation:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS.
-
-
Fixation:
-
Add enough Fixation Solution to cover the cells completely.
-
Incubate for 10-20 minutes at room temperature.[3]
-
-
Washing:
-
Aspirate the Fixation Solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking (Optional):
-
Staining:
-
Final Washes:
-
Aspirate the staining solution.
-
Wash the cells two to three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
If using a nuclear counterstain, add it during one of the final wash steps according to the manufacturer's protocol.
-
Carefully remove the coverslip from the dish/well using forceps.
-
Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges with clear nail polish to prevent drying.
-
Store slides at 4°C, protected from light, until imaging.
-
Quantitative Data Presentation
Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to extract quantitative data from phalloidin-stained cells. This allows for an objective comparison of the actin cytoskeleton under different experimental conditions.[10]
Table 1: Example Parameters for Quantifying Actin Cytoskeleton Changes
| Parameter | Description | Common Application | Example Data (Hypothetical) |
| Total F-actin Intensity | Mean or integrated fluorescence intensity of the phalloidin signal per cell or across the entire field of view. | Assessing overall changes in actin polymerization. | Control: 150 ± 12 AUDrug A: 95 ± 10 AU (Depolymerization) |
| Cell Area & Morphology | The area (in µm²) and shape descriptors (e.g., circularity, aspect ratio) of the spread cell. | Studying cell spreading, adhesion, and morphological changes. | Control: 1250 ± 150 µm²Drug B: 2100 ± 200 µm² (Increased Spreading) |
| Stress Fiber Analysis | Number, length, thickness, and orientation of actin stress fibers within a cell. | Evaluating contractility, cell adhesion, and response to mechanical cues. | Control: 25 ± 5 Fibers/CellRhoA Activator: 55 ± 8 Fibers/Cell |
| Lamellipodia/Filopodia | Area and number of protrusions at the cell periphery. | Analyzing cell migration and invasion. | Control: 2.5 ± 0.8 Filopodia/CellCdc42 Activator: 8.1 ± 1.2 Filopodia/Cell |
Key Signaling Pathway: Rho GTPase Regulation of Actin
The Rho family of small GTPases—primarily RhoA, Rac1, and Cdc42—are master regulators of the actin cytoskeleton.[11][12] They act as molecular switches that, in their active GTP-bound state, trigger downstream signaling cascades leading to distinct actin rearrangements.[13] Visualizing these rearrangements with phalloidin is a common method to infer the activation state of these pathways.
-
RhoA: Primarily promotes the formation of contractile actin-myosin stress fibers and focal adhesions.
-
Rac1: Induces the formation of lamellipodia (sheet-like protrusions) and membrane ruffles.
-
Cdc42: Triggers the formation of filopodia (thin, finger-like protrusions) and controls cell polarity.
Caption: Rho GTPase signaling to the actin cytoskeleton.
Troubleshooting
Table 2: Common Issues and Solutions for Phalloidin Staining
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Ineffective permeabilization.- Fixation with methanol/acetone.[9]- Degraded Phalloidin conjugate.- Insufficient concentration of probe. | - Increase Triton X-100 concentration or incubation time.- Use only formaldehyde-based fixatives.[9]- Use a fresh aliquot of the Phalloidin conjugate.- Optimize the staining concentration. |
| High Background | - Insufficient washing.- Nonspecific binding of the probe. | - Increase the number and duration of wash steps.- Include a BSA blocking step before staining.[3] |
| Patchy/Punctate Staining | - Cell death prior to fixation.- Over-permeabilization.- Actin cytoskeleton disruption during fixation. | - Ensure cells are healthy before starting the protocol.- Reduce Triton X-100 concentration or incubation time.- Handle cells gently; ensure fixative is at the correct temperature and pH. |
| Signal Fades Quickly | - Photobleaching during imaging. | - Use a high-quality antifade mounting medium.- Minimize exposure time and excitation light intensity.- Use a more photostable fluorophore. |
References
- 1. researchgate.net [researchgate.net]
- 2. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 10. Quantifying cytoskeletal organization from optical microscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho GTPases and the actin cytoskeleton [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
Phallacidin in Immunofluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phallacidin is a bicyclic heptapeptide toxin isolated from the death cap mushroom, Amanita phalloides. It belongs to the phallotoxin family, which are potent and selective stabilizers of filamentous actin (F-actin). This property makes fluorescently conjugated this compound an invaluable tool in immunofluorescence (IF) microscopy for visualizing the actin cytoskeleton. This compound and its close relative, phalloidin, are often used interchangeably in research due to their similar F-actin binding properties.[1] They bind to the interface between F-actin subunits, effectively preventing depolymerization and stabilizing the filaments.[2] This high-affinity and specific binding allows for detailed and high-contrast imaging of actin structures in fixed and permeabilized cells.
Principle of F-Actin Staining with this compound
This compound binds to F-actin with a high affinity, with a dissociation constant (Kd) in the nanomolar range.[3][4] This strong interaction allows it to effectively "paint" the actin filaments within a cell. When conjugated to a fluorophore, the location and organization of the actin cytoskeleton can be visualized using a fluorescence microscope. The process involves fixing the cells to preserve their structure, permeabilizing the cell membrane to allow the this compound conjugate to enter, and then incubating with the fluorescently labeled this compound. Unbound this compound is then washed away, and the stained cells can be imaged.
One notable application is the use of nitrobenzoxadiazole-phallacidin (NBD-Ph) for staining actin in living cells, a unique capability as phallotoxins are generally cell-impermeable.[5][6][7][8] This is achieved through autointernalization at low, non-toxic concentrations.[5]
Data Presentation
The choice of fluorescent conjugate for this compound is critical and depends on the specific application, including the microscope's filter sets and the need for multiplexing with other fluorescent probes. While specific quantitative data for a wide range of this compound conjugates is limited in the literature, the data for the closely related and often interchangeably used phalloidin conjugates provide a strong reference.
This compound/Phalloidin Binding and Staining Properties
| Property | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) of NBD-Phallacidin | 1.5 - 2.5 x 10⁻⁸ M | Fixed and extracted L6 cells | [5] |
| Dissociation Constant (Kd) of Phalloidin | 3.6 x 10⁻⁸ M | Rabbit muscle actin | [3] |
| Dissociation Constant (Kd) of Phalloidin | ~20 nM | F-actin | [4] |
| Working Concentration (Fluorescent Conjugates) | 6.6 µM (stock) to be diluted | General cell staining | [1] |
| Incubation Time | 30 minutes at room temperature | Leech embryos | [9] |
Comparison of Common Fluorophore Conjugates (Data primarily from Phalloidin Conjugates)
| Fluorophore Conjugate | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability |
| iFluor™ 488 | 491 | 516 | ++++ | ++++ |
| Alexa Fluor™ 488 | 495 | 519 | ++++ | ++++ |
| FITC | 495 | 525 | ++ | ++ |
| Rhodamine | 540 | 565 | +++ | +++ |
| Alexa Fluor™ 594 | 590 | 617 | ++++ | ++++ |
| iFluor™ 647 | 650 | 670 | +++++ | +++++ |
Brightness and photostability are relative comparisons, with more "+" indicating better performance.[10][11]
Experimental Protocols
Protocol 1: Staining of F-Actin in Fixed and Permeabilized Adherent Cells
This protocol is a standard method for visualizing F-actin in cultured adherent cells.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Formaldehyde in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescent this compound/Phalloidin Conjugate Stock Solution (e.g., in Methanol or DMSO)
-
Mounting Medium with Antifade Reagent
-
Glass coverslips with cultured adherent cells
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells by adding 4% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Staining: Prepare the this compound/phalloidin working solution by diluting the stock solution in 1% BSA in PBS to the desired final concentration (typically in the nanomolar range; refer to the manufacturer's instructions). Incubate the cells with the staining solution for 20-60 minutes at room temperature in the dark.
-
Washing: Gently wash the cells two to three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium with an antifade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Live-Cell Imaging of F-Actin with Nitrobenzoxadiazole-Phallacidin (NBD-Ph)
This protocol is adapted for the unique capability of NBD-Ph to be internalized by living cells.[5]
Materials:
-
Cell culture medium
-
Nitrobenzoxadiazole-Phallacidin (NBD-Ph)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Live-cell imaging chamber or dish
Procedure:
-
Cell Culture: Culture cells in a live-cell imaging chamber or dish.
-
Staining Solution Preparation: Prepare a working solution of NBD-Ph in the cell culture medium. The final concentration should be low to minimize toxicity (e.g., in the range of 5-15 nM).[5]
-
Staining: Replace the culture medium with the NBD-Ph staining solution and incubate the cells for a sufficient period to allow for autointernalization (this may require optimization, from minutes to hours).
-
Washing: Gently wash the cells with pre-warmed live-cell imaging buffer to remove excess NBD-Ph.
-
Imaging: Image the living cells using a fluorescence microscope equipped with a suitable environmental chamber to maintain temperature, humidity, and CO2 levels. Use a filter set appropriate for NBD (Excitation ~465 nm, Emission ~535 nm).
Visualizations
Caption: Workflow for F-actin staining with this compound in fixed cells.
Caption: Mechanism of this compound binding and F-actin stabilization.
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Phalloidin - Wikipedia [en.wikipedia.org]
- 3. The dissociation of the phalloidin-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 5. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence staining of the actin cytoskeleton in living cells with 7-nitrobenz-2-oxa-1,3-diazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Helobdella Protocols - Phalloidin [sites.google.com]
- 10. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 11. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
Visualizing the Cellular Scaffolding: A Detailed Protocol for Staining the Actin Cytoskeleton with Phalloidin
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to visualizing the filamentous actin (F-actin) cytoskeleton using fluorescently labeled phalloidin. Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to F-actin, making it an indispensable tool in cell biology, neuroscience, and drug development for studying cytoskeletal dynamics, cell morphology, motility, and intracellular organization.[1][2][3]
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments essential for maintaining cell shape, enabling movement, and facilitating intracellular transport. Visualizing the organization and reorganization of F-actin is crucial for understanding the cellular response to various stimuli, including drug candidates. Phalloidin conjugates, available with a wide array of fluorescent dyes, offer a straightforward and robust method for high-resolution imaging of F-actin in fixed and permeabilized cells and tissues.[1][4] Unlike antibody-based methods, phalloidin staining is rapid and exhibits minimal nonspecific binding.[1][5]
This document outlines the principles of phalloidin staining, provides detailed experimental protocols for cultured cells, and offers guidance on data interpretation and troubleshooting.
Principle of Phalloidin Staining
Phalloidin binds to the grooves between actin subunits in a filamentous structure (F-actin) with high specificity, stabilizing the filaments and preventing their depolymerization.[5][6] It does not bind to monomeric G-actin.[4] When conjugated to a fluorophore, phalloidin allows for the direct visualization of the F-actin network using fluorescence microscopy. The choice of fluorophore depends on the microscope's available excitation and emission filters and the desire for multiplexing with other fluorescent probes.
Data Presentation: Phalloidin-Fluorophore Conjugates
The selection of the appropriate fluorescent conjugate is critical for successful imaging. The following table summarizes key characteristics of commonly used phalloidin conjugates.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Color | Key Features |
| iFluor™ 488 | 491 | 516 | Green | Bright and highly photostable, a superior alternative to FITC.[1][5] |
| Alexa Fluor™ 488 | 495 | 519 | Green | Widely used, bright, and photostable.[1] |
| FITC | 495 | 525 | Green | Traditional green fluorophore, prone to photobleaching.[1] |
| TRITC | 547 | 572 | Red-Orange | Traditional red-orange fluorophore.[1] |
| Rhodamine | 552 | 575 | Red-Orange | Bright red-orange fluorescence.[1] |
| Alexa Fluor™ 568 | 578 | 603 | Red | Bright and photostable red fluorophore. |
| Alexa Fluor™ 647 | 650 | 668 | Far-Red | Ideal for multiplexing due to its long-wavelength emission.[7] |
| CF®405M | 408 | 452 | Blue | Suitable for experiments requiring a blue channel. |
Experimental Protocols
Materials and Reagents
-
Cells: Adherent or suspension cells cultured on sterile glass coverslips or in imaging-grade multi-well plates.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood. Methanol fixation is not recommended as it can disrupt the native structure of F-actin.[2][8]
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.
-
Blocking Buffer (Optional): 1% Bovine Serum Albumin (BSA) in PBS. This can help reduce nonspecific background staining.[9]
-
Fluorescent Phalloidin Conjugate Stock Solution: Typically dissolved in DMSO or methanol.[10] Store at -20°C, protected from light.
-
Staining Solution: Dilute the phalloidin conjugate stock solution in PBS or blocking buffer to the desired working concentration (typically 1:100 to 1:1000).[1]
-
Antifade Mounting Medium: With or without a nuclear counterstain like DAPI.
Staining Protocol for Adherent Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-grade plates to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fixation: Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.[3][10]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 5-15 minutes at room temperature.[3][10] This step is crucial as phalloidin is not cell-permeable.[2][11]
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce nonspecific background, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.[9]
-
Phalloidin Staining: Aspirate the blocking buffer (if used) and add the diluted fluorescent phalloidin staining solution. Incubate for 20-90 minutes at room temperature, protected from light.[1] The optimal concentration and incubation time should be determined empirically.[1][3]
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. If using an imaging plate, add mounting medium to each well.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. For long-term storage, seal the edges of the coverslip with nail polish and store the slides at 4°C in the dark.
Quantitative Analysis
Image analysis software can be used to quantify various parameters of the actin cytoskeleton, such as filament length, density, orientation, and fluorescence intensity.[1] These quantitative measurements are valuable for assessing the effects of drug treatments or other experimental manipulations on cytoskeletal organization.
Visualization of Experimental Workflow and a Conceptual Signaling Pathway
To aid in the understanding of the experimental process and its applications, the following diagrams have been generated.
Caption: Experimental workflow for phalloidin staining of the actin cytoskeleton.
Caption: Conceptual signaling pathway illustrating drug-induced cytoskeletal changes.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Incomplete permeabilization. | Ensure adequate permeabilization time and Triton X-100 concentration. |
| Incompatible fixation. | Use formaldehyde-based fixatives; avoid methanol.[2][8] | |
| Phalloidin conjugate degraded. | Store stock solution properly at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| Insufficient phalloidin concentration. | Optimize the working concentration of the phalloidin conjugate.[3] | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps. |
| Nonspecific binding. | Include a blocking step with 1% BSA.[9] | |
| Phalloidin concentration too high. | Decrease the working concentration of the phalloidin conjugate. | |
| Fuzzy or Unclear Structures | Poor fixation. | Ensure proper fixation time and PFA concentration to preserve cellular structures. |
| Cells are unhealthy or dying. | Use healthy, actively growing cells for staining. | |
| Microscope focus issue. | Ensure proper focusing of the microscope. |
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 9. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 11. biotium.com [biotium.com]
Phallacidin: A Powerful Tool for Elucidating Actin Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, serves as an invaluable tool for the investigation of actin cytoskeletal dynamics. By specifically binding to and stabilizing filamentous actin (F-actin), this compound allows for the precise visualization and functional analysis of actin-based cellular processes. These application notes provide a comprehensive overview of the utility of this compound in cell biology, drug discovery, and cytoskeletal research, complete with detailed experimental protocols and quantitative data. While often used interchangeably with its more commonly known counterpart, phalloidin, both phallotoxins exhibit a similar mechanism of action and are powerful probes for studying the intricate workings of the actin cytoskeleton.
Mechanism of Action
This compound, like other members of the phallotoxin family, exhibits a high affinity for F-actin. It binds at the interface between actin subunits within the filament, effectively locking them together and preventing depolymerization.[1] This stabilization of actin filaments shifts the monomer-polymer equilibrium towards the polymer state, lowering the critical concentration required for polymerization.[2][3] this compound does not bind to monomeric G-actin, making it a specific marker for filamentous structures.[2][4] The binding of this compound is stoichiometric, with approximately one molecule of the toxin binding to one actin subunit in the filament.[2][4]
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications:
-
Visualization of the Actin Cytoskeleton: When conjugated to a fluorescent dye, this compound becomes a powerful probe for visualizing the intricate network of actin filaments within fixed and permeabilized cells.[1][5] This allows for the detailed examination of cellular structures such as stress fibers, lamellipodia, and filopodia.
-
Studying Actin Dynamics in Cellular Processes: By stabilizing actin filaments, this compound can be used to study the role of actin dynamics in various cellular processes, including cell motility, cytokinesis, and phagocytosis.[6] For instance, microinjection of this compound into living cells has been shown to interfere with cell locomotion and growth, highlighting the importance of dynamic actin remodeling in these processes.[6]
-
Investigating the Role of Actin-Binding Proteins: this compound is instrumental in studying the interactions between actin and various actin-binding proteins (ABPs). For example, it has been used to investigate the role of the Arp2/3 complex in nucleating branched actin networks.[7][8] Studies have shown that phalloidin, a close relative of this compound, can influence the branching reaction mediated by the Arp2/3 complex.[7][8]
-
Drug Discovery and Screening: The actin cytoskeleton is a potential target for therapeutic intervention in various diseases, including cancer. This compound and its derivatives can be used in high-throughput screening assays to identify small molecules that modulate actin dynamics.
-
Super-Resolution Microscopy: Fluorescently labeled this compound is compatible with super-resolution imaging techniques such as dSTORM (direct stochastic optical reconstruction microscopy) and PAINT (point accumulation for imaging in nanoscale topography), enabling the visualization of actin filament organization at the nanoscale.[9][10]
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of phallotoxins with actin. It is important to note that much of the available quantitative data has been generated using phalloidin; however, the binding characteristics of this compound are considered to be very similar.
| Parameter | Value | Species/Conditions | Reference(s) |
| Dissociation Constant (Kd) for F-actin | ~3 x 10⁻⁸ M | Rabbit muscle actin | [11] |
| Rhodamine-Phalloidin Kd for Arp2/3 complex | ~67 ± 16 nM | Bovine Arp2/3 complex | [7] |
| Rhodamine-Phalloidin Kd for hWASp-VCA | ~100 nM | Human WASp-VCA domain | [7] |
| Effect on Critical Concentration | Lowers by up to 30-fold | In vitro polymerization | [2][12] |
| Dissociation Rate from F-actin | ~10⁻⁴ s⁻¹ | [9] |
Experimental Protocols
Protocol 1: Fluorescent Staining of F-Actin in Fixed Cells
This protocol describes the use of fluorescently conjugated this compound to visualize F-actin in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3.7% Formaldehyde in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
Fluorescent this compound Conjugate (e.g., FITC-phallacidin)
-
1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Permeabilization:
-
Blocking (Optional):
-
To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.
-
-
This compound Staining:
-
Prepare the staining solution by diluting the fluorescent this compound stock solution in PBS (a common starting dilution is 1:40 to 1:200, but this should be optimized for your specific conjugate and cell type).[12] Adding 1% BSA to the staining solution can also help reduce background.
-
Incubate the coverslips with the staining solution for 20-60 minutes at room temperature, protected from light.[13]
-
Wash the cells two to three times with PBS.[13]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: In Vitro Actin Polymerization Assay
This protocol outlines a method to monitor the effect of this compound on actin polymerization in vitro using pyrene-labeled actin. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.
Materials:
-
Monomeric (G-)actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound solution of known concentration
-
Fluorometer
Procedure:
-
Prepare G-actin:
-
Resuspend lyophilized actin in G-buffer to the desired stock concentration.
-
Keep the G-actin on ice to prevent spontaneous polymerization.
-
-
Set up the Reaction:
-
In a fluorometer cuvette, add G-buffer and the desired concentration of this compound or a vehicle control.
-
Add the G-actin solution (containing a small percentage, e.g., 5-10%, of pyrene-labeled G-actin) to the cuvette. The final actin concentration is typically in the low micromolar range.
-
Mix gently by pipetting.
-
-
Initiate Polymerization:
-
Initiate actin polymerization by adding 1/10th the volume of 10x Polymerization Buffer.
-
Immediately start monitoring the fluorescence intensity in the fluorometer (Excitation ~365 nm, Emission ~407 nm).
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity over time until a plateau is reached, indicating that the polymerization has reached a steady state.
-
The rate of polymerization can be determined from the slope of the linear portion of the polymerization curve. The effect of this compound can be assessed by comparing the polymerization kinetics in its presence and absence. This compound is expected to increase the rate of polymerization and the final fluorescence intensity.[3]
-
Signaling Pathways and Logical Relationships
Rho GTPase Signaling Pathway Regulating Actin Dynamics
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[14][15] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with downstream effector proteins to control the organization of actin filaments. This compound can be used to stabilize the actin structures formed as a result of the activation of these pathways, allowing for their detailed study.
Caption: Rho GTPase signaling pathways controlling actin cytoskeleton organization.
Experimental Workflow for F-Actin Staining
The following diagram illustrates the key steps in the experimental workflow for visualizing F-actin in cells using fluorescent this compound.
Caption: Experimental workflow for fluorescent this compound staining of F-actin.
References
- 1. Phalloidin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 6. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of phalloidin on the formation of actin filament branches by Arp2/3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. Phalloidin staining protocol | Abcam [abcam.com]
- 14. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Phallacidin in High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing phallacidin, a member of the phallotoxin family, for the high-resolution imaging of filamentous actin (F-actin) in cells. While its close relative, phalloidin, is more commonly cited in the literature, this compound shares the same mechanism of action and can be used interchangeably in the protocols described herein.[1][2] This document details the application of fluorescently-conjugated this compound in super-resolution microscopy techniques, including Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM).
This compound binds with high affinity and specificity to F-actin, preventing its depolymerization.[3] This stabilization, combined with the covalent attachment of bright and photostable fluorophores, makes this compound an excellent probe for visualizing the intricate details of the actin cytoskeleton, which plays a crucial role in cell morphology, motility, and intracellular transport.
Data Presentation
The following tables summarize quantitative data from studies utilizing phallotoxins in various high-resolution microscopy techniques, offering a comparison of achievable resolutions.
Table 1: Resolution Comparison of Super-Resolution Techniques with Phalloidin/Phallacidin Labeling
| Microscopy Technique | Cell Type | Labeled Structure | Achieved Resolution (nm) | Reference |
| dSTORM | HeLa | Actin Filaments | 52.4 - 58.7 | [3] |
| dSTORM | RBL-2H3 | Actin Filaments | 36.3 - 45.1 | [3] |
| Phalloidin-PAINT | U2OS | Stress Fibers | ~75 (resolving adjacent fibers) | [4] |
| Phalloidin-based SMLLM | Dendritic Cells | Actin-associated membrane fibers | Average thickness of 52 | [5] |
| SIM | MTLn3 | Actin Filaments | - | [6][7] |
Table 2: Comparison of Phalloidin-AF647 and Lifeact-Atto655 in dSTORM
| Parameter | Phalloidin-AF647 (dSTORM) | Lifeact-Atto655 (Reversible Binding) | Reference |
| Resolution (HeLa cells) | 52.4 - 58.7 nm | 52.7 - 60.5 nm | [3] |
| Resolution (RBL-2H3 cells) | 36.3 - 45.1 nm | 49.5 - 59.2 nm | [3] |
| Apparent Filament Thickness | ~36 nm | ~30 nm | [8] |
| Advantages | Standard, well-established | Lower cost, better for multiple ROIs, simpler sequential imaging, more continuous labeling of thin filaments | [3][8][9] |
| Disadvantages | Signal degradation over time | Potential for spurious localizations from non-specific binding | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound for super-resolution microscopy are provided below. These protocols are adapted from established methods for phalloidin and should be optimized for specific cell lines and experimental conditions.
General Reagent Preparation
-
This compound Stock Solution: Dissolve lyophilized fluorescent this compound conjugate in methanol or DMSO to a stock concentration of approximately 6.6 µM (200 Units/ml).[10] Store at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
Paraformaldehyde (PFA) Fixative (4%): Dissolve 4 g of PFA in 100 mL of PBS. Heat to 60°C while stirring to dissolve.[11] Cool, adjust pH to 7.4, and filter. Store at 4°C for up to one month. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS.
-
STORM Imaging Buffer: An oxygen-scavenging buffer is crucial for photoswitching of fluorophores. A common recipe includes:
-
Buffer A: 10 mM Tris (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
Glycerol
-
Gloxy solution (e.g., 1 mg/mL glucose oxidase, 20 µg/mL catalase)
-
Thiol (e.g., 10-100 mM MEA or β-mercaptoethanol)
-
Protocol 1: this compound Staining for dSTORM Imaging
This protocol is optimized for direct stochastic optical reconstruction microscopy (dSTORM), which relies on the photoswitching of single fluorophores.
Materials:
-
Fluorescently-labeled this compound (e.g., conjugated to Alexa Fluor 647 or similar photoswitchable dye)
-
Cells grown on high-precision coverslips
-
4% PFA in PBS
-
0.1% Glutaraldehyde in PBS (optional, for improved structural preservation)
-
0.1% Sodium Borohydride (NaBH4) in PBS (freshly prepared)
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
STORM Imaging Buffer
Procedure:
-
Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 3-4% PFA in PBS for 10-15 minutes at room temperature. For enhanced structural preservation, a mixture of 3% PFA and 0.1% glutaraldehyde can be used.[12]
-
If glutaraldehyde was used, reduce autofluorescence by incubating with 0.1% NaBH4 in PBS for 7 minutes at room temperature.[12]
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
This compound Staining:
-
Dilute the fluorescent this compound stock solution to a working concentration (e.g., 1:100 to 1:1000, typically 0.1-0.5 µM) in Blocking Buffer.
-
Incubate the cells with the staining solution for 60-90 minutes at room temperature, protected from light.
-
Wash cells three to five times with PBS.
-
-
Post-Fixation (Optional):
-
To further stabilize the labeled structures, you can post-fix with 3% PFA / 0.1% glutaraldehyde for 10 minutes.[12]
-
Wash thoroughly with PBS.
-
-
Imaging:
-
Carefully mount the coverslip onto a slide with a drop of STORM imaging buffer.
-
Seal the coverslip with nail polish or a suitable sealant to prevent evaporation and oxygen entry.
-
Proceed with dSTORM imaging on a suitably equipped microscope.
-
Protocol 2: this compound Staining for STED and SIM Microscopy
STED and SIM microscopy do not require photoswitchable dyes, so a wider range of fluorophores can be used. The sample preparation is generally simpler than for STORM.
Materials:
-
Fluorescently-labeled this compound (e.g., conjugated to dyes suitable for STED or SIM, such as Alexa Fluor 488, 568, or STAR RED)
-
Cells grown on high-precision coverslips
-
4% PFA in PBS
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Mounting Medium (with appropriate refractive index for STED, e.g., ProLong Gold, or TDE)
Procedure:
-
Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30 minutes at room temperature.
-
-
This compound Staining:
-
Dilute the fluorescent this compound stock solution to a working concentration in Blocking Buffer.
-
Incubate the cells with the staining solution for 60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using an appropriate mounting medium. For STED, refractive index matching is critical.
-
Seal the coverslip.
-
Image on a STED or SIM microscope.
-
Visualizations
This compound-Actin Binding Mechanism
Caption: this compound binds to and stabilizes filamentous F-actin, preventing depolymerization.
Experimental Workflow for this compound Staining
Caption: General experimental workflow for staining cells with this compound for microscopy.
Logical Relationship of Super-Resolution Techniques
Caption: Overview of the principles behind STORM, STED, and SIM super-resolution techniques.
References
- 1. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 4. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 11. Protocol for performing 3D-STORM-based nanoscale organization of NMDA receptors in hippocampal brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mvi-inc.com [mvi-inc.com]
Application Notes and Protocols: Methods for Introducing Phallacidin into Living Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, is a potent and specific stabilizer of filamentous actin (F-actin). Its high affinity for F-actin prevents depolymerization and poisons the cell by disrupting the dynamic equilibrium of the actin cytoskeleton.[1] This property makes fluorescently-labeled this compound a valuable tool for visualizing the actin cytoskeleton in fixed and permeabilized cells. However, the plasma membrane of living cells is impermeable to this compound, presenting a significant challenge for studying its effects on actin dynamics in real-time.[2]
These application notes provide an overview and detailed protocols for several methods to introduce this compound into living cells, enabling researchers to investigate its impact on cellular processes such as cell motility, division, and intracellular transport. The described methods include microinjection, electroporation, lipofection, and the use of cell-permeable this compound derivatives.
Methods Overview and Data Summary
Several techniques have been developed to overcome the cell membrane barrier and deliver this compound into the cytoplasm of living cells. The choice of method depends on the cell type, experimental goals, and available equipment. Below is a summary of the most common methods and a compilation of available quantitative data.
| Method | Principle | Typical Delivery Efficiency | Reported Cytotoxicity | Key Considerations |
| Microinjection | Direct physical injection of this compound solution into the cytoplasm using a fine glass needle. | High (approaching 100% for successfully injected cells).[3] | Dependent on injection volume and concentration. Can cause cell damage or death if not performed carefully.[3][4] | Technically demanding, low throughput, suitable for single-cell analysis. |
| Electroporation | Application of an electrical field to transiently increase the permeability of the cell membrane, allowing this compound uptake from the surrounding medium. | Variable, dependent on cell type and electroporation parameters. Can reach over 40% in human myoblasts.[5] | Can be significant, with cell viability dropping below 40% under some conditions.[5] | Optimization of pulse parameters is critical for each cell type to balance efficiency and viability.[6] |
| Lipofection | Encapsulation of this compound within cationic liposomes that fuse with the cell membrane, releasing their contents into the cytoplasm. | High, reported up to 92% in HeLa cells.[7][8] | Generally lower than electroporation, but can be concentration-dependent.[9][10] | Liposome formulation and lipid-to-phallacidin ratio need to be optimized. |
| Cell-Permeable Derivatives | Chemical modification of this compound by conjugation to cell-penetrating peptides (CPPs) or lipophilic moieties to facilitate membrane translocation. | Varies with the CPP and cell type. | Dependent on the conjugate; IC50 values in the micromolar range have been reported.[11] | Synthesis of derivatives is required; uptake mechanism can vary. |
Signaling Pathways and Experimental Workflows
This compound's Impact on Actin Dynamics
This compound exerts its effect by binding to the interface between F-actin subunits, locking them together and preventing depolymerization. This stabilization disrupts the normal, dynamic process of actin polymerization and depolymerization, which is crucial for numerous cellular functions. The following diagram illustrates the actin polymerization cycle and the point of intervention by this compound.
Caption: this compound stabilizes F-actin, preventing its depolymerization into G-actin.
General Experimental Workflow
The following diagram outlines a general workflow for introducing this compound into living cells and subsequent analysis.
Caption: General workflow for introducing this compound into living cells.
Experimental Protocols
Protocol 1: Microinjection of this compound
This protocol is adapted from studies demonstrating the effects of microinjected phalloidin on cell motility and actin organization.[1][12][13]
Materials:
-
Fluorescently labeled this compound (e.g., Alexa Fluor™ 488 Phalloidin)
-
Microinjection buffer (e.g., 100 mM KCl, 10 mM K-Pipes, pH 7.0)
-
Micromanipulator and microinjector system
-
Glass capillaries for pulling microneedles
-
Cell culture medium
-
Cultured cells on glass-bottom dishes
Procedure:
-
Prepare this compound Solution:
-
Reconstitute fluorescently labeled this compound in methanol or DMSO to a stock concentration of approximately 6.6 µM.
-
On the day of injection, dilute the this compound stock solution in microinjection buffer to the desired final concentration (e.g., 0.2 mM to 1 mM).[12][13] Centrifuge the solution at high speed for 10 minutes to pellet any aggregates.
-
-
Prepare Microneedles:
-
Pull glass capillaries to a fine point using a micropipette puller.
-
Back-load the microneedle with 1-2 µL of the prepared this compound solution using a microloader pipette tip.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes to allow for easy visualization on the microscope. Ensure cells are sub-confluent and healthy.
-
Mount the dish on the microscope stage and locate the target cells for injection.
-
-
Microinjection:
-
Carefully bring the microneedle into the same focal plane as the target cell.
-
Gently pierce the cell membrane with the tip of the needle.
-
Apply a brief, controlled pressure pulse using the microinjector to deliver a small volume of the this compound solution into the cytoplasm. The injection volume should be approximately 5-10% of the cell volume.
-
Withdraw the needle carefully.
-
-
Post-Injection Incubation and Analysis:
-
Immediately after injection, observe the cells for any signs of damage.
-
Incubate the cells under normal culture conditions (37°C, 5% CO2).
-
Perform live-cell imaging to monitor the distribution of fluorescent this compound and its effects on actin structures and cell behavior.
-
Quantitative Analysis:
-
Efficiency: Assess the percentage of successfully injected cells that survive the procedure.
-
Cytotoxicity: Monitor cell morphology, membrane integrity (e.g., using a live/dead stain), and cell division rates post-injection.
Protocol 2: Electroporation-Mediated Delivery of this compound
This protocol is based on a study that successfully introduced FITC-phalloidin into living polymorphonuclear leukocytes (PMNs).[14] Parameters will need to be optimized for different cell types.
Materials:
-
Fluorescently labeled this compound
-
Electroporation buffer (e.g., low-conductivity buffer such as Opti-MEM™ or a custom buffer)[15][16]
-
Electroporator and electroporation cuvettes
-
Cell culture medium
-
Suspension cells or trypsinized adherent cells
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, serum-free medium or PBS.
-
Resuspend the cells in cold electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Add fluorescently labeled this compound to the cell suspension to a final concentration of 1-10 µM.
-
Transfer the cell-phallacidin mixture to a pre-chilled electroporation cuvette.
-
Apply the electrical pulse(s). Example parameters for PMNs are three pulses of direct current at 100 V for a pulse duration of 3 microseconds.[14] For other mammalian cells, square-wave pulses are often effective, and parameters such as voltage, pulse duration, and number of pulses should be optimized.[6]
-
Immediately after the pulse, let the cuvette sit on ice for 5-10 minutes to allow the pores to reseal.
-
-
Post-Electroporation Culture and Analysis:
-
Gently transfer the cells from the cuvette to a pre-warmed culture dish containing complete medium.
-
Incubate the cells under normal culture conditions.
-
After a recovery period of a few hours, analyze the cells for this compound uptake and cellular effects.
-
Quantitative Analysis:
-
Efficiency: Use flow cytometry to quantify the percentage of fluorescently labeled cells.
-
Viability: Assess cell viability using a trypan blue exclusion assay or a fluorescence-based live/dead assay.
Protocol 3: Liposome-Mediated Delivery of this compound
This protocol is based on a study that achieved high-efficiency delivery of phalloidin into HeLa cells using cationic liposomes.[7][8]
Materials:
-
Fluorescently labeled this compound
-
Cationic liposome formulation (e.g., Lipofectamine™, or custom-prepared liposomes)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Cultured cells in a multi-well plate
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate the day before transfection to reach 70-80% confluency on the day of the experiment.
-
-
Formation of Liposome-Phallacidin Complexes:
-
In a sterile tube, dilute the desired amount of fluorescently labeled this compound in serum-free medium.
-
In a separate sterile tube, dilute the cationic liposome reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted liposome reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of liposome-phallacidin complexes.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with serum-free medium.
-
Add the liposome-phallacidin complexes dropwise to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection Analysis:
-
After the incubation period, remove the medium containing the complexes and replace it with fresh, complete culture medium.
-
Incubate the cells for an additional 24-48 hours.
-
Analyze the cells for this compound uptake and its effects on the actin cytoskeleton and cell viability.
-
Quantitative Analysis:
-
Efficiency: Quantify the percentage of fluorescent cells using fluorescence microscopy or flow cytometry. A study using lysine-based cationic liposomes reported up to 92% delivery efficiency in HeLa cells.[7][8]
-
Cytotoxicity: Perform an MTT or similar cell viability assay to assess the toxicity of the liposome-phallacidin complexes at different concentrations.[10][17]
Protocol 4: Using Cell-Permeable this compound Derivatives
This approach involves using this compound chemically conjugated to a cell-penetrating peptide (CPP) or a lipophilic moiety.[11] The specific protocol will depend on the nature of the conjugate.
Materials:
-
Cell-permeable this compound derivative
-
Complete cell culture medium
-
Cultured cells in a multi-well plate
Procedure:
-
Cell Preparation:
-
Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
-
Treatment with Cell-Permeable this compound:
-
Prepare a stock solution of the cell-permeable this compound derivative in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound derivative.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Analyze the cells for phenotypic changes, such as alterations in morphology, motility, or viability.
-
Quantitative Analysis:
-
Toxicity (IC50): Perform a dose-response experiment and use a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of the this compound derivative. IC50 values in the micromolar range have been reported for various phalloidin conjugates.[11]
-
Uptake Efficiency: If the derivative is fluorescent, quantify cellular uptake using fluorescence microscopy or flow cytometry.
Conclusion
The introduction of this compound into living cells is a powerful technique for studying the dynamics and functions of the actin cytoskeleton. While no single method is perfect for all applications, the protocols provided here for microinjection, electroporation, lipofection, and the use of cell-permeable derivatives offer a range of options for researchers. Careful optimization of the chosen method for the specific cell type and experimental question is crucial to achieve reliable and meaningful results. The quantitative data, though not exhaustive, provides a starting point for comparing the potential efficacy and toxicity of these delivery strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Microinjection as a tool of mechanical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Organization of Actin Filaments - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sinapsa.org [sinapsa.org]
- 6. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Introduction of phalloidin labelled with fluorescein isothiocyanate into living polymorphonuclear leukocytes by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effects of electroporation buffer composition on cell viability and electro-transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Visualizing the Cellular Scaffolding: Phallacidin for High-Resolution F-Actin Staining in Tissue Sections
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The actin cytoskeleton is a dynamic and fundamental component of eukaryotic cells, playing a critical role in a vast array of cellular processes including cell motility, shape determination, and intracellular transport. Visualizing the intricate network of filamentous actin (F-actin) within tissue sections is paramount for understanding tissue architecture, cellular interactions, and the subcellular responses to various stimuli or therapeutic agents. Phallacidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, is a powerful tool for this purpose. It binds with high specificity and affinity to F-actin, stabilizing the filaments and allowing for their precise fluorescent visualization.
This document provides detailed application notes and protocols for the use of fluorescently conjugated this compound and its close analog, phalloidin, for staining F-actin in both frozen and paraffin-embedded tissue sections. Phalloidin and this compound can be used interchangeably in most applications due to their similar binding properties.[1][2]
Data Presentation
Phallotoxin Binding Affinity to F-Actin
The efficacy of this compound and phalloidin as F-actin probes stems from their strong and specific binding. The dissociation constant (Kd) is a measure of this binding affinity, with a lower Kd indicating a stronger interaction.
| Phallotoxin | Dissociation Constant (Kd) | Notes |
| Unlabeled Phalloidin | ~20-36 nM[3][4] | High affinity for F-actin. |
| Nitrobenzoxadiazole (NBD)-Phallacidin | 15-25 nM[5] | Fluorescent conjugate with comparable high affinity to unlabeled phalloidin. |
| Fluorescent Phalloidin Conjugates | Varies (typically 50 nM - 20 µM)[4] | The specific fluorophore can influence the binding affinity. |
Recommended Working Concentrations for Fluorescent Phallotoxins
The optimal concentration of fluorescently labeled this compound or phalloidin can vary depending on the tissue type, its preparation, and the specific fluorophore used. The following table provides a general guideline.
| Tissue Preparation | Typical Working Concentration | Incubation Time |
| Frozen Sections | 80 - 200 nM[4] | 20 - 90 minutes |
| Paraffin-Embedded Sections | 80 - 200 nM[4] | 45 - 60 minutes[6] |
| Cultured Cells (for comparison) | 80 - 200 nM[4] | 20 - 90 minutes[7] |
| Specific Cell Types (e.g., platelets) | 5 - 10 µM[4] | 30 minutes (can be extended) |
Experimental Protocols
Protocol 1: Staining of F-Actin in Frozen Tissue Sections
This protocol is suitable for tissues that have been fresh-frozen and embedded in a cryo-embedding medium like OCT.
Materials:
-
Frozen tissue sections on slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)[4]
-
0.1-0.5% Triton X-100 in PBS[8]
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)[7]
-
Fluorescent this compound/Phalloidin working solution (e.g., 100 nM in PBS with 1% BSA)[4]
-
Antifade mounting medium (with or without DAPI for nuclear counterstaining)
Procedure:
-
Thaw and Dry: Allow the frozen sections to air dry at room temperature for at least 1 hour.[9]
-
Fixation: Immerse the slides in 4% PFA in PBS for 15-20 minutes at room temperature.[10]
-
Washing: Wash the slides three times with PBS for 5 minutes each.[8]
-
Permeabilization: Incubate the slides in 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[8]
-
Washing: Wash the slides three times with PBS for 5 minutes each.[8]
-
Blocking: Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.[11]
-
Staining: Carefully remove the blocking buffer and apply the fluorescent this compound/phalloidin working solution to the tissue sections. Incubate for 20-90 minutes at room temperature in a dark, humidified chamber.[7]
-
Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.[7]
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Staining of F-Actin in Paraffin-Embedded Tissue Sections
Staining F-actin in formalin-fixed, paraffin-embedded (FFPE) tissues can be more challenging due to potential alterations in actin structure during processing.[4] Proper fixation is crucial.[12]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene or xylene substitute
-
Ethanol series (100%, 95%, 70%)
-
Distilled water
-
PBS, pH 7.4
-
Fluorescent this compound/Phalloidin working solution (e.g., 100 nM in PBS with 1% BSA)[4]
-
Antifade mounting medium (with or without DAPI)
Procedure:
-
Deparaffinization and Rehydration:
-
Washing: Wash the slides twice with PBS for 5 minutes each.[13]
-
Staining: Apply the fluorescent this compound/phalloidin working solution to the tissue sections. Incubate for 45-60 minutes at room temperature in a dark, humidified chamber.[6] Note: Permeabilization is often not necessary for paraffin sections as the processing steps permeabilize the tissue.[6]
-
Washing: Wash the slides four times with PBS for 2 minutes each, protected from light.[6]
-
Mounting: Mount the coverslips using an aqueous mounting medium.[6]
-
Imaging: Visualize using a fluorescence microscope.
Mandatory Visualizations
Experimental Workflow for this compound Staining
Caption: Workflow for F-actin staining in frozen and paraffin-embedded tissues.
Signaling Pathways Regulating Actin Dynamics
This compound staining can be used to visualize the outcomes of signaling pathways that modulate the actin cytoskeleton. Key regulators include the Rho family of small GTPases (Rho, Rac, and Cdc42).
Caption: Rho GTPase signaling pathways controlling actin organization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal in paraffin sections | F-actin structure compromised during fixation/processing.[12][14] | Ensure rapid and thorough fixation with PFA.[12] Consider using frozen sections as a positive control.[14] |
| High background staining | Inadequate blocking or washing. | Increase blocking time and/or perform additional wash steps. Ensure this compound is properly diluted. |
| Non-specific staining | This compound concentration is too high. | Titrate the this compound concentration to determine the optimal signal-to-noise ratio. |
| F-actin appears fragmented | Methanol-based fixatives were used. | Use only methanol-free formaldehyde for fixation as methanol can disrupt actin filaments.[4][15] |
Conclusion
Fluorescently labeled this compound and phalloidin are indispensable tools for the high-fidelity visualization of F-actin in tissue sections. By binding specifically to filamentous actin, these probes allow for detailed analysis of cytoskeletal architecture in both healthy and diseased tissues. The provided protocols offer a starting point for successful staining in both frozen and paraffin-embedded samples. Careful optimization of fixation, permeabilization, and staining conditions will ensure high-quality, reproducible results, enabling researchers to gain valuable insights into the complex roles of the actin cytoskeleton in tissue biology.
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Labeling cytoskeletal F-actin with rhodamine phalloidin or fluorescein phalloidin for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acti-stain™ 488 phalloidin (PHDG1-A) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phalloidin staining protocol | Abcam [abcam.com]
- 8. biotium.com [biotium.com]
- 9. Frozen section staining for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 10. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Tissue Cryosection Triple Stain [evidentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 14. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 15. cohesionbio.com [cohesionbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phalloidin Staining
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize phalloidin concentration for visualizing F-actin in fixed cells.
Frequently Asked Questions (FAQs)
Q1: What is Phalloidin and how does it work?
Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides ("death cap") mushroom.[1] It is widely used in cell imaging to selectively label filamentous actin (F-actin).[1] Phalloidin binds with high affinity and specificity to the grooves between F-actin subunits, stabilizing the filaments and preventing their depolymerization.[2] When conjugated to a fluorescent dye, it allows for high-contrast visualization of the actin cytoskeleton in fixed and permeabilized cells.
Q2: Why is fixation and permeabilization necessary for Phalloidin staining?
Fluorescently-labeled phalloidin conjugates are not cell-permeant, meaning they cannot cross the intact membrane of a living cell.[1] Therefore, two steps are critical:
-
Fixation: This process preserves the cell's structural components, including the actin cytoskeleton. Methanol-free formaldehyde (paraformaldehyde or PFA) is the preferred fixative as it preserves the quaternary structure of F-actin.[1][3] Fixatives containing methanol or acetone should be avoided as they can disrupt actin filament structure.[4]
-
Permeabilization: This step creates pores in the cell membrane, allowing the phalloidin conjugate to enter the cell and bind to the F-actin. A mild detergent like Triton™ X-100 is commonly used for this purpose.[1]
Q3: What is the recommended starting concentration for Phalloidin?
The optimal concentration of phalloidin depends on the specific conjugate, cell type, and experimental conditions. However, a general starting range is between 80–200 nM.[1] Manufacturers often provide recommended dilutions, commonly ranging from 1:40 to 1:1000 from a stock solution.[3][4] It is always best to start with the manufacturer's recommendation and then perform a titration to find the optimal concentration for your specific experiment.
Q4: How should I prepare and store Phalloidin stock solutions?
Phalloidin conjugates are typically supplied as a lyophilized solid. The powder should be dissolved in a small amount of methanol or anhydrous DMSO to create a concentrated stock solution (e.g., ~6.6 µM).[5][6]
-
Storage: Once reconstituted, the stock solution is stable for at least one year when stored at -20°C, protected from light, and desiccated.[6] To avoid repeated freeze-thaw cycles, which can degrade the phalloidin, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q5: Can I combine Phalloidin staining with immunofluorescence (IHC/ICC)?
Yes, phalloidin staining is compatible with immunofluorescence protocols. It is generally recommended to perform the antibody staining steps (primary and secondary antibody incubations) after fixation and permeabilization but before incubating with the phalloidin conjugate.[6] This sequence helps to ensure the best signal from both the antibody and the phalloidin.
Data Presentation: Recommended Starting Concentrations
The optimal phalloidin concentration can vary significantly between cell types. The following table provides recommended starting dilutions and concentrations for common cell lines. These should be used as a starting point for further optimization.
| Cell Type | Phalloidin Conjugate | Recommended Dilution (from stock) | Approximate Concentration | Reference |
| HeLa | Alexa Fluor® 635 Phalloidin | 1:40 | ~165 nM | [3] |
| Neurons (Cortical) | Various | 1:50 to 1:200 | ~33 - 132 nM | [4] |
| Fibroblasts (Mouse Embryo) | TRITC Phalloidin | Varies; Optimization needed | Titration Recommended | [7] |
| Platelets, Osteoclasts | Various | May require higher concentrations | Up to 5-10 µM | [1] |
| General Cultured Cells | Various | 1:100 to 1:1000 | ~6.6 - 66 nM |
Note: Concentrations are estimated based on a typical stock solution of 6.6 µM.
Experimental Protocols
This section details a standard protocol for staining adherent cultured cells with a fluorescent phalloidin conjugate.
Reagents Required:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-Free Formaldehyde (3.7-4% in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Blocking/Staining Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Fluorescent Phalloidin Conjugate Stock Solution (e.g., 6.6 µM in Methanol or DMSO)
-
(Optional) DNA counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Staining Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-appropriate plates to a desired confluency.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells by incubating with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[6]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 5-10 minutes.[1][8]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30-60 minutes.[6]
-
Phalloidin Staining: Dilute the phalloidin stock solution to the desired working concentration in 1% BSA/PBS. Incubate the cells with the phalloidin working solution for 20-60 minutes at room temperature, protected from light.[6]
-
Wash: Wash the cells two to three times with PBS for 5 minutes each to remove unbound phalloidin.
-
(Optional) Counterstaining: If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Standard Phalloidin Staining Workflow
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. High background in phalloidin staining - Cell Biology [protocol-online.org]
- 3. 3 Color Staining: Alpha-Catenin in HeLa Human Cervical Cancer Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting poor Phallacidin staining in cells
Welcome to the technical support center for Phallacidin staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in visualizing F-actin in cells.
Frequently Asked Questions (FAQs)
Q1: What is Phalloidin and how does it work for staining F-actin?
Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom.[1][2] It has a high affinity for filamentous actin (F-actin), binding to the grooves between F-actin subunits.[2] This binding stabilizes the actin filaments and prevents their depolymerization.[3][4] When conjugated to a fluorescent dye, phalloidin becomes a powerful tool for visualizing the actin cytoskeleton in fixed and permeabilized cells with high specificity and contrast.[2][5][6][7]
Q2: Can I use Phalloidin for live-cell imaging?
No, phalloidin is not suitable for live-cell imaging. It is toxic to living cells as it interferes with the dynamic nature of the actin cytoskeleton.[5] Additionally, phalloidin is not membrane-permeable and therefore cannot enter live cells.[1][3] For live-cell imaging of actin, alternative probes like Lifeact are recommended.[3]
Q3: Why is formaldehyde the recommended fixative for Phalloidin staining?
Formaldehyde-based fixatives, such as paraformaldehyde (PFA), are essential for preserving the quaternary structure of F-actin, which is necessary for phalloidin binding.[1][8] Alcohol-based fixatives like methanol or acetone denature proteins, disrupting the native conformation of F-actin and preventing phalloidin from binding effectively.[8][9] Therefore, using methanol-free formaldehyde is crucial for successful staining.[5][10]
Q4: Is permeabilization always necessary after fixation?
Yes, permeabilization is a critical step.[1] After fixing the cells, the cell membrane is still largely intact and will prevent the phalloidin conjugate from reaching the actin filaments within the cytoplasm. A mild detergent, such as Triton X-100, is used to create pores in the cell membrane, allowing the phalloidin to enter and bind to F-actin.[1][5]
Q5: Can I use Phalloidin to stain tissue sections?
Phalloidin can be used for tissue sections, but it can be more challenging than staining cultured cells.[1] The quality of staining in tissue sections is highly dependent on the fixation protocol preserving the actin structures.[11] Paraffin-embedded tissues can be particularly problematic as the solvents used in the deparaffinization process, such as xylene or acetone, can interfere with phalloidin binding.[12] Frozen tissue sections that do not undergo harsh solvent treatments often yield better results.[12]
Troubleshooting Guide
Problem 1: Weak or No Phalloidin Signal
Possible Causes & Solutions
-
Incorrect Fixation:
-
Insufficient Permeabilization:
-
Cause: The cell membrane was not adequately permeabilized, preventing the phalloidin conjugate from entering the cell.
-
Solution: Increase the permeabilization time with 0.1% Triton X-100 in PBS to 3-5 minutes, or slightly increase the Triton X-100 concentration.[5] For dense tissues or embryos, a longer permeabilization time may be necessary.[13]
-
-
Suboptimal Phalloidin Concentration or Incubation Time:
-
Cause: The concentration of the phalloidin conjugate was too low, or the incubation time was too short.
-
Solution: Optimize the phalloidin conjugate concentration (a common range is 1:100 to 1:1000 dilution) and incubation time (typically 20-90 minutes at room temperature).[1][5] For very low signals, you can try incubating overnight at 4°C.[1]
-
-
Degraded Phalloidin Conjugate:
-
Cause: The fluorescent phalloidin conjugate has expired or has been improperly stored, leading to reduced fluorescence. Phalloidin signal can also fade over time, especially with far-red dyes.[14]
-
Solution: Use a fresh, unexpired phalloidin conjugate. Store the stock solution and any aliquots properly, protected from light. For some dyes, it's best to image shortly after staining.[7]
-
-
Loss of Cytoskeletal Structure:
-
Cause: The F-actin ultrastructure was compromised during sample preparation.[12] This can happen with harsh fixation or in paraffin-embedded tissues.[11][12]
-
Solution: Handle samples gently and ensure the fixation protocol is optimized to preserve delicate actin structures.[15] For tissues, consider using frozen sections instead of paraffin-embedded ones.[12]
-
Problem 2: High Background Fluorescence
Possible Causes & Solutions
-
Excess Phalloidin Conjugate:
-
Cause: The concentration of the phalloidin conjugate was too high, leading to non-specific binding.
-
Solution: Titrate the phalloidin conjugate to determine the optimal concentration that gives a strong signal with minimal background.
-
-
Insufficient Washing:
-
Non-Specific Binding:
-
Autofluorescence:
-
Cause: The cells or tissue inherently exhibit fluorescence in the same channel as the phalloidin dye. Glutaraldehyde in the fixative can also cause autofluorescence.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, you may need to use a phalloidin conjugate with a different fluorophore that emits in a spectral region with lower autofluorescence. If using glutaraldehyde, quench autofluorescence with a reagent like sodium borohydride.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Fixation (PFA) | 3-4% in PBS | Use methanol-free formaldehyde. |
| Fixation Time | 10-30 minutes | At room temperature. |
| Permeabilization (Triton X-100) | 0.1% in PBS | |
| Permeabilization Time | 3-5 minutes | At room temperature. |
| Phalloidin Conjugate Dilution | 1:100 - 1:1000 | Varies by manufacturer and cell type. |
| Phalloidin Incubation Time | 20-90 minutes | At room temperature, protected from light. |
| Blocking (BSA) | 1% in PBS | Optional, but can reduce background. |
Experimental Protocol: Phalloidin Staining of Cultured Cells
This protocol provides a general guideline for staining F-actin in adherent cultured cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding 3-4% methanol-free paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.[1][5]
-
Washing: Aspirate the fixative and wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[5]
-
Washing: Aspirate the permeabilization buffer and wash the cells two to three times with PBS.
-
(Optional) Blocking: To reduce non-specific background, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[5]
-
Phalloidin Staining: Dilute the fluorescent phalloidin conjugate to its optimal working concentration in PBS (or PBS with 1% BSA).[5] Remove the blocking solution (if used) and add the phalloidin staining solution to the coverslips. Incubate for 20-90 minutes at room temperature, protected from light.[5]
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
Caption: A flowchart illustrating the key steps in a standard Phalloidin staining protocol.
Caption: A decision tree for troubleshooting common Phalloidin staining issues.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Phalloidin staining protocol | Abcam [abcam.com]
- 6. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 7. biotium.com [biotium.com]
- 8. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 13. High background in phalloidin staining - Cell Biology [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimized Fixation and Phalloidin Staining of Basally Localized F-Actin Networks in Collectively Migrating Follicle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background fluorescence in Phallacidin imaging
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background fluorescence in phalloidin imaging experiments.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
High background fluorescence can obscure the specific signal from F-actin, making data interpretation difficult and unreliable. This section addresses the most common causes and provides actionable solutions.
Q1: What are the primary sources of high background fluorescence in my phalloidin-stained samples?
High background can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific binding of the fluorescent probe.[1]
-
Autofluorescence : This is inherent fluorescence from the biological specimen. Common sources include collagen, elastin, red blood cells (heme groups), NADH, and lipofuscin.[2] The fixation process, especially using glutaraldehyde or formaldehyde, can also induce autofluorescence by cross-linking proteins.[2][3]
-
Non-specific Staining : This occurs when the phalloidin conjugate binds to cellular components other than F-actin. While phalloidin itself has very low non-specific binding[4][5], issues can arise from suboptimal staining conditions such as excessive probe concentration, insufficient washing, or inadequate blocking.[6][7]
-
External Factors : Background can also be introduced by the imaging medium, mounting medium, or even the plastic or glass vessels used for imaging.[1]
Q2: My unstained, fixed cells show high background. How can I reduce this autofluorescence?
Autofluorescence is a common issue, particularly in the green and red channels.[2] Several chemical quenching methods can be employed after fixation and before staining to mitigate this problem.
Recommended Quenching Agents:
| Quenching Agent | Typical Concentration & Incubation | Notes |
| Sodium Borohydride (NaBH₄) | 0.1% - 1% (w/v) in PBS for 10-30 minutes.[8][9] | A strong reducing agent effective against aldehyde-induced autofluorescence.[3] Prepare fresh and use with caution as it generates hydrogen gas.[8] |
| Trypan Blue | 0.05% - 0.1% (w/v) in PBS for 1-15 minutes.[10][11] | Can effectively quench green autofluorescence but may increase background in the red channel.[11] Best applied after staining and before the final washes.[11][12] |
| Commercial Reagents | Varies (follow manufacturer's protocol) | Products like TrueVIEW™ are designed to reduce autofluorescence from multiple sources with minimal impact on the specific signal.[13][14] |
Q3: What is the optimal fixation and permeabilization protocol to minimize background?
Proper fixation and permeabilization are critical for preserving F-actin structure while allowing phalloidin access, without introducing artifacts.
-
Fixation : The preferred fixative is fresh, methanol-free formaldehyde (3.7-4%) in PBS for 10-20 minutes at room temperature.[15][16] Avoid fixatives containing methanol or acetone, as they can disrupt actin filament structure.[15] While glutaraldehyde preserves ultrastructure well, it is a major cause of autofluorescence and should be followed by a quenching step (e.g., with NaBH₄) if used.[3][17]
-
Permeabilization : A 3-5 minute incubation with 0.1% Triton X-100 in PBS is standard for permeabilizing the cell membrane.[15] Insufficient permeabilization can lead to weak or no signal, while over-permeabilization can damage cell morphology.
Below is a DOT diagram illustrating the recommended workflow, highlighting critical steps for background reduction.
Caption: Recommended workflow for phalloidin staining highlighting key background reduction steps.
Q4: How can I prevent non-specific binding of the phalloidin conjugate?
Although phalloidin has a high affinity for F-actin, optimizing staining conditions can further improve the signal-to-noise ratio.[18][19]
-
Optimize Concentration : Titrate the phalloidin conjugate to determine the lowest effective concentration that provides a strong signal without increasing background.[20] A common starting point is a 1:100 to 1:1000 dilution.
-
Blocking : Before staining, incubate your samples with a blocking buffer, such as 1% Bovine Serum Albumin (BSA) in PBS, for 20-30 minutes.[15][21] This helps to saturate non-specific binding sites.
-
Washing : After staining, perform thorough washes (e.g., 2-3 times for 5 minutes each with PBS) to remove any unbound phalloidin conjugate.[22]
Q5: I'm still seeing high background. What else can I check?
If you've optimized your protocol and still face issues, a systematic troubleshooting approach is necessary. Use control samples to isolate the source of the background.
The following DOT diagram provides a logical troubleshooting tree.
Caption: Troubleshooting logic tree to identify and resolve sources of high background.
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Quenching of Aldehyde-Induced Autofluorescence
This protocol is used to reduce autofluorescence caused by aldehyde fixatives like formaldehyde and glutaraldehyde.[3]
-
Preparation : Prepare a 0.1% (w/v) solution of NaBH₄ in ice-cold PBS immediately before use (e.g., 10 mg NaBH₄ in 10 mL PBS).[23] The solution may fizz.[3]
-
Application : After the fixation and washing steps, add the freshly prepared NaBH₄ solution to cover the cells/tissue sections.
-
Incubation : Incubate for 10-15 minutes at room temperature.[8] For thicker sections or high autofluorescence, this step can be repeated 2-3 times.[3]
-
Washing : Aspirate the NaBH₄ solution and wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed : Continue with the permeabilization and blocking steps of your standard phalloidin staining protocol.
Protocol 2: Standard Phalloidin Staining of Cultured Cells
This protocol provides a baseline for achieving high-quality F-actin staining.
-
Sample Preparation : Grow adherent cells on sterile glass coverslips to 70-80% confluency.
-
Wash : Gently wash the cells twice with pre-warmed PBS.
-
Fixation : Fix the cells with 3.7% methanol-free formaldehyde in PBS for 15 minutes at room temperature.[18]
-
Quenching Fixative : Wash twice with PBS. Quench excess formaldehyde by incubating with 0.1 M glycine in PBS for 5 minutes.
-
Permeabilization : Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[15]
-
Blocking : Wash twice with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.[21]
-
Staining : Dilute the fluorescent phalloidin conjugate in 1% BSA in PBS to its optimal concentration. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.[18]
-
Final Washes : Wash the cells three times with PBS for 5 minutes each to remove unbound conjugate.
-
Mounting : Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the coverslip and allow it to cure before imaging.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. Phalloidin Conjugates | AAT Bioquest [aatbio.com]
- 5. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. cambridge.org [cambridge.org]
- 9. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. Trypan Blue staining method for quenching the autofluorescence of RPE cells for improving protein expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. biotium.com [biotium.com]
- 21. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
Phallacidin cell permeability issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with phallacidin, particularly concerning its cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not entering my live cells?
This compound is a bicyclic heptapeptide toxin that is generally considered cell-impermeable. Its chemical structure prevents it from passively diffusing across the intact plasma membrane of living cells. Therefore, if you are applying this compound directly to your live cell culture, it will not be taken up by the cells, and you will not observe any F-actin staining. For live-cell actin visualization, alternative reagents like fluorescent protein-tagged actin (e.g., LifeAct-GFP) are recommended.
Q2: Can I use this compound for live-cell imaging?
Standard protocols using this compound are not suitable for live-cell imaging due to its inability to cross the cell membrane of living cells. To visualize F-actin dynamics in real-time, it is best to use genetically encoded probes such as LifeAct or F-tractin fused to fluorescent proteins.
Q3: What is the purpose of cell fixation and permeabilization before this compound staining?
Cell fixation, typically with paraformaldehyde, cross-links proteins and preserves the cellular structure. Permeabilization, usually with a detergent like Triton X-100 or saponin, creates pores in the cell membrane. This allows the otherwise impermeable this compound to enter the cell and bind to F-actin.
Q4: I am seeing high background or non-specific staining. What could be the cause?
High background or non-specific staining can arise from several factors:
-
Inadequate washing: Insufficient washing after permeabilization or after this compound incubation can leave residual unbound phalloidin, contributing to background noise.
-
Over-fixation or over-permeabilization: Excessive cross-linking from over-fixation can create non-specific binding sites, while harsh permeabilization can damage cellular structures, leading to artifacts.
-
This compound concentration is too high: Using a higher than recommended concentration of this compound can lead to non-specific binding.
Troubleshooting Guides
Issue 1: No F-actin Staining is Observed
If you are not observing any F-actin staining in your fixed and permeabilized cells, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Cells were not permeabilized | Ensure that a permeabilization step with a suitable detergent (e.g., 0.1% Triton X-100 in PBS) was performed after fixation. |
| This compound degradation | This compound conjugates are light-sensitive. Store them properly in the dark at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Incorrect filter sets on the microscope | Verify that you are using the correct excitation and emission filters for the fluorophore conjugated to your this compound. |
| Loss of F-actin structure | Harsh fixation or permeabilization conditions can disrupt the actin cytoskeleton. Optimize the concentration and incubation time for your fixative and permeabilization agent. |
Issue 2: Weak F-actin Staining
For instances of weak or faint F-actin staining, the following troubleshooting table can provide guidance.
| Potential Cause | Troubleshooting Step |
| Insufficient this compound concentration | Optimize the concentration of the this compound conjugate. A typical starting concentration is 1:1000, but this may need to be adjusted based on the cell type and experimental conditions. |
| Suboptimal permeabilization | The concentration of the permeabilizing agent or the incubation time may be insufficient. Try increasing the concentration of Triton X-100 (e.g., to 0.5%) or the incubation time. |
| Low abundance of F-actin | Some cell types or experimental conditions may result in lower levels of filamentous actin. Confirm the presence of F-actin through other methods if possible. |
Experimental Protocols
Standard Protocol for this compound Staining of Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): For reducing background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
This compound Staining: Incubate the cells with the fluorescently labeled this compound conjugate (e.g., at a 1:1000 dilution in PBS with 1% BSA) for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Diagrams
Caption: Standard experimental workflow for this compound staining of F-actin in adherent cells.
Caption: A logical troubleshooting guide for common this compound staining issues.
Technical Support Center: Phallacidin & Phalloidin Staining
Welcome to the technical support center for F-actin staining using phallotoxins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals prevent common artifacts and achieve high-quality imaging results.
A Note on Phallacidin and Phalloidin
This compound and Phalloidin are bicyclic peptides isolated from the Amanita phalloides mushroom.[1] For the purposes of fluorescent microscopy, they are used interchangeably to label filamentous actin (F-actin). Both toxins bind competitively to the same sites on F-actin, stabilizing the filaments and preventing their depolymerization.[1][2] This guide will refer to them collectively as phallotoxins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phallotoxins that can lead to artifacts?
A1: Phallotoxins function by binding with high affinity to the interface between F-actin subunits.[2] This action stabilizes the filament, preventing depolymerization and lowering the critical concentration for polymerization.[3][4] If cells are not properly fixed, this stabilization can artificially alter the natural actin cytoskeleton, leading to the formation of aggregates or "islands" of actin polymers that are not representative of the cell's true state.[5][6]
Q2: Why is the choice of fixative so critical for phallotoxin staining?
A2: Phallotoxins can only bind to the native quaternary structure of F-actin.[7] The choice of fixative is critical because it must preserve this structure. Aldehyde-based fixatives like methanol-free formaldehyde (often prepared from paraformaldehyde, PFA) or glutaraldehyde preserve the protein's conformation.[8][9] In contrast, alcohol-based fixatives like methanol or acetone work by denaturing and precipitating proteins, which disrupts the F-actin structure and prevents phallotoxin binding, resulting in weak or no signal.[7][10][11]
Q3: Is permeabilization always necessary?
A3: Yes. Phallotoxin conjugates are generally not cell-permeant and cannot cross the plasma membrane of living or even fixed cells.[2][8] Permeabilization, typically with a detergent like Triton X-100, is a mandatory step after fixation to allow the probe to access the intracellular actin cytoskeleton.[8][12]
Q4: Can I use phallotoxin staining for live-cell imaging?
A4: Standard phallotoxin conjugates are not suitable for live-cell imaging because they are membrane-impermeant and highly toxic, as they interfere with the dynamic nature of the actin cytoskeleton required for processes like cell motility and growth.[2][5] While some specialized derivatives have been developed for live-cell use, alternatives like Lifeact or F-tractin are more commonly used for visualizing actin dynamics in living cells.[13][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Improper Fixation: Methanol or acetone-based fixatives were used.[7][10] 2. Insufficient Permeabilization: The probe could not enter the cell.[15] 3. Degraded Phallotoxin: The probe was stored improperly, exposed to high pH, or subjected to multiple freeze-thaw cycles.[11][12] 4. Low Probe Concentration: The staining solution was too dilute.[8][15] | 1. Use methanol-free formaldehyde (4%) or glutaraldehyde. Ensure the fixative is fresh.[8][9] 2. Increase Triton X-100 concentration (0.1% - 0.5%) or incubation time (5-15 min). [12][15] 3. Use a fresh aliquot of the phallotoxin conjugate. Store stock solutions at -20°C, protected from light. Ensure buffer pH is neutral (~7.4).[1][15][16] 4. Optimize the working concentration. A typical range is 80-200 nM, but this may need to be increased for certain cell types.[8][15] |
| High Background | 1. Probe Concentration Too High: Excess unbound probe remains. 2. Inadequate Washing: Insufficient removal of unbound probe after staining.[15] 3. Non-specific Binding: The probe is adhering to other cellular components.[15] | 1. Perform a titration experiment to find the optimal (lowest effective) concentration. 2. Increase the number (3-5 times) and duration (5-10 min each) of wash steps with PBS after staining. [17][18] 3. Include a blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes before staining. [12][15] |
| Poor Actin Structure / Artifactual Aggregates | 1. Poor Cell Health: Cells were stressed, dying, or over-confluent before fixation, leading to a disrupted cytoskeleton.[15] 2. Fixation Artifacts: Fixation was too long, or the fixative solution was not isotonic, causing cell morphology changes.[19] 3. Paraffin-Embedded Tissue Issues: Solvents used in deparaffinization (e.g., xylene) can interfere with phallotoxin binding.[20] | 1. Ensure cells are healthy and sub-confluent before starting the experiment. [15] 2. Optimize fixation time (10-20 minutes is typical). Consider using a sucrose-supplemented PFA solution to maintain osmolarity.[19] 3. Use frozen tissue sections instead of paraffin-embedded ones when possible. If using paraffin, ensure complete rehydration.[20][21] |
Experimental Protocols & Methodologies
Protocol 1: Standard F-Actin Staining for Cultured Cells
This protocol is a reliable starting point for most adherent cell types.
Reagents Required:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-Free Formaldehyde, 4% in PBS (prepare fresh from PFA)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer (Optional): 1% BSA in PBS
-
Fluorescent Phallotoxin Stock Solution (e.g., 10 µM in Methanol or DMSO)
-
Staining Solution: Dilute phallotoxin stock to final working concentration (e.g., 100 nM) in PBS (or Blocking Buffer)
-
Mounting Medium (preferably with an anti-fade agent)
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to an appropriate confluency (typically 50-80%).
-
Wash: Gently rinse the cells 2-3 times with PBS at room temperature.
-
Fixation: Add 4% methanol-free formaldehyde and incubate for 10-20 minutes at room temperature.[12]
-
Wash: Gently rinse the cells 2-3 times with PBS.
-
Permeabilization: Add Permeabilization Buffer and incubate for 5-10 minutes at room temperature.[12][18]
-
Wash: Gently rinse the cells 2-3 times with PBS.
-
(Optional) Blocking: Add Blocking Buffer and incubate for 30 minutes at room temperature to reduce non-specific binding.[17]
-
Staining: Aspirate the buffer and add the phallotoxin Staining Solution. Incubate for 20-60 minutes at room temperature, protected from light.[12][17]
-
Final Washes: Aspirate the Staining Solution and wash the cells 2-3 times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium. Seal the edges and store at 4°C in the dark.
Quantitative Staining Parameters
| Parameter | Recommended Range | Common Starting Point | Notes |
| Fixation Time (4% PFA) | 10 - 30 minutes | 15 minutes | Over-fixation can sometimes cause artifacts.[12][15] |
| Permeabilization Time (0.1% Triton X-100) | 3 - 15 minutes | 5 minutes | Time may need to be increased for dense tissues or certain cell types.[12][16] |
| Phallotoxin Concentration | 50 nM - 10 µM | 100 - 200 nM | Highly cell-type dependent. Titration is recommended for new experimental setups.[8] |
| Staining Incubation Time | 20 - 90 minutes (RT) or Overnight (4°C) | 30 minutes (RT) | Longer incubation at 4°C can sometimes enhance a weak signal.[8][12] |
Visualizations
Mechanism of Action and Artifact Induction
Caption: Phallotoxins bind to F-actin, preventing depolymerization and potentially inducing artifacts.
Optimized Staining Workflow
Caption: A standard experimental workflow for staining F-actin in cultured cells with phallotoxins.
Troubleshooting Logic Tree for Weak/No Signal
Caption: A logical guide for troubleshooting the common issue of a weak or absent F-actin signal.
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Phalloidin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 10. Before staining actin with phalloidin dye conjugates, how should I fixate my sample? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Phalloidin staining protocol | Abcam [abcam.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 17. researchgate.net [researchgate.net]
- 18. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 21. researchgate.net [researchgate.net]
Phallacidin & Phalloidin Photostability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of phallacidin and phalloidin conjugates in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and phalloidin for F-actin staining?
This compound and phalloidin are both bicyclic peptides isolated from the Amanita phalloides mushroom and belong to a class of toxins called phallotoxins.[1] They bind competitively to the same sites on filamentous actin (F-actin), effectively stabilizing the filaments and preventing depolymerization.[1][2] For the purpose of fluorescently labeling F-actin, they can be used interchangeably in most applications.[1]
Q2: Why is my fluorescent this compound/phalloidin signal fading so quickly?
The rapid fading of your fluorescent signal is likely due to photobleaching, a process where the fluorophore chemically alters upon exposure to excitation light, rendering it unable to fluoresce.[3][4] The rate of photobleaching is influenced by several factors, including the intensity and duration of light exposure, the specific fluorescent dye conjugated to the this compound/phalloidin, and the local chemical environment.[4][5]
Q3: How can I improve the photostability of my this compound/phalloidin staining?
There are two primary strategies to enhance photostability:
-
Use an Antifade Mounting Medium: These reagents are commercially available and are designed to reduce photobleaching by scavenging free radicals and creating a more stable chemical environment for the fluorophore.[3][6][7]
-
Choose a More Photostable Fluorophore: The choice of fluorescent dye conjugated to the this compound/phalloidin significantly impacts its resistance to photobleaching. Modern dyes like the Alexa Fluor and CF® series are engineered for superior brightness and photostability compared to traditional dyes like FITC and rhodamine.[8][9][10]
Q4: Which antifade mounting medium should I choose?
The selection of an antifade mountant depends on your specific experimental needs, such as whether you are imaging live or fixed cells and the duration of imaging and storage. Several commercial options are available, including the ProLong, VECTASHIELD, SlowFade, and MightyMount series.[3][7][11][12][13] It is recommended to consult the manufacturer's specifications to find the best fit for your application.
Q5: Can I prepare my own antifade solution?
Yes, you can prepare a basic antifade solution. A common recipe involves using PBS-buffered 50% glycerol containing an anti-bleaching agent like p-phenylenediamine or N-propyl gallate. However, commercial antifade reagents are often more effective and convenient.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | Insufficient dye concentration. | Optimize the concentration of the this compound/phalloidin conjugate. A common starting point is a 1:100 to 1:1,000 dilution. |
| Short incubation time. | Increase the incubation time to allow for sufficient binding to F-actin, typically between 20 to 90 minutes at room temperature. | |
| Inefficient cell permeabilization. | Ensure adequate permeabilization (e.g., with 0.1% Triton X-100 in PBS for 3-5 minutes) to allow the phallotoxin to enter the cells.[1] | |
| High Background Staining | Inadequate washing. | Increase the number and duration of wash steps with PBS after staining to remove unbound this compound/phalloidin. |
| Non-specific binding. | Pre-incubate the fixed and permeabilized cells with 1% BSA in PBS for 20-30 minutes before adding the phallotoxin conjugate.[1] | |
| Rapid Photobleaching During Imaging | No antifade reagent used. | Mount the coverslip with a commercial antifade mounting medium.[3][6][7] |
| Photolabile fluorophore. | Switch to a this compound/phalloidin conjugate with a more photostable dye, such as an Alexa Fluor or CF® dye.[8][9][10] | |
| Excessive light exposure. | Minimize the exposure time and intensity of the excitation light. Use neutral density filters if available. For confocal microscopy, use single 'fast' scans for focusing before high-resolution image acquisition.[5] | |
| Stained Samples Degrade in Storage | Improper storage. | Store stained slides at 4°C, protected from light. For long-term storage, use a hard-setting antifade mountant.[10][14] Some phalloidin conjugates are more stable in storage than others.[10] |
Quantitative Data on Photostability
The photostability of fluorescently labeled phalloidin is significantly influenced by the choice of the conjugated dye and the use of an antifade mounting medium.
Table 1: Comparison of Photobleaching of Different Phalloidin Conjugates.
| Fluorophore | Conditions | Initial Fluorescence Intensity (%) | Fluorescence Intensity after 30s Illumination (%) | Reference |
| Fluorescein | Mounted in PBS | 100 | ~20 | [8] |
| Alexa Fluor® 488 | Mounted in PBS | 100 | 100 | [8] |
| Fluorescein | Mounted in PBS | 100 | ~12 | [6] |
| Fluorescein | Mounted in ProLong® Antifade | 100 | 100 | [6] |
Experimental Protocols
Protocol 1: Staining of Fixed Cells with Fluorescent this compound/Phalloidin
This protocol is a general guideline for staining F-actin in adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free formaldehyde (3-4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescent this compound/phalloidin conjugate working solution (diluted as per manufacturer's instructions in blocking buffer)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[1]
-
Wash the cells 2-3 times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 3-5 minutes to permeabilize the cell membranes.[1]
-
Wash the cells 2-3 times with PBS.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, pre-incubate the cells with 1% BSA in PBS for 20-30 minutes.[1]
-
-
This compound/Phalloidin Staining:
-
Incubate the cells with the fluorescent this compound/phalloidin working solution for 20-90 minutes at room temperature, protected from light.
-
Wash the cells 2-3 times with PBS, for 5 minutes each wash.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Avoid introducing air bubbles.
-
Allow the mounting medium to cure if necessary, according to the manufacturer's instructions.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Minimize light exposure to reduce photobleaching.
-
Visualizations
Caption: Workflow for fluorescently staining F-actin in fixed cells.
Caption: Key strategies to mitigate photobleaching of this compound/phalloidin.
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 3. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching of fluorescein phalloidin in bovine pulmonary artery endothelial cells with and without the ProLong® Antifade mounting medium. | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 10. biotium.com [biotium.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. MightyMount™ Antifade Fluorescence Mounting Medium with Phalloidin-TRITC (aqueous) | Hello Bio [hellobio.com]
- 13. MightyMount™ Antifade Fluorescence Mounting Medium with Phalloidin-TRITC (hardset) | Hello Bio [hellobio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Phallacidin Toxicity in Long-Term Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Phallacidin toxicity during long-term live-cell imaging experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound for imaging F-actin in living cells.
Q1: My cells are showing signs of stress or dying after this compound staining. What can I do?
A1: Cell death is a common issue due to this compound's toxicity. This compound, a bicyclic peptide from the Amanita phalloides mushroom, binds specifically to filamentous actin (F-actin), preventing its depolymerization.[1][2][3] This stabilization disrupts the dynamic equilibrium of the actin cytoskeleton, which is crucial for processes like cell motility, division, and growth, ultimately leading to apoptosis (programmed cell death).[1][4][5]
Troubleshooting Steps:
-
Confirm Fixation (If Applicable): this compound is primarily recommended for fixed and permeabilized cells because it is not membrane-permeable and is toxic to live cells.[1][3][6][7] If your protocol involves live cells, toxicity is expected. For fixed-cell staining, ensure your fixation protocol (e.g., with 4% paraformaldehyde) is optimal, as methanol-based fixatives can disrupt actin filaments.[8]
-
Optimize Concentration: If attempting live-cell imaging, it is crucial to use the absolute lowest effective concentration. Start with a titration experiment to determine the minimal concentration that provides a detectable signal for your cell type and imaging system.
-
Limit Exposure Time: Reduce the incubation time to the shortest duration possible that still allows for adequate staining.
-
Consider Alternatives: For long-term live-cell imaging, this compound is often unsuitable. Consider using genetically encoded probes like LifeAct or cell-permeable dyes such as SiR-actin, which are designed for live imaging and exhibit lower toxicity.[9][10][11]
Q2: I'm observing abnormal cell morphology and a lack of motility after treatment. Is this related to this compound?
A2: Yes, these are hallmark effects of this compound toxicity. By locking F-actin subunits together and preventing depolymerization, this compound effectively freezes the actin cytoskeleton.[3] This disruption leads to:
-
Altered Morphology: Cells may appear shrunken, develop blebs, or show a contracted phenotype.[4][5]
-
Inhibited Motility: The dynamic actin rearrangements required for cell movement, such as the formation of lamellipodia and filopodia, are inhibited.[5][10]
-
Arrested Cell Division: Cytokinesis, the final stage of cell division, is heavily dependent on a contractile actin ring, which is disrupted by this compound.
Troubleshooting Steps:
-
Lower the Concentration: As with overt cell death, reducing the this compound concentration is the first step. For applications where actin dynamics are critical, concentrations of alternative probes like SiR-actin should be kept at or below 100 nM.[12]
-
Switch to a Reversible Probe: Probes like LifeAct exchange rapidly on F-actin and are less disruptive than this compound's near-permanent binding.[1][6] This makes them more suitable for dynamic studies.
-
Use a Different Staining Technology: Silicon-rhodamine (SiR)-based probes (e.g., SiR-actin) are cell-permeable, fluorogenic (fluoresce only when bound), and based on the less disruptive actin-stabilizing drug jasplakinolide, making them a powerful alternative for long-term imaging.[10][11][13]
Q3: My fluorescent signal is weak or fades quickly during imaging. How can I improve it?
A3: Poor signal can be due to several factors, including suboptimal staining, photobleaching, or probe dissociation.
Troubleshooting Steps:
-
Optimize Staining Protocol: Ensure that fixation and permeabilization (for fixed cells) are adequate. For fixed cells, a common permeabilization agent is 0.1% Triton X-100.[8]
-
Choose a Brighter, More Photostable Fluorophore: Phalloidin is available conjugated to a wide variety of dyes. Alexa Fluor and other modern dyes are typically brighter and more photostable than older dyes like FITC and TRITC.[14]
-
Increase Concentration (with Caution): While toxicity is a concern, a very low concentration may yield a poor signal-to-noise ratio. Carefully increase the concentration while monitoring for toxic effects. Typical concentrations for fixed-cell staining range from 80-200 nM.[8]
-
Use Antifade Mounting Media: For fixed samples, using a quality antifade mounting medium can significantly reduce photobleaching during imaging.
-
Consider Probe Dissociation: Although Phalloidin binds tightly, some dissociation can occur over long imaging sessions (dissociation rate of ~10⁻⁴ 1/s).[1][6] If imaging fixed cells over many hours, you may need to account for a gradual loss of signal.
Frequently Asked Questions (FAQs)
What is the mechanism of this compound toxicity?
This compound and the closely related Phalloidin are toxins that bind with high affinity and specificity to the interfaces between F-actin subunits.[3] This binding stabilizes the filament and critically inhibits the depolymerization of actin monomers from the filament ends. The actin cytoskeleton is a highly dynamic structure, constantly undergoing polymerization and depolymerization to control cell shape, movement, and division.[1] By preventing depolymerization, this compound disrupts this essential equilibrium, leading to the accumulation of F-actin, interference with cellular processes, and ultimately, cell death.[5]
Can this compound be used for live-cell imaging?
While technically possible in some scenarios with extreme care, it is highly discouraged for long-term experiments. Unmodified Phalloidin is not cell-permeable, requiring microinjection or permeabilization techniques that are themselves damaging to live cells.[3][7] Even if introduced into the cell, its potent stabilizing effect on F-actin will quickly induce toxic effects, altering the very dynamics you wish to observe.[3][5] Some studies have reported using specific derivatives like NBD-Phallacidin at very low, non-toxic concentrations for short-term staining in live cells.[15] However, for reliable, long-term live imaging, alternatives are strongly recommended.
What are the best alternatives to this compound for long-term live imaging?
There are two main classes of alternatives that are vastly superior for live-cell imaging:
-
Genetically Encoded Probes: These are fusion proteins that are expressed by the cell itself.
-
LifeAct: A 17-amino-acid peptide that binds to F-actin without significantly interfering with its dynamics.[1][6] It is typically fused to a fluorescent protein (e.g., GFP, RFP) and introduced via transfection. It is a widely used and reliable tool for visualizing actin dynamics.[7][9]
-
F-tractin: Another popular genetically encoded probe that provides bright and clear labeling of F-actin structures.
-
-
Cell-Permeable Dyes: These are small molecules that can cross the cell membrane and bind to F-actin.
-
SiR-Actin: A far-red, fluorogenic probe that combines a silicon-rhodamine dye with a derivative of jasplakinolide.[10][11][13] It is cell-permeable, has a high signal-to-noise ratio, and is suitable for super-resolution microscopy.[11][13] While it is also an actin stabilizer, it is designed to be less toxic at working concentrations (≤100 nM) than Phalloidin.[12]
-
Data Presentation: Comparison of F-Actin Probes
| Probe | Type | Recommended Use | Typical Concentration (Live Cells) | Key Advantages | Key Disadvantages |
| Phalloidin Conjugates | Toxin Peptide | Fixed-cell imaging | Not Recommended | High-density, detailed labeling in fixed cells.[3] | Toxic, not cell-permeable, disrupts actin dynamics.[1][3] |
| LifeAct | Genetically Encoded | Long-term live imaging | N/A (Expression-based) | Low toxicity, minimally invasive, reveals dynamics.[1][6] | Requires transfection, potential for overexpression artifacts. |
| SiR-Actin | Cell-Permeable Dye | Long-term live imaging | 50 - 100 nM[12][13] | Cell-permeable, far-red spectrum, high S/N, super-resolution compatible.[11] | Can still perturb actin dynamics at high concentrations.[12] |
Experimental Protocols & Visualizations
Protocol: Minimizing Toxicity with SiR-Actin for Live Imaging
This protocol provides a general workflow for using SiR-actin, a recommended alternative to this compound.
-
Cell Preparation: Plate cells on imaging-grade glass-bottom dishes or plates to allow for optimal growth and imaging. Ensure cells are sub-confluent and healthy before staining.
-
Prepare Staining Solution: Prepare a stock solution of SiR-actin in DMSO as per the manufacturer's instructions (typically 1 mM).[12] Dilute the stock solution in your normal cell culture medium to a final working concentration. Start with a concentration titration from 25 nM to 200 nM to find the lowest effective concentration for your cell type. A concentration of 50-100 nM is often a good starting point.[12][13]
-
Cell Staining: Replace the existing medium in your cell culture dish with the SiR-actin staining solution.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. Optimal incubation time may vary between cell types.
-
Imaging: Image the cells directly in the staining solution. A washing step is typically not required but may improve the signal-to-noise ratio.[12] Use a standard Cy5 filter set (Excitation/Emission ~650/670 nm).
-
Long-Term Imaging: For experiments lasting more than a few hours, it is recommended to maintain a constant probe concentration of ≤100 nM in the medium to ensure a stable signal and minimize toxicity.[12]
Visualizations
This compound's Mechanism of Toxicity
Caption: Mechanism of this compound-induced cytotoxicity.
Workflow: Selecting an F-Actin Probe
Caption: Decision tree for choosing an appropriate F-actin probe.
Experimental Workflow for Minimizing Toxicity
Caption: Workflow for optimizing live-cell F-actin staining.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
- 3. Phalloidin - Wikipedia [en.wikipedia.org]
- 4. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. synentec.com [synentec.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. spirochrome.com [spirochrome.com]
- 13. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio with Phallacidin staining
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Phalloidin staining experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining with Phalloidin?
High background fluorescence in Phalloidin staining can obscure the specific signal from F-actin, making interpretation difficult. The most common causes include:
-
Improper Fixation: Using methanol-containing fixatives can disrupt actin filaments.[1] Methanol-free formaldehyde is the preferred fixative.[1][2] Old or improperly stored formaldehyde can degrade into formic acid and methanol, which can harm the fixation quality of cytoskeletal proteins.[3]
-
Insufficient Permeabilization: Inadequate permeabilization can prevent the Phalloidin conjugate from efficiently reaching the actin filaments, while overly harsh permeabilization can damage cell morphology and lead to non-specific binding. A dedicated permeabilization step of 10-15 minutes with 0.1% Triton X-100 is often recommended.[3]
-
Non-Specific Binding: The Phalloidin conjugate may bind to other cellular components besides F-actin. This can be minimized by using a blocking solution containing Bovine Serum Albumin (BSA).[1] Adding 1% BSA to the staining solution is a common practice.[1]
-
Excessive Phalloidin Concentration: Using too high a concentration of the Phalloidin conjugate can lead to increased background. It is crucial to titrate the conjugate to find the optimal concentration for your specific cell type and experimental conditions.
-
Autofluorescence: Some tissues and cells have endogenous fluorophores that can contribute to background signal. This is particularly a problem with paraffin-embedded sections.[4]
Q2: My Phalloidin signal is very weak. What are the possible reasons and solutions?
A weak or absent Phalloidin signal can be frustrating. Here are some common culprits and how to address them:
-
Suboptimal Phalloidin Concentration or Incubation Time: The optimal concentration of the Phalloidin conjugate and the incubation time can vary depending on the cell type and sample preparation. If the signal is weak, try increasing the concentration or extending the incubation time.
-
Incorrect Fluorophore and Filter Set Combination: Ensure that the excitation and emission spectra of your Phalloidin conjugate are compatible with the filter sets on your microscope.[4]
-
Photobleaching: Fluorescent dyes can fade upon exposure to light. To minimize photobleaching, reduce the exposure time, use an antifade mounting medium, and store stained samples in the dark at 2–6°C.[2][4]
-
Sample Preparation Issues: For paraffin-embedded tissues, the deparaffinization process using solvents like xylene or acetone can affect F-actin in a way that prevents Phalloidin from binding.[4][5] Cryosections, which do not typically undergo harsh solvent washes, may be a better alternative.[4][5]
-
Phalloidin Dissociation: Over time, Phalloidin can dissociate from F-actin, especially when using non-hardening mounting media.[6] To mitigate this, you can perform a post-staining fixation with formaldehyde or use a hardening mounting medium.[6]
Q3: Can I perform immunostaining in conjunction with Phalloidin staining?
Yes, Phalloidin staining can be combined with immunostaining for multiplex imaging.[7] However, to obtain the highest quality images of F-actin networks, it is sometimes recommended to perform Phalloidin staining separately, as co-staining with antibodies can weaken the Phalloidin signal.[8] If you do combine the protocols, performing the antibody staining before the Phalloidin staining often yields the best results.[8][9] The Phalloidin conjugate can be added along with either the primary or secondary antibody.[7]
Troubleshooting Guides
Issue 1: High Background
High background fluorescence can mask the specific F-actin signal. This workflow will guide you through troubleshooting this common issue.
Caption: Troubleshooting workflow for high background in Phalloidin staining.
Issue 2: Weak or No Signal
A faint or absent signal for F-actin can be due to several factors. Follow this guide to diagnose and resolve the problem.
Caption: Troubleshooting workflow for weak or no signal in Phalloidin staining.
Experimental Protocols
Optimized Phalloidin Staining Protocol for Cultured Cells
This protocol is a general guideline. Optimal conditions may vary depending on the cell type.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde (3.7% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Fluorescent Phalloidin Conjugate Stock Solution (e.g., in DMSO or Methanol)
-
Staining Solution (Diluted Phalloidin conjugate in Blocking Buffer)
-
Antifade Mounting Medium
Procedure:
-
Wash: Gently wash cells twice with pre-warmed PBS.[1]
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.[1]
-
Wash: Wash the cells two to three times with PBS.[1]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3 to 5 minutes.[1]
-
Wash: Wash the cells two to three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[1]
-
Staining: Dilute the Phalloidin conjugate to its optimal working concentration in 1% BSA in PBS. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[1]
-
Wash: Wash the cells two to three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip with an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter set.
Quantitative Data Summary
| Parameter | Recommended Range | Common Starting Point | Notes |
| Fixation (Methanol-Free Formaldehyde) | 3.7% - 4% | 3.7% | Methanol-containing fixatives can disrupt F-actin structure.[1][3] |
| Fixation Time | 10 - 20 minutes | 10 minutes | Over-fixation can mask binding sites. |
| Permeabilization (Triton X-100) | 0.1% - 0.5% | 0.1% | Optimize for your cell type to ensure adequate permeabilization without damaging cell morphology.[1][3] |
| Permeabilization Time | 3 - 15 minutes | 5 minutes | Longer times may be needed for tissues.[1][10] |
| Blocking (BSA in PBS) | 1% - 3% | 1% | Reduces non-specific background staining.[1][2] |
| Blocking Time | 20 - 60 minutes | 30 minutes | A crucial step to improve the signal-to-noise ratio.[1][7] |
| Phalloidin Conjugate Concentration | 1:100 - 1:1000 dilution | 1:200 - 1:500 | This is highly dependent on the specific conjugate and cell type and should be optimized.[8] |
| Staining Incubation Time | 20 - 90 minutes | 30 - 60 minutes | Can be extended (e.g., overnight at 4°C) for weak signals.[9] |
Disclaimer: This technical support guide is for informational purposes only. Researchers should always refer to the manufacturer's instructions for specific Phalloidin conjugates and optimize protocols for their particular experimental setup.
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 8. Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 10. High background in phalloidin staining - Cell Biology [protocol-online.org]
fixation methods compatible with Phallacidin staining
Welcome to our technical support center for phalloidin staining. This guide is designed to assist researchers, scientists, and drug development professionals in successfully visualizing the F-actin cytoskeleton. Below, you will find troubleshooting advice and frequently asked questions to help you overcome common challenges during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during phalloidin staining, providing potential causes and solutions to get your experiments back on track.
Problem 1: Weak or No F-actin Staining
| Potential Cause | Recommended Solution |
| Inappropriate Fixation | The use of methanol-based fixatives can disrupt the native structure of F-actin, preventing phalloidin from binding.[1][2][3][4][5][6] It is crucial to use a methanol-free formaldehyde solution for fixation.[1][2][5] |
| Insufficient Permeabilization | The cell membrane must be adequately permeabilized for the phalloidin conjugate to reach the actin filaments. Ensure complete permeabilization by using an appropriate concentration of a detergent like Triton X-100 (typically 0.1-0.5%) for a sufficient duration (3-5 minutes).[7] |
| Incorrect pH of Staining Buffer | Phalloidin binding is pH-sensitive. An elevated pH can damage the phalloidin molecule, reducing its affinity for F-actin. Ensure your buffers are maintained at a physiological pH (around 7.4).[8] |
| Low Concentration of Phalloidin Conjugate | The concentration of the phalloidin conjugate may be too low for optimal staining. The optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration. |
| Insufficient Incubation Time | The incubation time with the phalloidin conjugate may be too short. Typical incubation times range from 20 to 90 minutes at room temperature. |
| Paraffin-Embedded Tissue Issues | The solvents used in the deparaffinization process, such as xylene or acetone, can interfere with phalloidin binding to F-actin.[9] Consider using frozen tissue sections as an alternative.[9] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Inadequate Washing | Insufficient washing after fixation, permeabilization, and staining can leave residual reagents that contribute to background noise. Ensure you are washing the cells 2-3 times with PBS after each step.[10] |
| Excess Phalloidin Conjugate | Using too high a concentration of the phalloidin conjugate can lead to non-specific binding and high background. |
| Non-Specific Binding | To minimize non-specific binding, a blocking step can be incorporated into the protocol. Incubating the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes before adding the phalloidin conjugate can be beneficial.[10][11] |
| Presence of Methanol in Formaldehyde | Some commercial formaldehyde solutions contain methanol as a stabilizer.[1][2] This can lead to artifacts and non-specific staining.[1][2] Use fresh, methanol-free formaldehyde prepared from paraformaldehyde.[1][2] |
Problem 3: Altered or Punctate F-actin Morphology
| Potential Cause | Recommended Solution |
| Cell Health | Unhealthy or dying cells will have a disrupted actin cytoskeleton. Ensure you are working with healthy, viable cells. Adding serum (2-10%) to the staining and wash solutions can sometimes improve cell health during the procedure. |
| Fixation Artifacts | Even with formaldehyde, improper fixation can lead to artifacts. Ensure the fixation time is optimized (typically 10-30 minutes at room temperature). |
| Methanol Contamination | As mentioned previously, methanol can disrupt F-actin.[1][2][5] Ensure your formaldehyde is methanol-free. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about fixation methods for phalloidin staining.
Q1: What is the best fixative for phalloidin staining?
The most highly recommended fixative for phalloidin staining is methanol-free formaldehyde (prepared from paraformaldehyde) at a concentration of 3-4% in PBS.[1][2][5] This method effectively crosslinks proteins, preserving the F-actin structure without denaturing it, which is essential for phalloidin binding.[3]
Q2: Why should I avoid using methanol for fixation?
Methanol is a denaturing fixative that can disrupt the delicate structure of filamentous actin.[1][2][4][5] This disruption prevents phalloidin from binding to F-actin, leading to weak or no signal.[3][6]
Q3: What is the difference between formaldehyde and paraformaldehyde?
Paraformaldehyde (PFA) is the polymerized form of formaldehyde.[1][2][12] To be used as a fixative, PFA must be depolymerized into formaldehyde by heating it in a solution.[1][2] "Formalin" is a saturated solution of formaldehyde (around 37%) that often contains methanol to prevent polymerization.[1][2][12] For phalloidin staining, it is best to prepare fresh, methanol-free formaldehyde from PFA to avoid the detrimental effects of methanol on F-actin.[1][2]
Q4: Do I always need a separate permeabilization step?
Generally, yes. After fixation with formaldehyde, the cell membrane is intact and needs to be permeabilized to allow the phalloidin conjugate to enter the cell. A mild, non-ionic detergent like Triton X-100 is typically used for this purpose. However, there are some rapid protocols that combine fixation and permeabilization in a single step, though these may require more optimization.[10][13][14][15]
Q5: Can I use phalloidin staining on paraffin-embedded tissues?
While it is possible, it is often challenging. The solvents and high temperatures used in the paraffin embedding and deparaffinization processes can damage the F-actin structure, leading to poor staining.[9] Frozen tissue sections that have not been exposed to these harsh treatments are generally a better option for phalloidin staining.[9]
Experimental Protocols
Standard Protocol for Phalloidin Staining of Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Methanol-free Formaldehyde (3.7% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS) - Optional
-
Fluorescent Phalloidin Conjugate
-
Mounting Medium
Procedure:
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
(Optional) Blocking: Incubate the cells with 1% BSA in PBS for 20-30 minutes to reduce non-specific background staining.
-
Staining: Dilute the fluorescent phalloidin conjugate to the desired concentration in PBS (or 1% BSA in PBS). Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Comparison of Fixation Methods
| Fixation Method | Advantages | Disadvantages | Compatibility with Phalloidin |
| Methanol-Free Formaldehyde (from PFA) | Preserves F-actin structure well.[3] Good for long-term storage of samples. | Requires fresh preparation. Slower penetration than methanol. | Excellent |
| Formalin (with Methanol) | Readily available. | Contains methanol which disrupts F-actin.[1][2][5] Can lead to staining artifacts. | Poor to Moderate |
| Methanol | Rapid fixation and permeabilization. | Denatures proteins and severely disrupts F-actin structure.[1][2][3][4][5][6] | Not Recommended |
| Acetone | Similar to methanol, it is a denaturing fixative. | Disrupts cellular and F-actin architecture. | Not Recommended |
| Glutaraldehyde | Strong cross-linker, good for preserving ultrastructure. | Can cause high autofluorescence. | Moderate (often used in combination with formaldehyde) |
Experimental Workflow
The following diagram illustrates the decision-making process and general workflow for successful phalloidin staining.
References
- 1. AAT Bioquest: What is the difference between formaldehyde and paraformaldehyde in cell fixation? [aatbioquest.blogspot.com]
- 2. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
- 3. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Before staining actin with phalloidin dye conjugates, how should I fixate my sample? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Why don't I see fluorescence signal of phalloidin conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Paraformaldehyde, Formadehyde and Formalin | Light Microscopy Core Facility [microscopy.duke.edu]
- 13. Protocol for Phalloidin-FITC | Tocris Bioscience [tocris.com]
- 14. Actin Staining Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Phallacidin Technical Support Center: Troubleshooting Nonspecific Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing nonspecific binding of phallacidin and related phallotoxins in fluorescence microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and phalloidin?
This compound and phalloidin are both bicyclic peptides belonging to the phallotoxin family, isolated from the Amanita phalloides mushroom. They can be used interchangeably in most F-actin staining applications as they bind competitively to the same sites on the actin filament.[1]
Q2: What is the mechanism of this compound/phalloidin binding to F-actin?
This compound and phalloidin bind with high affinity to the interface between F-actin subunits, stabilizing the filament structure and preventing depolymerization.[2] This high-affinity binding is the basis for their use as specific stains for F-actin in fixed and permeabilized cells.[3][4]
Q3: What causes nonspecific binding of this compound/phalloidin?
Nonspecific binding, which leads to high background fluorescence, can occur due to several factors:
-
Hydrophobic and Ionic Interactions: Phallotoxins can interact nonspecifically with other cellular components through hydrophobic and ionic forces.
-
Off-Target Binding: Studies have shown that phalloidin can bind to cellular components other than F-actin, such as the Arp2/3 complex and the VCA domain of its activator, hWASp, which can contribute to background signal.[5]
-
Inadequate Fixation and Permeabilization: Poor preservation of cellular structures or incomplete permeabilization can lead to inconsistent staining and increased background.[6]
-
Excessive this compound/Phalloidin Concentration: Using a higher than necessary concentration of the staining reagent can lead to increased nonspecific binding.
Q4: How can I block nonspecific binding of this compound/phalloidin?
Blocking nonspecific binding is a critical step to ensure a high signal-to-noise ratio. The most common methods involve pre-incubating the sample with a blocking agent before adding the fluorescently labeled this compound/phalloidin. The two most widely used blocking agents are Bovine Serum Albumin (BSA) and Normal Serum.
Q5: Which blocking agent should I choose: BSA or Normal Serum?
Both BSA and normal serum are effective blocking agents. The choice often depends on the specific experimental conditions and the presence of other antibodies in a multiplex staining protocol.
-
Bovine Serum Albumin (BSA): A single purified protein that is effective at saturating nonspecific binding sites. It is a good general-purpose blocking agent.
-
Normal Serum: Contains a mixture of proteins, including immunoglobulins, that can effectively block nonspecific binding. It is particularly recommended when using secondary antibodies in your staining protocol, in which case the serum should be from the same species as the secondary antibody to prevent cross-reactivity.[7][8][9]
Q6: What are the recommended concentrations for blocking agents?
The optimal concentration can vary depending on the cell or tissue type, but general guidelines are provided in the table below.
Quantitative Data: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration Range | Incubation Time | Incubation Temperature | Key Considerations |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) in PBS | 20 - 60 minutes | Room Temperature | A good general-purpose blocking agent. Use IgG-free BSA to avoid potential cross-reactivity with antibodies.[3][10][11][12] |
| Normal Serum | 1% - 10% (v/v) in PBS | 30 - 60 minutes | Room Temperature | Use serum from the same species as the secondary antibody to prevent cross-reactivity.[8][9][13] |
| Non-fat Dry Milk | 3% (w/v) in PBS | 60 minutes | 4°C | A cost-effective option, but may contain endogenous biotin and phosphoproteins that can interfere with certain detection systems.[14] |
Experimental Protocols
Protocol 1: Blocking Nonspecific Binding with Bovine Serum Albumin (BSA)
This protocol outlines the steps for using BSA to block nonspecific this compound/phalloidin binding in cultured cells.
-
Cell Fixation: Fix cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[3]
-
Washing: Aspirate the fixation solution and wash the cells 2-3 times with PBS.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells for 3-5 minutes to permeabilize the cell membranes. Wash the cells 2-3 times with PBS.
-
Blocking: Prepare a 1% BSA solution in PBS. Pre-incubate the fixed and permeabilized cells with the 1% BSA solution for 20-30 minutes at room temperature.[3]
-
This compound/Phalloidin Staining: Dilute the fluorescent this compound/phalloidin conjugate to its optimal working concentration in a solution of 1% BSA in PBS. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Final Washes: Rinse the cells 2-3 times with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Protocol 2: Blocking Nonspecific Binding with Normal Serum
This protocol is recommended when performing multiplex immunofluorescence with secondary antibodies.
-
Cell Fixation and Permeabilization: Follow steps 1-3 from Protocol 1.
-
Blocking: Prepare a 5% normal serum solution in PBS. The serum should be from the same species as the host of the secondary antibody (e.g., use normal goat serum if you are using a goat anti-mouse secondary antibody). Incubate the cells with the blocking solution for 30-60 minutes at room temperature.[8]
-
Primary Antibody Incubation (if applicable): If you are co-staining with antibodies, incubate with your primary antibody diluted in the blocking buffer according to the manufacturer's instructions.
-
Washing: Wash the cells 3 times with PBS.
-
Secondary Antibody and this compound/Phalloidin Incubation: Incubate the cells with the fluorescently labeled secondary antibody and the fluorescent this compound/phalloidin conjugate diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Rinse the cells 3 times with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Visual Troubleshooting Guides
Workflow for this compound/Phalloidin Staining and Blocking
Troubleshooting High Background Staining
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Phalloidin - Wikipedia [en.wikipedia.org]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. igb.illinois.edu [igb.illinois.edu]
- 13. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Phallacidin and Phalloidin for Actin Staining
For researchers, scientists, and drug development professionals seeking to visualize the actin cytoskeleton, the choice between different fluorescent probes is critical for generating high-quality, reliable data. Among the most widely used tools for F-actin staining are the phallotoxins, a class of bicyclic peptides isolated from the death cap mushroom, Amanita phalloides. This guide provides an objective comparison of two prominent phallotoxins, Phallacidin and Phalloidin, for actin staining applications, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and Phalloidin are potent and specific F-actin binding agents, making them excellent probes for visualizing the actin cytoskeleton. Phalloidin is the more extensively studied and widely used of the two, with a vast array of commercially available fluorescent conjugates. This compound, while less common, has been demonstrated to be an effective F-actin stain, with some studies utilizing its fluorescent derivatives for live-cell imaging, a challenging application for the generally cell-impermeable phallotoxins. The choice between the two will likely depend on the specific experimental requirements, including the desired fluorescent properties and whether live- or fixed-cell imaging is being performed.
Molecular and Binding Properties
This compound and Phalloidin share a similar bicyclic heptapeptide core structure, which is responsible for their high affinity and specificity for F-actin.[1] They bind at the interface between actin subunits, stabilizing the filament and preventing its depolymerization.[1]
| Property | This compound | Phalloidin |
| Molecular Formula | C₃₇H₅₀N₈O₁₁S | C₃₅H₄₈N₈O₁₁S |
| Molecular Weight | ~847 g/mol | ~789 g/mol [2] |
| Binding Target | Filamentous Actin (F-actin) | Filamentous Actin (F-actin)[1] |
| Binding Specificity | High | High[1] |
| Dissociation Constant (Kd) | 1.5-2.5 x 10⁻⁸ M (for NBD-Phallacidin)[3] | ~3.6 x 10⁻⁸ M[4] |
Performance in Actin Staining: A Comparative Overview
While direct, side-by-side quantitative comparisons of various fluorescently labeled this compound and Phalloidin conjugates are limited in the scientific literature, we can infer their performance based on available data for individual probes.
| Feature | This compound | Phalloidin |
| Fluorescent Conjugates | Less common; NBD-phallacidin has been reported. | Widely available with a broad range of fluorescent dyes (e.g., Alexa Fluor, FITC, TRITC, iFluor). |
| Cell Permeability | Generally cell-impermeable, but NBD-phallacidin has been used for live-cell staining with permeabilization or via autointernalization at low concentrations.[3] | Generally cell-impermeable and primarily used for fixed and permeabilized cells.[1][5] |
| Toxicity | Toxic, similar to other phallotoxins. | Highly toxic; LD₅₀ in mice is 2 mg/kg.[1] |
| Photostability | Dependent on the conjugated fluorophore. Data for NBD-phallacidin is available but direct comparisons with modern dyes are lacking. | Varies with the conjugate. Alexa Fluor conjugates are known for their high photostability.[6][7][8] |
| Signal-to-Noise Ratio | Reported to provide high-contrast staining. | Generally provides high-contrast staining with low nonspecific background.[9] |
Mechanism of Action: F-Actin Stabilization
Both this compound and Phalloidin function by binding to and stabilizing filamentous actin (F-actin). This interaction prevents the depolymerization of actin filaments, effectively locking the cytoskeleton in place. This property, while toxic to living cells, is invaluable for preserving actin structures for high-resolution imaging.
Caption: Phallotoxins bind to F-actin, inhibiting depolymerization.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining F-actin using fluorescently labeled Phalloidin and a protocol for NBD-Phallacidin.
Protocol 1: Fluorescent Phalloidin Staining of Fixed Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescent Phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin)
-
Bovine Serum Albumin (BSA)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash cells briefly with PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Rinse: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Rinse: Wash cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): Incubate cells with 1% BSA in PBS for 30 minutes to reduce nonspecific background staining.
-
Staining: Dilute the fluorescent phalloidin conjugate to its working concentration in PBS with 1% BSA. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Rinse: Wash cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Caption: A typical workflow for F-actin staining using fluorescent phalloidin.
Protocol 2: NBD-Phallacidin Staining of Live Cells (with mild permeabilization)
This protocol is adapted from studies using NBD-phallacidin for live-cell imaging and requires careful optimization to minimize cell toxicity.
Materials:
-
Live cells grown on coverslips
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Lysolecithin (L-α-lysophosphatidylcholine)
-
NBD-Phallacidin
Procedure:
-
Preparation: Prepare a stock solution of NBD-Phallacidin in a suitable solvent (e.g., DMSO).
-
Permeabilization and Staining:
-
Wash cells with pre-warmed HBSS.
-
Prepare a staining solution containing a low concentration of lysolecithin (e.g., 5-50 µg/mL) and NBD-Phallacidin (e.g., 0.1-1 µM) in HBSS. The optimal concentrations must be determined empirically.
-
Incubate the cells with the staining solution for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Rinse: Gently wash the cells with pre-warmed HBSS to remove excess reagents.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation ~465 nm, Emission ~535 nm).
Note on Live-Cell Imaging: Staining live cells with phallotoxins, even at low concentrations, can be toxic and may alter actin dynamics.[1] Controls are essential to ensure that the observed phenomena are not artifacts of the staining procedure.
Conclusion
Phalloidin remains the gold standard for F-actin staining in fixed cells due to its high specificity, the extensive characterization of its binding properties, and the wide availability of bright and photostable fluorescent conjugates. This compound, while less commonly used, presents a viable alternative, with the potential for live-cell imaging applications demonstrated with its NBD conjugate. For routine, high-quality imaging of F-actin in fixed samples, the vast selection and proven performance of Phalloidin conjugates make them the preferred choice. However, for researchers interested in exploring live-cell actin dynamics with a small molecule probe, fluorescently labeled this compound may offer a valuable, albeit more challenging, avenue for investigation. Further research directly comparing the performance of a wider range of fluorescent this compound and Phalloidin conjugates would be beneficial to the scientific community.
References
- 1. Phalloidin - Wikipedia [en.wikipedia.org]
- 2. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dissociation of the phalloidin-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 9. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to F-Actin Staining: Fluorescent Phalloidin vs. Actin Antibodies
For researchers, scientists, and drug development professionals engaged in cellular imaging, the accurate visualization of the filamentous actin (F-actin) cytoskeleton is paramount. This guide provides an objective comparison of the two most common methods for F-actin staining in fixed cells: fluorescently-conjugated phalloidin and immunolabeling with anti-actin antibodies. We will delve into their mechanisms of action, present a quantitative performance comparison, and provide detailed experimental protocols to assist you in selecting the optimal reagent for your research needs.
At a Glance: Key Differences
Fluorescent phalloidin and anti-actin antibodies are both powerful tools for visualizing the F-actin cytoskeleton, yet they operate on fundamentally different principles and present distinct advantages and disadvantages. Phalloidin, a bicyclic peptide toxin, binds with high affinity and specificity to the grooves of F-actin, while anti-actin antibodies recognize specific epitopes on the actin protein, which can be in either its filamentous (F-actin) or globular (G-actin) form.
Quantitative Performance Comparison
The choice between fluorescent phalloidin and an anti-actin antibody can significantly impact the quality and reproducibility of your imaging data. The following table summarizes key performance metrics for popular examples of each reagent. It is important to note that direct side-by-side quantitative comparisons in the literature are scarce, and performance can be influenced by the specific fluorophore, antibody clone, and experimental conditions.
| Performance Metric | Fluorescent Phalloidin (Alexa Fluor™ 488 Phalloidin) | Anti-Actin Antibody (Anti-β-Actin, clone AC-15, followed by Alexa Fluor™ 488 secondary antibody) | Key Considerations |
| Binding Specificity | High for F-actin; does not bind to G-actin monomers.[1] | Can recognize both F-actin and G-actin, potentially leading to higher background.[2] | Phalloidin provides a cleaner representation of the F-actin cytoskeleton. |
| Binding Affinity (Kd) | ~20 nM for F-actin (unlabeled phalloidin); in the range of 100-400 nM for some fluorescent conjugates. | Variable depending on the antibody clone and post-translational modifications of actin; typically in the nanomolar range. | Both reagents offer high-affinity binding suitable for staining. |
| Signal-to-Noise Ratio | Generally high due to specific F-actin binding and low non-specific binding.[1] | Can be lower due to potential cross-reactivity with G-actin and non-specific binding of primary and secondary antibodies.[2] | Phalloidin often yields images with higher contrast. |
| Photostability | High, especially with modern fluorophores like Alexa Fluor™ and iFluor™ dyes.[3] | Dependent on the conjugated fluorophore of the secondary antibody; Alexa Fluor™ conjugates offer high photostability.[4][5][6] | Both methods can achieve high photostability with the right choice of fluorophore. |
| Resolution | Smaller size (~1.5 nm) allows for denser labeling and potentially higher resolution in super-resolution microscopy.[3] | Larger size of the antibody complex (~15 nm) may limit labeling density and achievable resolution.[3] | For super-resolution techniques like STORM or STED, phalloidin is often the preferred reagent.[7][8][9] |
| Protocol Simplicity & Time | Simple, one-step staining protocol (30-90 minutes). | Multi-step protocol involving primary and secondary antibody incubations and washes (several hours to overnight). | Phalloidin offers a significantly faster and more straightforward workflow. |
Mechanism of Action
Fluorescent Phalloidin
Phalloidin is a fungal toxin that specifically binds to the interface between F-actin subunits, stabilizing the filament and preventing its depolymerization.[1] When conjugated to a fluorophore, it provides a direct and robust method for visualizing F-actin structures.
References
- 1. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells [frontiersin.org]
- 3. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 4. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
Validating F-Actin Visualization: A Comparative Guide to Phallacidin Staining and Electron Microscopy Alternatives
For researchers, scientists, and drug development professionals investigating the intricate architecture of the actin cytoskeleton, accurate visualization at the ultrastructural level is paramount. Phallacidin-based staining, a cornerstone of fluorescence microscopy, has been adapted for electron microscopy (EM) to provide high-resolution insights into F-actin organization. This guide offers a comprehensive comparison of this compound-based EM techniques with key alternatives, providing experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
This guide will delve into the validation of this compound staining for electron microscopy, comparing it with immuno-electron microscopy and the label-free approach of cryo-electron tomography (cryo-ET). We will explore the strengths and limitations of each technique, supported by available quantitative and qualitative data.
Performance Comparison: this compound-EM vs. Alternatives
The choice of method for visualizing F-actin at the EM level depends on a balance of factors including desired resolution, labeling density, potential for artifacts, and the specific biological question being addressed. While direct quantitative comparisons across all techniques are not always available in a single study, the following table summarizes key performance indicators based on published data and established principles.
| Feature | This compound-Gold/Enzyme EM | Immuno-Electron Microscopy (Anti-Actin Antibody) | Cryo-Electron Tomography (Cryo-ET) |
| Principle | High-affinity binding of this compound toxin to F-actin, followed by detection with gold particles or an enzymatic reaction. | Use of primary antibodies specific to actin, followed by secondary antibodies conjugated to gold particles. | Label-free imaging of frozen-hydrated specimens in their near-native state. |
| Resolution | High, dependent on the size of the gold particle or the diffusion of the enzymatic product. | High, limited by the size of the antibody-gold complex (~15-20 nm). | Very high, capable of resolving individual actin filaments and associated proteins at near-atomic detail. |
| Labeling Density | Potentially higher than immuno-EM due to the small size of the this compound molecule (~1.5 nm), allowing for denser labeling of actin filaments.[1] | Can be limited by the larger size of antibodies, which may cause steric hindrance and lower labeling density. | Not applicable (label-free). Provides a direct view of all cellular components. |
| Specificity | Highly specific for F-actin. | Specificity depends on the primary antibody used. | Not applicable. Identifies structures based on their morphology and density. |
| Potential Artifacts | Phalloidin stabilizes actin filaments, which can alter their dynamic state.[2] Chemical fixation and embedding can introduce structural changes. | Fixation and embedding artifacts are also a concern. Non-specific antibody binding can lead to background signal. | Minimal artifacts as it avoids chemical fixation and staining, preserving the native cellular architecture.[3][4][5] |
| Signal-to-Noise Ratio | Generally good, but can be affected by non-specific binding of detection reagents. | Can be variable, depending on antibody specificity and blocking efficiency. | High, as it directly images the electron density of the sample. |
Visualizing the Workflow and Underlying Biology
To better understand the experimental processes and the biological context, the following diagrams illustrate a typical correlative light and electron microscopy (CLEM) workflow and a key signaling pathway regulating the actin cytoskeleton.
References
- 1. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Reactivity of Phallacidin in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phallacidin's cross-reactivity with actin from various species, supported by experimental data primarily from its close analog, Phalloidin. Due to the high structural and functional similarity between this compound and Phalloidin, which differ by only two amino acid residues and bind to the same site on F-actin, data for Phalloidin is considered a reliable proxy.[1] This document is intended to assist researchers in selecting the appropriate experimental systems and interpreting results when using this compound as a tool for visualizing the actin cytoskeleton.
Introduction to this compound and Actin Interaction
This compound belongs to the phallotoxin family of bicyclic peptides produced by the Amanita phalloides mushroom.[2] It specifically binds to filamentous actin (F-actin) with high affinity, stabilizing the filaments and preventing their depolymerization.[2][3] This property has made fluorescently labeled phallotoxins invaluable for visualizing the actin cytoskeleton in a wide range of eukaryotic cells, from animals and plants to fungi.[2][4]
The broad cross-reactivity of phallotoxins is attributed to the highly conserved nature of the actin protein across diverse species.[4] However, subtle differences in actin isoforms and amino acid sequences can lead to variations in binding affinity and staining efficiency.[5][6] Understanding these differences is critical for the accurate interpretation of experimental results.
Quantitative Comparison of Phallotoxin-Actin Binding Across Species
While specific quantitative data for this compound is limited, studies on rhodamine-labeled Phalloidin provide valuable insights into the binding kinetics with actin from different species. The following table summarizes the association rate constant (k+), dissociation rate constant (k-), and the dissociation equilibrium constant (Kd) for rhodamine phalloidin binding to F-actin from rabbit skeletal muscle, Acanthamoeba castellanii, and Saccharomyces cerevisiae.
| Species | Actin Isoform | k+ (x 10^5 M⁻¹s⁻¹) | k- (x 10⁻³ s⁻¹) | Kd (nM) | Reference |
| Rabbit (Oryctolagus cuniculus) | Skeletal Muscle (α-actin) | 1.7 ± 0.2 | ~0.037 | ~22 | [5] |
| Acanthamoeba castellanii | - | Not specified | Not specified | Tightly | [5] |
| Saccharomyces cerevisiae | - | Significantly faster than rabbit | ~10x more rapid than mammalian | Weaker affinity | [5][6] |
Note: The binding of rhodamine phalloidin to Saccharomyces cerevisiae actin is weaker due to a more rapid dissociation rate, which explains the less efficient staining of yeast actin filaments compared to those in mammalian cells.[5]
Structural Basis for Cross-Reactivity
The binding site for phallotoxins is located at the interface of three adjacent actin subunits within the filament.[1] In rabbit muscle actin, key residues involved in this interaction have been identified as glutamic acid-117 (Glu-117), methionine-119 (Met-119), and methionine-355 (Met-355).[7][8] The high degree of conservation of these and surrounding amino acids across the animal and plant kingdoms underpins the broad utility of this compound and Phalloidin as F-actin probes.[2][4]
However, variations in the amino acid sequence at or near the binding site can affect phallotoxin affinity. For instance, the reduced affinity of Phalloidin for yeast actin has been attributed to sequence differences.[5] Furthermore, some fungal species are known to have actin that does not bind Phalloidin at all. This has been linked to a specific amino acid substitution, where an isoleucine residue is replaced by a valine at a key position.[9]
Figure 1. this compound binding to the F-actin filament.
Experimental Protocols
The following is a generalized protocol for staining F-actin in cultured cells using fluorescently labeled this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound conjugate (e.g., FITC-Phallacidin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS (methanol-free)
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution (optional): 1% Bovine Serum Albumin (BSA) in PBS
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until the desired confluency.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
Staining: Dilute the fluorescent this compound conjugate to its working concentration in PBS (with 1% BSA if blocking was performed). Incubate the cells with the staining solution for 20-60 minutes at room temperature in the dark.
-
Washing: Wash the cells two to three times with PBS to remove unbound this compound.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Figure 2. Experimental workflow for F-actin staining.
Alternative Probes for F-Actin Visualization
While this compound is a robust tool for F-actin staining in fixed cells, several alternatives exist, each with its own advantages and disadvantages.
-
Actin Antibodies: Monoclonal and polyclonal antibodies against actin are available. They can be used for both western blotting and immunofluorescence. However, their binding can be isoform-specific, and they may not distinguish between G-actin and F-actin.
-
LifeAct: A 17-amino-acid peptide that binds to F-actin. It is particularly useful for live-cell imaging as it can be expressed as a fluorescent protein fusion and has a lower impact on actin dynamics compared to phallotoxins.
-
Utrophin Actin-Binding Domain (Utr-ABD): Another probe suitable for live-cell imaging of F-actin with minimal perturbation of the cytoskeleton.
Conclusion
This compound exhibits broad cross-reactivity with F-actin from a wide range of species, making it a versatile tool for cytoskeletal research. Its binding is generally strong and specific across animal and plant cells due to the high conservation of the actin protein. However, researchers should be aware of potential variations in binding affinity, particularly in lower eukaryotes like yeast, which can be attributed to differences in the amino acid sequence of actin. For applications requiring the visualization of F-actin in live cells, alternative probes such as LifeAct or Utr-ABD should be considered. Careful consideration of the experimental organism and the specific research question is crucial for obtaining accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pollardlab.yale.edu [pollardlab.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phalloidin binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of Actin Structures: A Comparative Guide to Phalloidin and its Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of actin structures are paramount to understanding cellular processes like motility, division, and signaling. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, has long been the gold standard for fluorescently labeling filamentous actin (F-actin) in fixed cells.[1] Its high affinity and specificity for F-actin provide excellent contrast for imaging.[1] However, the emergence of new technologies and alternative probes necessitates a careful comparison to ensure the selection of the most appropriate tool for a given research question.
This guide provides an objective comparison of phalloidin with a prominent alternative, Lifeact, for the quantitative analysis of actin structures. We present supporting experimental data, detailed protocols, and visual workflows to aid in your experimental design.
Performance Comparison: Phalloidin vs. Lifeact
The choice between phalloidin and its alternatives often depends on the specific application, such as standard fluorescence microscopy versus super-resolution techniques. Below is a summary of quantitative data comparing the performance of phalloidin and Lifeact.
| Parameter | Phalloidin | Lifeact | Key Findings |
| Resolution (Super-Resolution Microscopy) | - HeLa Cells: 52.4 nm to 58.7 nm - RBL-2H3 Cells: 36.3 nm to 45.1 nm | - HeLa Cells: 52.7 nm to 60.5 nm - RBL-2H3 Cells: 49.5 nm to 59.2 nm | Phalloidin produced an equal or slightly improved average resolution compared to Lifeact in super-resolution imaging of HeLa and RBL-2H3 cells.[2] |
| Filament Continuity | Median Continuity: 91.4% (Mean: 90.3%) | Median Continuity: 98.1% (Mean: 93.4%) | Lifeact provides more continuous labeling of thin actin filaments compared to phalloidin.[2][3] |
| Apparent Filament Thickness | ~36 nm | ~30 nm | The Lifeact method resulted in a slightly thinner apparent filament thickness.[2] |
| Binding Characteristics | High-affinity, prevents filament depolymerization.[4] | Reversible binding to F-actin.[4] | Phalloidin's stabilization of actin filaments makes it unsuitable for live-cell imaging.[2] |
| Cost | Higher | Lower | Lifeact is presented as a more cost-effective alternative to phalloidin.[2][4] |
| Photostability & Sample Stability | Subject to photobleaching and dissociation during long imaging times.[2][5] | Allows for imaging multiple regions of interest without significant degradation.[2][4] | Lifeact offers advantages for experiments requiring prolonged imaging or analysis of multiple areas on a single sample.[2][4] |
Experimental Protocols
Accurate and reproducible quantitative analysis relies on meticulous experimental execution. Below are detailed protocols for F-actin staining using fluorescently conjugated phalloidin and for live-cell imaging using Lifeact.
Protocol 1: F-Actin Staining with Fluorescent Phalloidin
This protocol is suitable for staining F-actin in fixed and permeabilized cells.[6][7]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells with PBS and then fix with fixation solution for 10-20 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with permeabilization buffer for 5-15 minutes at room temperature.[7]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Staining: Incubate cells with the fluorescent phalloidin staining solution (typically 100-200 nM in PBS) for 20-60 minutes at room temperature, protected from light.[6]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Live-Cell Imaging of F-Actin with Lifeact
This protocol describes the use of Lifeact, a 17-amino-acid peptide, fused to a fluorescent protein for visualizing actin dynamics in living cells.[4]
Materials:
-
Cells suitable for transfection
-
Plasmid DNA encoding Lifeact fused to a fluorescent protein (e.g., Lifeact-GFP)
-
Transfection reagent
-
Cell culture medium
-
Live-cell imaging microscope
Procedure:
-
Transfection: Transfect the cells with the Lifeact-fluorescent protein plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the Lifeact-fluorescent protein for 24-48 hours.
-
Imaging: Replace the culture medium with an appropriate imaging medium.
-
Live-Cell Microscopy: Visualize the fluorescently labeled F-actin in real-time using a live-cell imaging microscope equipped with environmental control (temperature, CO2).
Quantitative Analysis Workflow
The quantification of actin structures from fluorescence images involves several key steps, from image acquisition to data analysis. Computational tools are often employed to extract meaningful quantitative data.[8][9][10][11]
Caption: A typical workflow for the quantitative analysis of actin structures from fluorescence microscopy images.
Actin's Role in Signaling Pathways
The dynamic nature of the actin cytoskeleton is intricately linked to various cellular signaling pathways that control cell shape, migration, and adhesion.
References
- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. F-Actin Staining | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 8. researchgate.net [researchgate.net]
- 9. Computational tools for quantifying actin filament numbers, lengths, and bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational tools for quantifying actin filament numbers, lengths, and bundling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phallacidin and Other Actin-Binding Drugs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin-binding drugs is critical for experimental design and therapeutic innovation. This guide provides an objective comparison of Phallacidin with other prominent actin-binding agents, supported by quantitative data and detailed experimental protocols.
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a multitude of cellular processes, including cell motility, division, and signal transduction. Small molecules that target actin are invaluable tools for dissecting these processes and hold potential as therapeutic agents. This compound, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, belongs to the phallotoxin family, which are potent stabilizers of F-actin. This guide compares this compound to other well-characterized actin-binding drugs, highlighting their distinct mechanisms and experimental utility.
Mechanism of Action: Stabilizers vs. Destabilizers
Actin-binding drugs can be broadly categorized into two groups: filament stabilizers and destabilizers.
-
Filament Stabilizers: this compound, along with its well-known relative Phalloidin and the synthetic compound Jasplakinolide, belongs to this class. These molecules bind to F-actin, preventing its depolymerization and locking adjacent actin subunits together.[1][2] This stabilization leads to an accumulation of F-actin within the cell. Phalloidin and Jasplakinolide bind competitively to a similar site on F-actin.[3][4]
-
Filament Destabilizers: In contrast, drugs like Cytochalasins and Latrunculins promote the disassembly of actin filaments.
-
Cytochalasins , such as Cytochalasin D, bind to the barbed (fast-growing) end of F-actin, blocking the addition of new actin monomers.[5][6] They can also bind to G-actin, inducing the formation of dimers and thereby increasing the rate but decreasing the overall extent of polymerization.[5]
-
Latrunculins , like Latrunculin A, sequester G-actin monomers, preventing their incorporation into filaments and leading to a net depolymerization of existing F-actin.[1][7]
-
Quantitative Comparison of Actin-Binding Drugs
The following tables summarize key quantitative parameters for this compound and other selected actin-binding drugs, providing a basis for experimental design and interpretation.
| Drug | Target | Mechanism of Action | Binding Affinity (Kd) | Reference |
| This compound | F-actin | Stabilizes filaments, prevents depolymerization | 15-25 nM (for NBD-Ph derivative) | [8] |
| Phalloidin | F-actin | Stabilizes filaments, prevents depolymerization | ~20-40 nM (for fluorescent derivatives) | [9] |
| Jasplakinolide | F-actin | Stabilizes filaments, induces polymerization | 15 nM | [3][4] |
| Cytochalasin D | F-actin (barbed end), G-actin | Blocks barbed-end elongation, induces G-actin dimerization | High affinity for F-actin barbed ends | [5] |
| Latrunculin A | G-actin | Sequesters G-actin monomers, prevents polymerization | 0.1 µM (ATP-G-actin), 0.19 µM (G-actin) | [7] |
| Drug | Cell Line(s) | Cytotoxicity (IC50) | Assay | Reference |
| This compound | - | Data not available | - | - |
| Phalloidin | - | Data not available (poor cell permeability) | - | - |
| Jasplakinolide | PC3 (prostate carcinoma) | 35 nM | Antiproliferative assay | [2][3][4][10] |
| Cytochalasin D | MRC5 (human lung fibroblast) | 2.36 µM | WST-1 assay | [5] |
| P388/ADR (murine leukemia) | 42 µM | Growth inhibition | [11] | |
| Latrunculin A | MKN45 (gastric cancer) | 1.14 µM (24h), 0.76 µM (72h) | WST-8 assay | [1] |
| NUGC-4 (gastric cancer) | 1.04 µM (24h), 0.33 µM (72h) | WST-8 assay | [1] | |
| T47D (breast carcinoma) | 6.7 µM | HIF-1 activation inhibition | [7][12] | |
| Rhabdomyosarcoma cell lines | 80-220 nM | Growth inhibition | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and experimental procedures involving these drugs is crucial for a comprehensive understanding.
Caption: Mechanisms of actin-binding drugs.
Caption: Experimental workflows for assessing actin-binding drugs.
Experimental Protocols
Actin Polymerization Assay (Pyrene Fluorescence)
This assay monitors the change in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Actin-binding drug of interest (e.g., this compound)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a solution of G-actin in G-buffer, containing 5-10% pyrene-labeled actin, to the desired final concentration (e.g., 2-4 µM).
-
Add the actin-binding drug to the G-actin solution at the desired concentration. Include a vehicle control.
-
Incubate for a short period at room temperature to allow for drug-monomer interaction if applicable.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity over time until the signal plateaus.
-
Analyze the kinetic curves to determine the lag phase, polymerization rate, and steady-state fluorescence.
Fluorescence Microscopy of the Actin Cytoskeleton
This protocol allows for the visualization of the effects of actin-binding drugs on the cellular actin network.
Materials:
-
Cells cultured on coverslips
-
Actin-binding drug of interest
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with the actin-binding drug at the desired concentration and for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration in blocking buffer) for 20-60 minutes at room temperature, protected from light.
-
(Optional) Incubate with a nuclear stain like DAPI.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of actin-binding drugs.
Materials:
-
Cells in culture
-
Actin-binding drug of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the actin-binding drug. Include a vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Latrunculin A Has a Strong Anticancer Effect in a Peritoneal Dissemination Model of Human Gastric Cancer in Mice | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latrunculin A and Its C-17-O-Carbamates Inhibit Prostate Tumor Cell Invasion and HIF-1 Activation in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Carboxyl Advantage: A Comparative Guide to Phallacidin Conjugation for Advanced Actin Labeling
In the intricate world of cellular biology, the precise visualization of the actin cytoskeleton is paramount to understanding fundamental processes from cell motility to division. For decades, phallotoxins, particularly phalloidin, have been the gold standard for fluorescently labeling filamentous actin (F-actin). However, its lesser-known sibling, phallacidin, possesses a unique chemical feature that offers significant advantages for bioconjugation: a free carboxyl group. This guide provides a comprehensive comparison of this compound's carboxyl group-mediated conjugation with other actin-labeling alternatives, supported by experimental principles and data for researchers, scientists, and drug development professionals.
The Strategic Advantage of a Carboxyl Group
This compound, like phalloidin, is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom that binds with high affinity and specificity to F-actin. The key distinction lies in its structure: this compound contains a carboxylic acid moiety that serves as a versatile handle for covalent modification. This opens the door to a range of well-established and efficient bioconjugation chemistries, primarily through the formation of stable amide bonds.
The most common and effective method for activating this carboxyl group is through the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step reaction first creates a semi-stable NHS ester intermediate, which then readily reacts with primary amines on a molecule of interest, such as a fluorescent dye, to form a highly stable amide bond.
This site-specific conjugation offers several key advantages over other methods:
-
High Stability: The resulting amide bond is exceptionally stable under a wide range of physiological conditions, ensuring that the fluorescent probe remains securely attached to the this compound molecule during labeling and imaging procedures.[1]
-
Versatility: A vast library of amine-functionalized fluorescent dyes and other reporter molecules are commercially available, providing researchers with a broad palette of colors and functionalities to choose from.
-
Controlled Stoichiometry: The single, reactive carboxyl group on this compound allows for a more controlled 1:1 conjugation ratio of the probe to the labeling agent. This is in contrast to methods that target multiple reactive sites on a larger molecule, which can lead to heterogeneous labeling and potential quenching of the fluorescent signal.
-
Preservation of Binding Affinity: The carboxyl group is not directly involved in the binding interface with F-actin, meaning that its modification is less likely to interfere with the high-affinity interaction of this compound with its target.
Comparative Analysis: this compound vs. Other Actin Probes
While direct quantitative comparisons of this compound conjugates with other actin probes are limited in the literature, we can infer its performance based on the well-documented characteristics of phalloidin conjugates and the principles of bioconjugation.
| Feature | This compound-Carboxyl Conjugates | Phalloidin (Amine-Reactive Dyes) | Lifeact Peptide | Actin Antibodies |
| Conjugation Chemistry | Carboxyl-amine (EDC/NHS) | Amine-reactive dyes (e.g., NHS esters) on modified phalloidin | Typically expressed as a fusion protein or synthesized with a reactive handle | Amine or thiol-reactive dyes on the antibody |
| Specificity for F-Actin | High | High | Moderate (can show off-target binding) | High |
| Size of Probe | Small (~1.5 kDa + dye) | Small (~1.5 kDa + dye) | Small (~2 kDa + tag) | Large (~150 kDa) |
| Potential for Steric Hindrance | Low | Low | Low | High |
| In Vivo Application | Not cell-permeable (fixed cells) | Not cell-permeable (fixed cells) | Cell-permeable (live cells) | Not cell-permeable (fixed cells) |
| Stability of Labeling | High (covalent amide bond) | High (covalent bond) | Lower (transient binding) | High (covalent bond) |
Phalloidin conjugates are widely considered the "gold standard" for staining F-actin in fixed cells due to their high specificity and the stable signal they provide.[2] this compound, sharing the same core phallotoxin structure, is expected to exhibit similar high-affinity binding. The key advantage of this compound lies in the conjugation process itself, offering a direct and efficient route for labeling without the need for prior modification of the phallotoxin.
Lifeact, a 17-amino-acid peptide, has emerged as a popular tool for live-cell imaging of actin dynamics.[3][4][5] However, for fixed-cell applications requiring the highest resolution and signal stability, phallotoxin-based probes like this compound remain superior. Studies comparing Lifeact and phalloidin for super-resolution microscopy have shown that phalloidin can provide slightly better resolution.[4]
Actin antibodies, while highly specific, are significantly larger molecules. This can lead to steric hindrance, potentially affecting the labeling density and the visualization of fine actin structures. This compound's small size, similar to phalloidin, allows for denser labeling of actin filaments.
Experimental Protocols
Key Experiment: Synthesis of a Fluorescent this compound Probe
A classic example demonstrating the utility of this compound's carboxyl group is the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD)-phallacidin.[6] While NBD is an older generation fluorophore, the principles of this synthesis are directly applicable to modern, brighter, and more photostable amine-reactive dyes.
Methodology:
-
Activation of this compound's Carboxyl Group: this compound is dissolved in a suitable organic solvent (e.g., dimethylformamide). EDC and NHS are added in molar excess to activate the carboxyl group, forming the NHS ester intermediate. The reaction is typically carried out at room temperature for several hours.
-
Conjugation with an Amine-Reactive Dye: The amine-containing fluorescent dye (in this case, an NBD derivative with a primary amine) is added to the activated this compound solution. The reaction proceeds, often overnight at room temperature, to form a stable amide bond.
-
Purification of the Conjugate: The resulting fluorescent this compound conjugate is purified from unreacted dye and reagents using techniques such as thin-layer chromatography or high-performance liquid chromatography (HPLC).
Diagram of the Conjugation Workflow:
Caption: Workflow for the conjugation of an amine-reactive dye to this compound's carboxyl group.
Key Experiment: Determining the Degree of Labeling
To ensure the quality and reproducibility of fluorescent conjugates, it is crucial to determine the degree of labeling (DOL), which is the average number of dye molecules per this compound molecule.
Methodology:
-
Purification: The this compound-dye conjugate must be purified from any free, unconjugated dye. This can be achieved through methods like gel filtration or dialysis.
-
Spectrophotometric Analysis: The absorbance of the purified conjugate is measured at two wavelengths: the absorbance maximum of the protein (typically 280 nm, though a wavelength where this compound absorbs without dye interference is better if known) and the absorbance maximum of the fluorescent dye.
-
Calculation: The DOL is calculated using the Beer-Lambert law, taking into account the molar extinction coefficients of the this compound and the dye, and a correction factor for the dye's absorbance at the protein's measurement wavelength.[7]
Diagram of the Degree of Labeling Determination:
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Conclusion
This compound, with its inherent carboxyl group, presents a compelling and advantageous alternative for the preparation of fluorescent actin probes. The ability to leverage robust and well-characterized EDC/NHS chemistry allows for the creation of highly stable and specific conjugates with a wide array of fluorescent reporters. While direct comparative performance data with other actin probes is an area ripe for further research, the foundational principles of bioconjugation and the proven efficacy of the phallotoxin core strongly suggest that this compound-based probes are a powerful tool for high-resolution and reliable visualization of the actin cytoskeleton. For researchers seeking a versatile and efficient method for actin labeling, exploring the carboxyl advantage of this compound is a promising avenue.
References
- 1. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to Actin Visualization: Phallacidin vs. SiR-actin
For researchers, scientists, and drug development professionals, the visualization of the actin cytoskeleton is crucial for understanding a myriad of cellular processes. The choice of fluorescent probe can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used actin probes: Phallacidin and SiR-actin, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This guide delves into a head-to-head comparison of this compound, a classic bicyclic peptide toxin for staining F-actin in fixed cells, and SiR-actin, a fluorogenic, cell-permeable probe designed for live-cell imaging. We will explore their mechanisms of action, performance in key parameters, and provide detailed protocols for their application.
Data Presentation: At a Glance
The following table summarizes the key quantitative and qualitative differences between this compound and SiR-actin to facilitate a rapid and informed decision-making process.
| Feature | This compound | SiR-actin |
| Target | Filamentous Actin (F-actin) | Filamentous Actin (F-actin) |
| Cell Viability | Fixed and permeabilized cells | Live cells |
| Binding Affinity (Kd) | ~36 nM[1][2] | ~6.0 nM[3] |
| Mechanism of Action | Binds to and stabilizes F-actin, preventing depolymerization.[4][5] | Based on the actin-stabilizing natural product jasplakinolide, allows for labeling of F-actin.[6] |
| Photostability | Generally high, with specific conjugates like Alexa Fluor and iFluor series offering enhanced photostability.[7][8] | High photostability, suitable for long-term imaging.[9] |
| Cytotoxicity | Highly toxic to live cells, primarily used in fixed-cell applications.[4] | Low cytotoxicity at recommended concentrations (≤ 100 nM for long-term imaging).[6] A variant, SiR-XActin, shows an IC50 > 10 µM in HeLa cells.[3] |
| Cell Permeability | No | Yes |
| Fluorogenic Properties | No | Yes (fluorescence increases upon binding to F-actin)[10] |
| Primary Application | High-resolution imaging of the actin cytoskeleton in fixed samples. | Live-cell imaging of actin dynamics. |
Mechanism of Action: A Tale of Two Probes
The distinct applications of this compound and SiR-actin stem from their fundamentally different interactions with the actin cytoskeleton.
This compound , a toxin isolated from the Amanita phalloides mushroom, binds with high affinity to the interface between F-actin subunits.[4] This binding locks adjacent actin monomers together, effectively stabilizing the filament and preventing its depolymerization.[4][5] This stabilizing effect is potent and toxic to living cells, making this compound an ideal reagent for preserving and visualizing the intricate details of the actin cytoskeleton in fixed and permeabilized cells.
SiR-actin , on the other hand, is a semisynthetic probe that combines the F-actin binding molecule jasplakinolide with the fluorogenic dye silicon-rhodamine (SiR).[6] Jasplakinolide also binds to and stabilizes F-actin.[11] However, SiR-actin is designed to be used at low nanomolar concentrations in live cells, minimizing its impact on actin dynamics.[6] A key feature of SiR-actin is its fluorogenic nature; its fluorescence intensity significantly increases upon binding to F-actin, reducing background noise from unbound probes and making it well-suited for live-cell imaging without the need for wash-out steps.[10][11]
Visualizing the Intervention: Actin Dynamics Pathway
The following diagram illustrates the dynamic nature of actin polymerization and depolymerization, and the points at which this compound and SiR-actin exert their effects.
Experimental Protocols
Staining F-actin in Fixed Cells with Fluorescent this compound
This protocol is suitable for adherent cells grown on coverslips.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescent this compound conjugate working solution (e.g., 100 nM in PBS with 1% BSA)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells gently with PBS.
-
Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Incubate coverslips with the fluorescent this compound working solution for 20-60 minutes at room temperature, protected from light.
-
Wash cells two to three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Live-Cell Imaging of F-actin with SiR-actin
This protocol is suitable for live imaging of adherent cells.
Materials:
-
Cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
Cell culture medium
-
SiR-actin stock solution (e.g., 1 mM in DMSO)
-
Verapamil (optional, efflux pump inhibitor)
Procedure:
-
Preparation of Staining Solution:
-
Prepare the SiR-actin staining solution in pre-warmed cell culture medium. The final concentration of SiR-actin should be optimized for your cell type and experimental duration, typically ranging from 50 nM to 1 µM. For long-term imaging, concentrations at or below 100 nM are recommended to minimize effects on actin dynamics.[6]
-
If your cells exhibit low staining efficiency due to efflux pumps, consider adding verapamil to the staining solution (final concentration ~1-10 µM).
-
-
Staining:
-
Replace the culture medium in the imaging dish with the SiR-actin staining solution.
-
Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal incubation time will depend on the cell type and SiR-actin concentration.
-
-
Imaging:
-
Image the cells directly in the staining solution. A washing step is generally not required due to the fluorogenic nature of the probe.
-
Use a fluorescence microscope with a standard Cy5 filter set (Excitation/Emission: ~650/670 nm).
-
Conclusion
This compound and SiR-actin are both powerful tools for visualizing the actin cytoskeleton, but their applications are distinct. This compound, with its high toxicity and potent filament-stabilizing properties, remains the gold standard for high-resolution imaging of F-actin in fixed cells. Its use provides a static, yet detailed, snapshot of the actin architecture.
In contrast, SiR-actin offers a window into the dynamic world of the living cell. Its cell permeability, low cytotoxicity at appropriate concentrations, and fluorogenic properties make it an excellent choice for real-time imaging of actin-dependent processes such as cell migration, division, and intracellular transport.
The choice between this compound and SiR-actin should be guided by the specific biological question being addressed. For detailed structural analysis of the actin cytoskeleton at a fixed point in time, this compound is the superior choice. For investigating the dynamic behavior of actin in its native cellular environment, SiR-actin is the indispensable tool. By understanding the properties and protocols outlined in this guide, researchers can confidently select the optimal probe to illuminate the fascinating and complex world of the actin cytoskeleton.
References
- 1. The dissociation of the phalloidin-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does phalloidin affect actin assembly? | AAT Bioquest [aatbio.com]
- 5. Structural Effects and Functional Implications of Phalloidin and Jasplakinolide Binding to Actin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spirochrome.com [spirochrome.com]
- 7. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Phallacidin Specificity for F-Actin
Phallacidin: High-Affinity Binding to F-Actin
This compound is a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom.[1] It binds with high specificity at the interface between three actin protomers in the F-actin filament.[3] This binding stabilizes the filament by preventing depolymerization.[1] While this property is advantageous for preserving F-actin structures in fixed preparations, it is also the source of its toxicity in living cells. Furthermore, this compound is not membrane-permeable, generally limiting its use to fixed and permeabilized cells.[1]
A key consideration for its use is that phalloidin, and by extension this compound, does not bind to monomeric G-actin and has been reported to not bind effectively to filaments composed of fewer than seven actin subunits.[1][4]
Comparative Analysis of F-Actin Probes
While this compound is a powerful tool, several alternatives exist, particularly for live-cell imaging where this compound's toxicity is a prohibitive factor. The choice of probe can significantly impact the experimental outcome, as each has distinct binding kinetics and potential artifacts.
| Probe | Type | Primary Use | Dissociation Rate (k_off) | Key Advantages | Key Limitations |
| This compound/Phalloidin | Bicyclic Peptide Toxin | Fixed Cells | ~10⁻⁴ s⁻¹[1] | High specificity and affinity; dense labeling possible.[5] | Toxic to live cells; not membrane permeable; stabilizes filaments.[1] |
| Lifeact | 17-amino acid peptide | Live & Fixed Cells | < 1 s⁻¹[1] | Genetically encodable for live-cell imaging; lower cost.[1] | Can fail to detect fine structures like filopodia; may not label all F-actin pools equally.[1][6] |
| F-tractin | 44-amino acid peptide | Live Cells | Not specified | Closely reproduces phalloidin staining patterns in some cell types.[7][8] | Can induce actin bundling and morphological changes at high expression levels.[7] |
| Utrophin (Utr230/Utr261) | Actin-Binding Domain | Live Cells | Slow (Utr230) | Genetically encodable; different variants label distinct, stable actin populations.[8] | May not label dynamic actin structures; can be biased towards specific networks.[8] |
| SiR-Actin | Fluorescent small molecule | Live Cells | Not specified | Membrane permeable; suitable for live-cell imaging.[9] | Limited penetration in thick tissues.[9] |
Experimental Validation of F-Actin Binding Specificity
Verifying that a probe specifically binds to F-actin without significant off-target effects is critical. Off-target binding can lead to misinterpretation of data, a common issue with pharmacological inhibitors and probes.[10][11] The following protocols describe key experiments for validating specificity.
Experimental Protocols
Phalloidin Staining for F-Actin in Fixed Cells
This protocol provides a standard method for visualizing F-actin in cultured cells using fluorescent phalloidin.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescent Phalloidin Conjugate (e.g., Alexa Fluor 488 Phalloidin)
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Mounting medium with DAPI
Procedure:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Dilute the fluorescent phalloidin conjugate to its working concentration in PBS (or blocking buffer). Add the solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Seal the coverslips and image using fluorescence microscopy.
F-Actin Co-sedimentation Assay
This biochemical assay is a definitive method to determine if a protein or probe binds to F-actin in vitro. The principle is that F-actin, being a large polymer, can be pelleted by high-speed centrifugation. A substance that binds to F-actin will be found in the pellet, while non-binders will remain in the supernatant.[12]
Materials:
-
Purified G-actin
-
General Actin Buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP)
-
Polymerization Buffer (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)
-
Test protein/probe (e.g., this compound)
-
Ultracentrifuge with a rotor capable of >100,000 x g (e.g., TLA100)
-
SDS-PAGE gels and reagents
Procedure:
-
Actin Polymerization:
-
Resuspend purified G-actin in General Actin Buffer on ice.
-
Induce polymerization by adding Polymerization Buffer and incubating at room temperature for 1 hour. This creates F-actin.
-
-
Binding Reaction:
-
In separate microcentrifuge tubes, set up the following reactions:
-
Control 1: F-actin alone.
-
Control 2: Test protein/probe alone.
-
Test Reaction: F-actin + test protein/probe.
-
-
Incubate the reactions for 30-60 minutes at room temperature to allow binding.
-
-
Centrifugation:
-
Centrifuge the tubes at >100,000 x g for 1.5 hours at 4°C to pellet the F-actin and any associated proteins.[12]
-
-
Sample Collection:
-
Carefully collect the supernatant (S) from each tube without disturbing the pellet.
-
Resuspend the pellet (P) in an equal volume of sample buffer.
-
-
Analysis:
-
Run the supernatant and pellet fractions for all reactions on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Blue) to visualize the protein bands.
-
Interpretation: If the test protein/probe binds to F-actin, it will be enriched in the pellet fraction in the "Test Reaction" tube, whereas it should primarily be in the supernatant in its corresponding control tube.[12]
-
Visualizations
To further clarify these concepts, the following diagrams illustrate a key experimental workflow and a comparison of F-actin probes.
Caption: Workflow for the F-actin co-sedimentation assay.
Caption: Key feature comparison of F-actin probes.
References
- 1. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probes for Actin—Section 11.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 6. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetically encoded orientation probes for F-actin for fluorescence polarization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tebubio.com [tebubio.com]
Unraveling the Dynamics of Actin Stabilization: A Comparative Guide to Phallacidin and Jasplakinolide Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a cornerstone of cellular architecture and motility, is a prime target for therapeutic intervention and a subject of intense scientific scrutiny. Among the arsenal of chemical probes used to dissect its complex dynamics are the natural products Phallacidin and Jasplakinolide. Both are renowned for their potent ability to stabilize filamentous actin (F-actin), yet they exhibit distinct kinetic profiles that dictate their utility in various experimental and therapeutic contexts. This guide provides an objective comparison of their binding kinetics, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Comparative Binding Kinetics
The interaction of small molecules with their biological targets is a dynamic process characterized by rates of association (on-rate, k_on) and dissociation (off-rate, k_off). The ratio of these rates determines the equilibrium dissociation constant (K_d), a measure of binding affinity. While direct side-by-side kinetic analysis of this compound and Jasplakinolide under identical conditions is limited in the literature, a compilation of data from various studies allows for a robust comparative assessment. For the purpose of this guide, the well-characterized phallotoxin, phalloidin, is used as a proxy for this compound due to their similar mechanism of action and the abundance of kinetic data available for phalloidin.
| Parameter | Phalloidin (for this compound) | Jasplakinolide | Reference(s) |
| Dissociation Constant (K_d) | ~2.1 nM (unlabeled) ~17 nM (rhodamine conjugate) | ~15 nM | [1][2][3][4][5] |
| Association Rate Constant (k_on) | 2.63 x 10⁶ M⁻¹s⁻¹ (unlabeled) 2.8 x 10⁴ M⁻¹s⁻¹ (rhodamine conjugate) | Not explicitly quantified, but noted to strongly enhance nucleation | [3][6] |
| Dissociation Rate Constant (k_off) | Essentially zero (unlabeled) 4.8 x 10⁻⁴ s⁻¹ (rhodamine conjugate) | Significantly reduced | [3][6][7] |
| Primary Effect on Actin Dynamics | Stabilizes existing filaments by preventing depolymerization | Potently induces polymerization and stabilizes filaments | [8][9][10] |
Key Insights from the Data:
-
Affinity: Both compounds exhibit high affinity for F-actin, with K_d values in the low nanomolar range. Unlabeled phalloidin appears to have a slightly higher affinity than Jasplakinolide.
-
Kinetics of Stabilization: Phalloidin's primary mechanism of stabilization is the drastic reduction of the actin monomer dissociation rate, effectively locking the filament in a polymerized state.[6] Jasplakinolide also stabilizes filaments by reducing monomer dissociation but is particularly potent at inducing the nucleation of new filaments from monomeric actin.[10] This suggests a more dynamic and complex interaction with the actin polymerization process compared to the more static stabilization offered by phalloidin.
-
Competitive Binding: Jasplakinolide has been shown to competitively inhibit the binding of phalloidin to F-actin, indicating that they share an overlapping binding site.[1][2]
Experimental Methodologies: Determining Binding Kinetics
The quantitative data presented above are typically generated using sophisticated biophysical techniques. Understanding these methods is crucial for interpreting the data and designing further experiments.
Stopped-Flow Fluorescence Spectroscopy
This technique is ideal for measuring the rapid kinetics of molecular interactions in solution.
Principle: Two solutions, one containing fluorescently labeled actin and the other containing the binding agent (this compound or Jasplakinolide), are rapidly mixed. The change in fluorescence upon binding is monitored over milliseconds to seconds. This allows for the determination of the association rate constant (k_on). To determine the dissociation rate constant (k_off), a pre-formed complex of fluorescently labeled actin and the binding agent is rapidly mixed with a high concentration of an unlabeled competitor. The decay in fluorescence is then monitored.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare purified G-actin, with a percentage labeled with a fluorescent probe (e.g., pyrene or a rhodamine derivative).
-
Prepare solutions of this compound or Jasplakinolide at various concentrations in a suitable buffer (e.g., F-buffer containing KCl and MgCl₂ to promote polymerization).
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorescent probe.
-
-
Association Rate (k_on) Measurement:
-
Load one syringe with the fluorescently labeled G-actin solution under conditions that promote polymerization to F-actin.
-
Load the second syringe with the this compound or Jasplakinolide solution.
-
Initiate rapid mixing and record the fluorescence change over time.
-
Repeat the experiment with varying concentrations of the binding agent.
-
The observed rate constant (k_obs) is plotted against the concentration of the binding agent. The slope of this plot yields the association rate constant (k_on).
-
-
Dissociation Rate (k_off) Measurement:
-
Pre-incubate fluorescently labeled F-actin with a saturating concentration of this compound or Jasplakinolide.
-
Load one syringe with this pre-formed complex.
-
Load the second syringe with a high concentration of unlabeled this compound or Jasplakinolide (as a competitor).
-
Initiate rapid mixing and record the decrease in fluorescence over time.
-
Fit the resulting decay curve to a single exponential to determine the dissociation rate constant (k_off).
-
Actin Co-sedimentation Assay
This method is used to determine the binding affinity of a protein or small molecule to F-actin at equilibrium.
Principle: F-actin is a polymer that can be pelleted by ultracentrifugation. If a molecule binds to F-actin, it will co-sediment with the actin pellet. By varying the concentration of the binding molecule and quantifying the amount in the pellet and supernatant, a binding curve can be generated to determine the dissociation constant (K_d).
Detailed Protocol:
-
Actin Polymerization:
-
Polymerize purified G-actin to F-actin by adding a polymerization-inducing buffer (containing KCl and MgCl₂).
-
Incubate at room temperature for at least one hour to allow polymerization to reach steady state.
-
-
Binding Reaction:
-
Set up a series of reactions with a constant concentration of F-actin and varying concentrations of this compound or Jasplakinolide.
-
Include a control reaction with F-actin alone and another with the binding agent alone to check for non-specific pelleting.
-
Incubate the reactions at room temperature to allow binding to reach equilibrium.
-
-
Ultracentrifugation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin and any bound molecules.
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining (for protein-actin binding) or by a suitable method to quantify the small molecule (e.g., HPLC or spectrophotometry if the molecule has a chromophore).
-
Quantify the amount of bound and free ligand at each concentration.
-
Plot the concentration of bound ligand versus the concentration of free ligand and fit the data to a binding isotherm (e.g., Scatchard or Langmuir) to determine the K_d.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The stabilization of the actin cytoskeleton by this compound and Jasplakinolide has profound effects on cellular signaling, interfering with pathways that rely on dynamic actin remodeling.
The integrity of the actin cytoskeleton is intricately linked to numerous signaling cascades. Stabilization of F-actin can disrupt these pathways, leading to downstream cellular effects.
The experimental workflow for comparing the binding kinetics of these two compounds is a multi-step process involving careful preparation and sophisticated analysis.
Conclusion
This compound and Jasplakinolide, while both potent F-actin stabilizers, exhibit nuanced differences in their binding kinetics and their impact on actin dynamics. This compound (via phalloidin as a proxy) acts as a powerful filament "lock," primarily by preventing monomer dissociation. Jasplakinolide, on the other hand, not only stabilizes existing filaments but also actively promotes the formation of new ones. This distinction is critical for experimental design; this compound is an excellent tool for preserving existing actin structures, while Jasplakinolide can be used to study the consequences of inducing actin polymerization and stabilization simultaneously. A thorough understanding of their respective kinetic profiles, as outlined in this guide, empowers researchers to make informed decisions in their exploration of the multifaceted world of the actin cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Transient kinetic analysis of rhodamine phalloidin binding to actin filaments. | Semantic Scholar [semanticscholar.org]
- 4. pollardlab.yale.edu [pollardlab.yale.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phallacidin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent toxins like Phallacidin are paramount to ensuring laboratory safety and environmental protection. This compound, a bicyclic peptide from the Amanita phalloides mushroom, requires stringent disposal protocols due to its toxicity.[1][2] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and handling guidelines. Adherence to these safety measures minimizes the risk of accidental exposure.
Essential Personal Protective Equipment (PPE):
-
Lab Coat: A designated lab coat should be worn at all times.
-
Gloves: Chemical-resistant gloves are mandatory. Ensure they are inspected for any tears or holes before use.
-
Eye Protection: Safety glasses or goggles must be worn to protect from potential splashes.
Handling in a Controlled Environment:
-
All work with this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols.
-
Ensure that an eyewash station and emergency shower are readily accessible.[3]
This compound Waste Disposal: A Step-by-Step Protocol
Currently, there are no specific protocols for the chemical inactivation or neutralization of this compound waste in a standard laboratory setting. Therefore, all this compound-contaminated waste must be treated as hazardous chemical waste and disposed of through an approved hazardous waste management program.
Step 1: Segregation of Waste
Proper segregation of waste at the source is critical to prevent accidental exposure and to ensure compliant disposal.
-
Liquid Waste: All aqueous and solvent solutions containing this compound should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container must be made of a material compatible with the solvent used (e.g., glass for organic solvents).
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.
Step 2: Labeling of Hazardous Waste
Accurate and clear labeling of waste containers is a legal and safety requirement.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any other chemical constituents (e.g., methanol, DMSO).
-
The approximate concentration and volume of the waste should be indicated.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is crucial to maintain a safe laboratory environment.
-
Waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated, secondary containment bin to prevent spills.
-
Do not allow hazardous waste to accumulate in the laboratory. Arrange for regular pick-up by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Step 4: Decontamination of Work Surfaces
After completing work with this compound, all surfaces and equipment should be thoroughly decontaminated.
-
Wipe down all work surfaces in the fume hood with a suitable laboratory disinfectant or a 10% bleach solution, followed by a rinse with water.
-
All cleaning materials used for decontamination must be disposed of as solid hazardous waste.
Quantitative Data Summary
| Parameter | Value/Guideline | Source/Comment |
| Lethal Dose (LD50) of Phalloidin | 2 mg/kg | While this is for the related phalloidin, it indicates high toxicity and the need for caution.[4] |
| pH of Aqueous Waste for Sewer Disposal | Between 5 and 11.5 | General guideline for aqueous waste that may be permissible for drain disposal (does not apply to this compound).[5] |
| Maximum Hazardous Waste in Lab | Typically ~10 gallons | Institutional policies may vary; consult your EHS for specific limits.[6] |
Experimental Protocols
As of now, there are no published, peer-reviewed experimental protocols for the specific inactivation or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended procedure is to dispose of it as hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Phallotoxin - Wikipedia [en.wikipedia.org]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. su.se [su.se]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Phallacidin
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Phallacidin. Adherence to these protocols is critical to mitigate the significant health risks associated with this potent mycotoxin.
This compound, a bicyclic heptapeptide toxin isolated from the Amanita phalloides (death cap) mushroom, is a powerful tool in cellular research due to its high affinity for filamentous actin (F-actin).[1][2] However, its toxicity is severe, classified as fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] This guide will serve as your preferred source for laboratory safety and chemical handling, providing value beyond the product itself to ensure your work is conducted with the utmost safety.
Hazard Overview and Toxicity
This compound is extremely toxic and can cause severe liver damage and hemorrhagic necrosis.[6][7] It functions by binding to and stabilizing F-actin, which disrupts normal cellular dynamics, including cell division, motility, and maintenance of the cytoskeleton.[2] Unlike some toxins, its effects are not immediate, with a latency period that can be followed by severe gastrointestinal distress and potential organ failure.[6]
Table 1: this compound Hazard and Toxicity Data
| Hazard Classification | Description | Toxicity Data |
| Acute Oral Toxicity | Category 1/2: Fatal if swallowed.[3][5] | Mouse (Intraperitoneal LD50 for Phalloidin): 2 mg/kg[6] |
| Acute Dermal Toxicity | Category 1/2: Fatal in contact with skin.[3][5] | Systemic effects may result following absorption, which can be fatal.[6] |
| Acute Inhalation Toxicity | Category 1/2: Fatal if inhaled.[3][5] | Avoid breathing dust.[6] Use in a well-ventilated area is crucial.[6] |
| Organ Toxicity | Hepatotoxic (poisonous to the liver).[6] | Can lead to fulminant hepatic failure with cytolysis.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound in any form, particularly as a powder.[8] All handling of this compound powder should occur within a designated area, such as a chemical fume hood or a biological safety cabinet, to contain airborne particles.[9]
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double pair of nitrile gloves.[6] | Prevents skin contact and absorption. The outer glove should be removed immediately after handling.[8] |
| Gown / Lab Coat | Disposable, impermeable gown or a lab coat for quantities up to 500 grams.[6] | Protects skin and personal clothing from contamination.[8] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[4] | Protects against splashes, aerosols, and airborne powder.[8] |
| Respiratory Protection | A NIOSH-certified P3 (or N100) respirator is required for handling powder. | Essential to prevent inhalation of highly toxic fine particles.[4][6] |
| Shoe Covers | Disposable, slip-resistant shoe covers.[6] | Prevents the spread of contamination outside the designated handling area.[8] |
Operational Plans: Step-by-Step Guidance
Workflow for Handling this compound Powder
The following workflow outlines the critical steps for safely handling this compound. This process is designed to minimize exposure risk at every stage.
Caption: this compound Handling Workflow.
Spill Cleanup Protocol
In the event of a this compound powder spill, immediate and careful action is required to prevent aerosolization and exposure.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: If not already wearing it, put on the full set of recommended PPE, including respiratory protection.[6]
-
Contain the Spill: Gently cover the powder with absorbent pads dampened with water to prevent it from becoming airborne.[6]
-
Clean the Area: Carefully wipe the area with the damp absorbent pads, working from the outside of the spill inward.[6]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a final rinse.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[8]
Caption: this compound Spill Cleanup Procedure.
PPE Doffing (Removal) Procedure
The removal of PPE is a critical step where contamination can easily occur. Follow this sequence meticulously to avoid exposure.
Caption: Safe PPE Doffing Sequence.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[5]
-
Unused this compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed, and puncture-proof container.[8][10] Follow all institutional, local, and national regulations for cytotoxic waste.[10]
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, absorbent pads, pipette tips) must be placed in a designated, leak-proof hazardous waste bag or container immediately after use.[8]
-
Empty Containers: Empty this compound containers should be treated as hazardous waste and not disposed of in regular trash or recycling.[11]
-
Aqueous Solutions: Do NOT discharge any solution containing this compound into the sewer or waterways.[6] Collect all liquid waste in a labeled, sealed hazardous waste container.
Experimental Protocol: Fluorescent Staining of F-Actin
This compound and its derivatives are widely used to stain F-actin in fixed cells. The following is a generalized methodology for this application.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Methanol-free formaldehyde (3.7% in PBS) for fixation
-
Acetone or 0.1% Triton X-100 in PBS for permeabilization
-
Fluorescent this compound conjugate solution (e.g., dissolved in methanol or DMSO, then diluted in PBS with 1% BSA)[12][13]
-
Mounting medium
Procedure:
-
Wash Cells: Gently wash the cells twice with pre-warmed PBS.[13]
-
Fixation: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[13]
-
Wash: Wash the fixed cells two or more times with PBS.[13]
-
Permeabilization: Extract the cells with a solution of acetone at -20°C or with 0.1% Triton X-100 in PBS for 3 to 5 minutes. This step allows the phallotoxin to reach the intracellular actin.[13]
-
Wash: Wash the permeabilized cells two or more times with PBS.[13]
-
Staining: Prepare the fluorescent this compound staining solution by diluting the stock solution in PBS, often with a blocking agent like 1% Bovine Serum Albumin (BSA) to reduce nonspecific background staining.[13] Incubate the coverslips with the staining solution for 20-30 minutes at room temperature, protected from light.[13]
-
Final Wash: Wash the stained cells two to three times with PBS to remove unbound conjugate.[13]
-
Mounting: Mount the coverslip onto a microscope slide with an appropriate mounting medium. The sample is now ready for fluorescence microscopy.
Mechanism of Action: this compound's Effect on Actin
This compound exerts its toxicity by disrupting the dynamic equilibrium of actin polymerization and depolymerization, which is vital for cellular function.
Caption: this compound's Mechanism of Action on Actin Filaments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 26645-35-2: this compound from amanita phalloides [cymitquimica.com]
- 3. westliberty.edu [westliberty.edu]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Laboratory aspects of this compound toxic effects on rats - Khovpachev - Bulletin of the Russian Military Medical Academy [journals.eco-vector.com]
- 8. benchchem.com [benchchem.com]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
